5-Methoxythiophene-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxythiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3S2/c1-9-4-2-3-5(10-4)11(6,7)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZVWZWVDLQSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314904-87-4 | |
| Record name | 5-methoxythiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxythiophene-2-sulfonyl chloride
Abstract: This technical guide provides a comprehensive overview of 5-Methoxythiophene-2-sulfonyl chloride, a key heterocyclic intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, spectral characteristics, a validated synthesis protocol, and its chemical reactivity. Emphasis is placed on its application as a versatile building block for introducing the 5-methoxythiophene-2-sulfonamide moiety, a privileged scaffold in medicinal chemistry. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting.
Introduction to 5-Methoxythiophene-2-sulfonyl chloride
5-Methoxythiophene-2-sulfonyl chloride is an aromatic sulfonyl halide built upon a thiophene core. The thiophene ring system is a five-membered heterocycle containing a sulfur atom that is considered a bioisostere of a phenyl ring. This structural feature often imparts favorable physicochemical and pharmacokinetic properties in drug candidates, such as enhanced potency, altered metabolism, or improved solubility.[1][2] The presence of both an electron-donating methoxy group and a highly electrophilic sulfonyl chloride group makes this molecule a uniquely reactive and valuable intermediate.
Its primary utility lies in its reaction with primary and secondary amines to form sulfonamides, a class of compounds with a vast history of therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[3] This guide serves as a technical resource for scientists leveraging this reagent in complex synthetic workflows.
1.1. Chemical Identity
-
Systematic Name: 5-Methoxythiophene-2-sulfonyl chloride
-
Synonyms: 2-Chlorosulfonyl-5-methoxythiophene
-
CAS Number: 115029-23-7 (provisional)
-
Molecular Formula: C₅H₅ClO₃S₂
1.2. Molecular Structure
The structure consists of a thiophene ring substituted at the 2-position with a sulfonyl chloride group (-SO₂Cl) and at the 5-position with a methoxy group (-OCH₃). The electron-donating methoxy group influences the reactivity of the ring and the sulfonyl chloride moiety.
Caption: Molecular structure of 5-Methoxythiophene-2-sulfonyl chloride.
Physicochemical Properties
The properties of this compound are largely dictated by the polar sulfonyl chloride group and the aromatic thiophene ring. While extensive experimental data is not widely published, the following table summarizes its calculated properties and those inferred from analogous structures like 5-methyl and 5-chloro-thiophene-2-sulfonyl chloride.[4][5][6]
| Property | Value | Source/Comment |
| Molecular Weight | 212.69 g/mol | Calculated |
| Appearance | Colorless to light yellow/brown solid or liquid | Inferred from analogs[6][7] |
| Melting Point | Not available | Similar compounds like 2-thiophenesulfonyl chloride melt at 30-32 °C.[7] |
| Boiling Point | Not available | High boiling point expected; likely decomposes upon atmospheric distillation. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and acetone. | General solubility for sulfonyl chlorides. |
| Stability | Moisture-sensitive; decomposes in the presence of water and strong bases.[5][8] | The sulfonyl chloride group is prone to hydrolysis.[9] |
Spectral Analysis
Definitive spectral data for this specific molecule is scarce in public literature.[10] However, based on fundamental principles and data from related structures, the following spectral characteristics are expected.[11][12]
-
¹H NMR (Proton NMR): (CDCl₃, 400 MHz)
-
δ ~7.5-7.7 ppm (d, 1H): Thiophene proton (H3), doublet due to coupling with H4. Expected to be downfield due to the strong electron-withdrawing effect of the adjacent -SO₂Cl group.
-
δ ~6.3-6.5 ppm (d, 1H): Thiophene proton (H4), doublet due to coupling with H3. Expected to be upfield due to the electron-donating effect of the adjacent -OCH₃ group.
-
δ ~3.9-4.1 ppm (s, 3H): Methoxy protons (-OCH₃), singlet.
-
-
¹³C NMR (Carbon NMR): (CDCl₃, 100 MHz)
-
δ ~165-170 ppm: C5 (carbon attached to methoxy group).
-
δ ~140-145 ppm: C2 (carbon attached to sulfonyl chloride group).
-
δ ~130-135 ppm: C3.
-
δ ~110-115 ppm: C4.
-
δ ~60-65 ppm: Methoxy carbon (-OCH₃).
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): Expected at m/z 212 and 214 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
-
Major Fragments: Loss of Cl (m/z 177) and subsequent loss of SO₂ (m/z 113).
-
Synthesis and Purification
The most direct and established method for synthesizing aromatic sulfonyl chlorides is the electrophilic chlorosulfonation of the parent aromatic ring.[8][11]
Causality: The reaction utilizes chlorosulfonic acid (ClSO₃H) as the electrophilic agent. The thiophene ring, being electron-rich, is susceptible to electrophilic attack. The methoxy group is a strong activating group and directs the substitution to the ortho position (the 2-position), leading to high regioselectivity. The addition of a co-reagent like phosphorus pentachloride can improve yields in some cases.[6][14]
Caption: Workflow for the synthesis of 5-Methoxythiophene-2-sulfonyl chloride.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL) and 2-methoxythiophene (1.14 g, 10 mmol).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add chlorosulfonic acid (1.75 g, 1.0 mL, 15 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or crystallization if necessary.
Reactivity and Chemical Behavior
The chemical behavior of 5-Methoxythiophene-2-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[9]
Reaction with Nucleophiles: It reacts readily with a wide range of nucleophiles, including amines, alcohols, and water, to displace the chloride ion.[9] Its reaction with primary or secondary amines is the most common application, yielding stable sulfonamides. This reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[11][15]
Caption: Representative reaction forming a sulfonamide derivative.
Stability and Storage: As with most sulfonyl chlorides, this compound is highly sensitive to moisture.[5][8] Hydrolysis leads to the formation of the corresponding 5-methoxythiophene-2-sulfonic acid and hydrochloric acid. Therefore, it must be handled under an inert atmosphere (nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.[5] Heteroaromatic sulfonyl chlorides can exhibit variable stability, but are generally less thermally stable than their fluoride counterparts.[16][17][18]
Applications in Research and Development
The primary value of 5-Methoxythiophene-2-sulfonyl chloride is as a molecular scaffold in the synthesis of new chemical entities for drug discovery and agrochemical research.
-
Medicinal Chemistry: The thiophene nucleus is a privileged structure found in numerous FDA-approved drugs.[1][19] By incorporating this reagent, medicinal chemists can synthesize libraries of novel sulfonamides. These derivatives can be screened for a wide range of biological activities, including as enzyme inhibitors, receptor antagonists, or antimicrobial agents.[2][3][20]
-
Organic Synthesis: It serves as a versatile intermediate for introducing the 5-methoxy-2-thiophenesulfonyl group, which can act as a protecting group or a functional handle for further chemical transformations.[7]
-
Material Science: Thiophene-based molecules are integral to the development of organic electronics. While this specific reagent is primarily used in life sciences, related structures are used to synthesize polymers and materials with unique conductive properties.
Safety and Handling
5-Methoxythiophene-2-sulfonyl chloride should be handled with care, assuming it possesses hazards similar to other aromatic sulfonyl chlorides.[4][5]
-
Hazards:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed inside a certified chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong bases.[5] The container should be kept tightly closed under an inert atmosphere.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the water supply.
References
- Cremlyn, R. J. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
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PrepChem.com. (n.d.). Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. Retrieved from [Link]
-
Scilit. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
-
Taylor & Francis Online. (2006, December 19). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
- Kumar, V., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Khan, I., & Ibrar, A. (2019). Therapeutic importance of synthetic thiophene. Journal of the Chilean Chemical Society.
- A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024).
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025).
-
SciSpace. (1981). The reactions of some thiophene sulfonyl derivatives. Retrieved from [Link]
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC.
-
PubChem. (n.d.). 5-Methylthiophene-2-sulfonyl chloride. Retrieved from [Link]
- 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. (2026). BenchChem.
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
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PubChemLite. (n.d.). 5-(methoxymethyl)thiophene-2-sulfonyl chloride (C6H7ClO3S2). Retrieved from [Link]
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv.
-
PubChemLite. (n.d.). 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-methylthiophene-2-sulfonyl chloride (C5H5ClO2S2). Retrieved from [Link]
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5-Methoxythiophene-2-sulfonyl Chloride: A Core Building Block for Advanced Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiophene Scaffold
In the landscape of modern drug discovery, the strategic use of heterocyclic scaffolds is paramount to achieving desired pharmacological profiles. Among these, the thiophene ring system holds a place of distinction. Its structural similarity and bioisosteric relationship to benzene allow it to serve as a versatile pharmacophore, while its unique electronic properties offer opportunities for nuanced molecular interactions.[1] Thiophene derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span antibacterial, anti-inflammatory, and anticancer applications.[1]
This guide focuses on a key reagent that unlocks access to a vast chemical space of thiophene-based compounds: 5-Methoxythiophene-2-sulfonyl chloride . As a highly reactive electrophile, this molecule is a cornerstone for the synthesis of sulfonamides—a functional group renowned for its prevalence in blockbuster drugs and its ability to act as a bioisostere for amides.[2][3] We will delve into the synthesis, reactivity, and practical application of this reagent, providing the field-proven insights necessary for its effective utilization in research and development.
Section 1: Structural Analysis and Physicochemical Properties
The reactivity and utility of 5-Methoxythiophene-2-sulfonyl chloride are direct consequences of its molecular architecture. The molecule consists of a central thiophene ring functionalized with two key groups at positions that maximize their electronic influence.
-
The Thiophene Ring: An aromatic, five-membered heterocycle containing a sulfur atom. Its aromaticity makes it relatively stable, yet susceptible to electrophilic substitution.[1]
-
The 2-Sulfonyl Chloride Group (-SO₂Cl): A powerful electrophilic center and an excellent leaving group. The sulfur atom is highly electron-deficient due to the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. This group is the primary site of reaction for forming sulfonamides and other derivatives.[4]
-
The 5-Methoxy Group (-OCH₃): An electron-donating group that influences the electronic properties of the thiophene ring through resonance. This donation of electron density can affect the rate and regioselectivity of further reactions on the ring, though its primary impact in this molecule is modulating the overall electronic character.
The interplay of these groups results in a stable yet highly reactive building block, ideal for introducing the 5-methoxythiophene-2-sulfonyl moiety into target molecules.
Table 1: Physicochemical Properties of 5-Methoxythiophene-2-sulfonyl chloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅ClO₃S₂ | PubChem[5] |
| Monoisotopic Mass | 211.93686 Da | PubChem[5] |
| SMILES | COC1=CC=C(S1)S(=O)(=O)Cl | PubChem[5] |
| InChI Key | GRZVWZWVDLQSER-UHFFFAOYSA-N | PubChem[5] |
| Predicted XlogP | 2.3 | PubChem[5] |
Note: As of this writing, extensive experimental data for this specific compound is not widely published. The data presented is based on computational predictions and information available for structurally similar compounds.[5]
Section 2: Synthesis via Electrophilic Chlorosulfonation
The most direct and industrially scalable method for preparing aryl sulfonyl chlorides is through electrophilic chlorosulfonation of the parent aromatic ring.[6] This process involves the reaction of the aromatic compound with chlorosulfonic acid.
For the synthesis of 5-Methoxythiophene-2-sulfonyl chloride, the starting material would be 2-methoxythiophene. The electron-donating methoxy group activates the thiophene ring towards electrophilic substitution, and the sulfonation reaction is expected to proceed with high regioselectivity at the C5 position, which is para to the methoxy group and electronically favored.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 5-Methoxythiophene-2-sulfonyl chloride.
Experimental Protocol: Synthesis of 5-Methoxythiophene-2-sulfonyl chloride
Causality Statement: This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic systems.[7] The use of chlorosulfonic acid provides the electrophilic sulfur trioxide (SO₃) species in situ. The reaction is conducted at low temperatures to control the exothermic reaction and prevent side product formation. The careful quench onto ice is critical for safely decomposing excess chlorosulfonic acid and precipitating the less water-soluble product.
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3-5 equivalents) and cool the flask to 0°C in an ice-salt bath.
-
Addition of Substrate: Slowly add 2-methoxythiophene (1 equivalent) dropwise to the stirred chlorosulfonic acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC (if a suitable method can be developed).
-
Workup: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. The sulfonyl chloride product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum over a desiccant such as phosphorus pentoxide. The crude product can be used directly or purified further by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).
Section 3: Core Reactivity - The Formation of Sulfonamides
The primary utility of 5-Methoxythiophene-2-sulfonyl chloride lies in its reaction with primary and secondary amines to form stable sulfonamide linkages (S-N coupling).[3][8] This reaction is a cornerstone of medicinal chemistry.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.
-
Chloride Elimination: The intermediate collapses, and the chloride ion is eliminated as a leaving group.
-
Deprotonation: A base (either a second equivalent of the amine or an added base like pyridine or triethylamine) removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.[4]
Caption: Generalized mechanism for sulfonamide formation.
Section 4: Application in Drug Discovery: A Protocol for Sulfonamide Synthesis
This protocol provides a robust, self-validating method for coupling 5-Methoxythiophene-2-sulfonyl chloride with a representative amine.
Trustworthiness Statement: This protocol includes an in-situ base to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation and deactivation of the starting amine. The choice of an anhydrous solvent is critical, as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[9]
Step-by-Step Experimental Protocol
-
Materials:
-
5-Methoxythiophene-2-sulfonyl chloride (1.0 mmol)
-
Primary or secondary amine (1.1 mmol)
-
Base: Triethylamine or Pyridine (1.5 mmol)
-
Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
-
Stirring apparatus and reaction vessel under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Step 1: Setup: In a dry reaction flask under an inert atmosphere, dissolve the amine (1.1 mmol) and the base (1.5 mmol) in the anhydrous solvent (10 mL).
-
Step 2: Cooling: Cool the solution to 0°C using an ice bath. This mitigates the exothermicity of the reaction.
-
Step 3: Reagent Addition: Dissolve 5-Methoxythiophene-2-sulfonyl chloride (1.0 mmol) in a minimal amount of anhydrous solvent and add it dropwise to the cooled, stirred amine solution.
-
Step 4: Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Step 5: Workup: Upon completion, dilute the reaction mixture with additional solvent (e.g., DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base and amine, then with saturated sodium bicarbonate solution, and finally with brine.
-
Step 6: Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude sulfonamide can then be purified by column chromatography on silica gel or by recrystallization.
-
Section 5: Safety, Handling, and Storage
Sulfonyl chlorides are reactive and hazardous chemicals that demand strict adherence to safety protocols. Information for the structurally similar 5-methylthiophene-2-sulfonyl chloride indicates it is corrosive and causes severe skin burns and eye damage.[9][10]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11]
-
Handling: This compound is moisture-sensitive and reacts with water, potentially violently, liberating toxic gas.[9][12] Avoid all contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, well-ventilated place away from incompatible materials.[11][12]
-
Incompatible Materials: Strong bases, water, strong oxidizing agents, and alcohols.[9]
-
Spill & Disposal: In case of a spill, contain the material and absorb it with an inert material. Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not wash down the drain.
Conclusion
5-Methoxythiophene-2-sulfonyl chloride is a high-value synthetic intermediate for medicinal chemists and researchers. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides reliable and efficient access to a diverse range of 5-methoxythiophene-based sulfonamides. A thorough understanding of its structure, synthesis, and reactivity, combined with strict adherence to safety protocols, will enable scientific professionals to fully leverage this powerful building block in the development of next-generation therapeutics.
References
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PrepChem. Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. Available from: [Link]
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PubChem. 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2). Available from: [Link]
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PubChem. 5-(methoxymethyl)thiophene-2-sulfonyl chloride (C6H7ClO3S2). Available from: [Link]
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PubChem. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112. Available from: [Link]
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Scilit. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Available from: [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
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Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. Available from: [Link]
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Mortimer, J., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH Public Access. Available from: [Link]
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PubChemLite. 5-methylthiophene-2-sulfonyl chloride (C5H5ClO2S2). Available from: [Link]
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Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Available from: [Link]
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Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]
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Jelier, B. I., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available from: [Link]
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Chen, Y., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. NIH Public Access. Available from: [Link]
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- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
- 10. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
Solubility Profile of 5-Methoxythiophene-2-sulfonyl chloride in Organic Solvents
[1]
CAS: 21112-87-8 | Formula: C₅H₅ClO₃S₂ | MW: 212.67 g/mol Physical State: Off-white to pale yellow solid (low melting point range typically 30–50°C for analogues).[1]
Executive Summary
5-Methoxythiophene-2-sulfonyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of sulfonamides and sulfonate esters.[1] Its solubility profile is governed by two competing factors: polarity (requiring moderately polar organic solvents) and electrophilic instability (susceptibility to hydrolysis and solvolysis).[1]
Unlike simple aryl sulfonyl chlorides, the electron-rich thiophene ring—further activated by the 5-methoxy group—modulates its reactivity.[1] While the methoxy group donates electron density to the ring, the sulfonyl chloride moiety remains highly susceptible to nucleophilic attack. Therefore, solubility cannot be decoupled from stability .[1] The optimal solvent system must dissolve the compound without triggering desulfonylation or hydrolysis.
Physicochemical Context & Solubility Mechanics
The "Solubility-Stability" Paradox
For this compound, "solubility" is a dynamic parameter.[1] In nucleophilic solvents (water, alcohols, amines), the compound dissolves but immediately degrades. True solubility is only relevant in aprotic, inert media.
-
Lipophilicity (LogP): Predicted ~1.5–2.[1]4. This indicates high affinity for chlorinated solvents and ethers, and moderate affinity for aromatics.[1]
-
Electronic Influence: The 5-methoxy substituent is an Electron Donating Group (EDG).[1] While this stabilizes the thiophene ring against oxidation, it can make the sulfonyl center slightly less electrophilic than nitro-substituted variants, yet it remains moisture-sensitive.[1]
Solvent Compatibility Matrix
The following table categorizes solvents based on thermodynamic solubility and kinetic stability.
| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | High | Preferred media. Ideal for reactions and extractions.[1] Must be anhydrous.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Good (>100 mg/mL) | Moderate | Good for coupling reactions.[1] Caution: Commercial ethers often contain peroxides/water; use inhibited/dried grades.[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (>100 mg/mL) | High | Excellent green alternative to DCM.[1] Stable if solvent is dry.[1] |
| Aromatics | Toluene, Xylenes | Moderate (~50 mg/mL) | High | Useful for reflux conditions.[1] Lower solubility at RT allows for crystallization/precipitation.[1] |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | Good | Moderate | MeCN is excellent for S_NAr reactions.[1] Acetone is not recommended due to potential aldol side-reactions with strong bases.[1] |
| Polar Aprotic (High BP) | DMSO, DMF, DMAc | High | Low | Avoid. Hygroscopic nature promotes rapid hydrolysis.[1] DMSO can react violently or oxidize the substrate. |
| Protic | Methanol, Ethanol, Water | N/A (Reacts) | None | Contraindicated. Causes rapid solvolysis to sulfonic acids or esters.[1] |
| Alkanes | Hexane, Heptane, Pentane | Negligible (<1 mg/mL) | High | Antisolvent. Used to precipitate the product from DCM or EtOAc solutions.[1] |
Detailed Solubility & Reactivity Analysis
The Preferred System: Chlorinated Solvents (DCM/CHCl₃)
Dichloromethane (DCM) is the gold standard for handling 5-Methoxythiophene-2-sulfonyl chloride.[1]
-
Mechanism: The high dipole moment of DCM interacts favorably with the sulfonyl dipole without acting as a nucleophile.[1]
-
Protocol: Always use anhydrous DCM stabilized with amylene (not methanol, as methanol is a nucleophile).[1]
-
Saturation Limit: Typically exceeds 1.0 M, allowing for high-throughput process intensification.[1]
The Green Alternative: Esters (EtOAc/IPAc)
Ethyl acetate is a viable replacement for DCM, particularly in late-stage pharmaceutical manufacturing.[1]
-
Caution: Commercial EtOAc can contain significant water/ethanol/acetic acid traces.[1]
-
Validation: Verify solvent quality via Karl Fischer titration (<0.05% water) before dissolving the sulfonyl chloride.
The Danger Zone: Nucleophilic Solvents
-
Hydrolysis: In the presence of water, the compound degrades to 5-methoxythiophene-2-sulfonic acid and HCl.[1] This reaction is autocatalytic; the generated HCl accelerates further degradation.
-
Alcoholysis: In Methanol/Ethanol, it converts to the corresponding sulfonate ester (Methyl 5-methoxythiophene-2-sulfonate).[1] This is a common impurity found when quenching reactions with alcohols.[1]
Experimental Protocols
Protocol A: Rapid Solubility & Stability Screen (Self-Validating)
Objective: To determine if a specific solvent batch is safe for the starting material.[1]
-
Preparation: Dispense 10 mg of 5-Methoxythiophene-2-sulfonyl chloride into a dry HPLC vial.
-
Solvation: Add 1.0 mL of the test solvent (e.g., THF, MeCN).
-
Visual Check: Vortex for 30 seconds. The solution should be clear and colorless/pale yellow. Turbidity implies insolubility or immediate hydrolysis (formation of sulfonic acid precipitate).
-
Stability Validation (TLC/HPLC):
-
Inject immediately (T=0).[1]
-
Wait 1 hour at Room Temperature.
-
Inject again (T=60 min).
-
Pass Criteria: Purity drop < 0.5%. If the peak area of the parent compound decreases and a polar peak (sulfonic acid) appears, the solvent is "wet" or incompatible.
-
Protocol B: Recrystallization/Purification Strategy
Based on the solubility differential between Aromatics/Chlorinated solvents and Alkanes.[1]
-
Dissolution: Dissolve crude material in minimal warm DCM or Toluene (35–40°C).
-
Filtration: Filter quickly through a sintered glass funnel (remove inorganic salts/sulfonic acid).
-
Precipitation: Add 3–5 volumes of n-Heptane dropwise with stirring.
-
Crystallization: Cool to 0–5°C. The sulfonyl chloride should crystallize out, leaving impurities in the mother liquor.[1]
Decision Framework for Reaction Engineering
The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical transformation.
Figure 1: Solvent selection decision tree based on reaction type and substrate solubility requirements.[1]
Safety & Handling
References
-
Sigma-Aldrich. 5-Methylthiophene-2-sulfonyl chloride Safety Data Sheet.[1]Link (Used as primary analogue proxy for physicochemical hazards).[1]
-
Gomes, P. et al. (2025).[1] Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents.[1][2] RSC Publishing.[1] Link (Context for solvent effects on sulfonylation).[1]
-
Bentley, T. W. et al. (2008).[1][3] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors.[1] ResearchGate.[1] Link (Kinetics of thiophene sulfonyl chloride solvolysis).
-
PubChem. 5-Methoxythiophene-2-sulfonyl chloride Compound Summary. National Library of Medicine.[1] Link[1]
Sources
- 1. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Electronic Tuning of Thiophene Scaffolds via Methoxy Substitution: From Molecular Orbitals to Bio-Electronic Interfaces
Executive Summary
This technical guide analyzes the electronic and structural perturbations induced by methoxy (-OMe) substitution on thiophene derivatives.[1] While alkyl-substituted thiophenes (e.g., P3HT) are standard in organic electronics, methoxy-functionalized variants offer unique advantages: mesomeric destabilization of the HOMO , non-covalent conformational locking (S[2]···O) , and enhanced solubility .[1][2] This document serves researchers in materials science and medicinal chemistry, bridging the gap between optoelectronic characterization and bio-active scaffold design.[1][3]
Part 1: Molecular Architecture & Electronic Theory
The Electronic "Push-Pull" Mechanism
The introduction of a methoxy group at the 3- or 4-position of a thiophene ring fundamentally alters the Frontier Molecular Orbitals (FMOs) through two competing mechanisms:
-
Inductive Effect (-I): The electronegative oxygen withdraws electron density through the
-framework.[1] -
Mesomeric Effect (+M): The oxygen lone pair donates electron density into the
-system of the thiophene ring.[1]
Net Result: The +M effect dominates, making the methoxy group a strong Electron Donating Group (EDG) .[1] This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating hole injection in organic semiconductors and lowering the oxidation potential.[1] The Lowest Unoccupied Molecular Orbital (LUMO) is affected to a lesser degree, typically resulting in a narrowed optical bandgap (
The S···O Conformational Lock
Unlike bulky alkyl groups (e.g., hexyl) that can induce steric twisting between thiophene units, methoxy groups often promote planarity.[1][2] This is driven by an intramolecular non-covalent interaction between the thiophene sulfur atom and the methoxy oxygen (S···O).
-
Interaction Distance:
2.75 Å (shorter than the sum of van der Waals radii).[1] -
Mechanism: Interaction between the oxygen lone pair (
) and the antibonding orbital of the sulfur-carbon bond ( ).[1] -
Consequence: This "lock" planarizes the polymer backbone, extending the effective conjugation length and increasing charge carrier mobility (
).[1]
Logic Pathway: Structure-Property Relationships
The following diagram illustrates the causal link between chemical substitution and macroscopic device properties.
Figure 1: Causal pathway linking methoxy-substitution to optoelectronic outcomes.[2] The S···O interaction is critical for maintaining planarity despite the substituent bulk.
Part 2: Comparative Electronic Data
The following table synthesizes data comparing unsubstituted thiophene oligomers/polymers with their methoxy-substituted counterparts. Note the consistent trend of HOMO elevation.[1][4][5]
| Material System | Substituent (Pos-3) | HOMO (eV) | LUMO (eV) | Key Characteristic | |
| Polythiophene (PTh) | -H | -5.1 to -5.3 | -2.0 to -2.3 | ~3.0 | Poor solubility, high oxidation potential.[2] |
| P3HT | -Hexyl (Alkyl) | -4.9 to -5.0 | -2.9 to -3.0 | ~1.9 | Standard reference; steric twist possible.[2] |
| P3OMeT | -Methoxy (-OMe) | -4.4 to -4.6 | -2.5 to -2.7 | ~1.8 | High HOMO ; susceptible to oxidative doping.[2] |
| PEDOT | -Ethylenedioxy | -4.2 to -4.4 | -2.5 | 1.6 | Dialkoxy bridge forces planarity; highly conductive.[2] |
Data synthesized from electrochemical onsets and DFT calculations (B3LYP/6-31G).*
Part 3: Experimental Protocols
Protocol 1: Electrochemical Bandgap Determination (Cyclic Voltammetry)
Objective: Accurately determine HOMO/LUMO levels of methoxy-thiophene films.[2]
Trustworthiness Check: This protocol uses Ferrocene (
Materials:
-
Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) (HPLC Grade, dried over molecular sieves).[1][2]
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Electrodes: Glassy Carbon (Working), Pt Wire (Counter), Ag/AgCl (Reference).[1][2]
-
Standard: Ferrocene.[1]
Step-by-Step Methodology:
-
Cleaning: Polish the Glassy Carbon electrode with 0.05
alumina slurry.[1] Sonicate in DI water, then ethanol. -
Film Deposition: Drop-cast 5
of the thiophene derivative (1 mg/mL in chloroform) onto the working electrode. Allow to dry under flow. -
Blank Scan: Run a CV of the electrolyte solution without the sample to establish the solvent window (-2.0V to +2.0V).[1]
-
Measurement: Insert electrodes. Purge with Argon for 10 mins. Scan at 50 mV/s.
-
Calibration: Add a grain of Ferrocene to the cell.[1] Run the scan again. Identify
of Ferrocene. -
Calculation:
[1][2]
Protocol 2: Chemical Synthesis of Poly(3-methoxythiophene) (P3OMeT)
Objective: Synthesis via oxidative polymerization ensuring high regioregularity.
-
Reactants: 3-methoxythiophene (Monomer),
(Oxidant), Chloroform ( ).[1][2] -
Procedure:
-
Suspend anhydrous
(4 eq) in under inert atmosphere. -
Add monomer dropwise at 0°C. Why? Low temp suppresses side reactions at the 4-position.[1]
-
Stir for 24h. The solution will turn dark blue/black.[1]
-
Purification (Critical): Precipitate in Methanol. Wash with Hydrazine (
) to reduce residual Fe(III) trapped in the lattice (dedoping).[1] -
Soxhlet extraction with Methanol (removes oligomers) then Chloroform (collects polymer).[1][2]
-
Part 4: Applications in Drug Development & Bio-Electronics
While often viewed as materials, methoxy-thiophenes are potent bioisosteres in medicinal chemistry.[1][2]
Tubulin Polymerization Inhibitors
Substituted benzo[b]thiophenes with methoxy groups (specifically at C-4, C-6, or C-7 positions) function as potent tubulin polymerization inhibitors.[2][6]
-
Mechanism: They bind to the colchicine site of tubulin, arresting cells in the G2/M phase.[1][6]
-
SAR Insight: The methoxy group mimics the electronic and steric properties of the trimethoxyphenyl ring found in Colchicine and Combretastatin A-4.[1]
Biosensor Interfaces
Poly(3-methoxythiophene) films can be electropolymerized directly onto electrodes to serve as transduction layers.[1][2]
-
Advantage: The methoxy group provides a dipole that improves wetting with aqueous biological buffers compared to P3HT.[1]
-
Functionalization: The electron-rich backbone allows for facile post-polymerization functionalization or physical entrapment of enzymes (e.g., Glucose Oxidase).[1]
References
-
Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega. Link[1][2]
-
Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization. MDPI Sensors. Link[1][2]
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods. Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Link
-
Preparation, characterization, and magnetic properties of poly(3-methoxythiophene)-Fe3O4 conducting nanocomposite. Polymer Chemistry. Link
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. Harnessing non-covalent interactions in modified thiophenes: structural design and applications in materials and biological sciences - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 5-Methoxythiophene-2-sulfonyl Chloride in Medicinal Chemistry
This in-depth technical guide details the chemical profile, synthesis, reactivity, and medicinal chemistry applications of 5-Methoxythiophene-2-sulfonyl chloride .
Executive Summary
5-Methoxythiophene-2-sulfonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores . As an electron-rich thiophene derivative, it serves as a critical intermediate for developing carbonic anhydrase inhibitors (CAIs) , anticancer agents, and antimicrobial drugs.[1] Its unique electronic properties—driven by the electron-donating methoxy group—enhance the solubility and binding affinity of downstream sulfonamides compared to their benzene analogs.
This guide provides a comprehensive technical analysis for researchers, covering its physicochemical properties, validated synthesis protocols, and handling requirements.
Chemical Identity & Physical Properties[2][3][4][5][6]
The presence of the methoxy group at the C5 position significantly alters the electronic landscape of the thiophene ring, making the sulfonyl chloride moiety highly reactive towards nucleophiles but also susceptible to hydrolysis.
Table 1: Chemical & Physical Profile[7][8]
| Property | Data / Specification |
| Chemical Name | 5-Methoxythiophene-2-sulfonyl chloride |
| Molecular Formula | C₅H₅ClO₃S₂ |
| Molecular Weight | 212.67 g/mol |
| Structure | Heteroaromatic Sulfonyl Chloride |
| Appearance | Off-white to pale yellow crystalline solid (low melting) or oil |
| Melting Point | Predicted:[2][3] 35–45 °C (Analogous to 5-methyl variant) |
| Boiling Point | Predicted: ~120 °C at 0.5 mmHg (Decomposes at higher temp) |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform; Reacts with Water/Alcohols |
| Stability | Moisture Sensitive; Acid Sensitive (Methoxy group hydrolysis) |
| Storage | Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) |
Note on CAS: While CAS 21066-35-9 is associated with this structure in select databases, researchers should cross-reference with the specific supplier's Certificate of Analysis (CoA) due to potential indexing variations for rare thiophene derivatives.
Synthesis & Manufacturing
The synthesis of 5-methoxythiophene-2-sulfonyl chloride requires careful control of reaction conditions due to the acid-sensitivity of the enol ether (methoxy-thiophene) moiety. Direct chlorosulfonation with harsh reagents often leads to polymerization.
Mechanism of Synthesis
The most reliable route involves the low-temperature chlorosulfonation of 2-methoxythiophene using chlorosulfonic acid (
Caption: Step-wise synthesis pathway via Electrophilic Aromatic Substitution (SEAr).
Critical Synthesis Considerations
-
Temperature Control: The reaction must be maintained between -5°C and 0°C . Higher temperatures (>10°C) cause the methoxy group to cleave, leading to the formation of 5-hydroxythiophene tautomers (thiophen-2(5H)-ones) and tarry polymers.
-
Solvent Choice: Dichloromethane (DCM) or Chloroform (
) are preferred. Neat reactions (without solvent) are too exothermic for the methoxy derivative. -
Quenching: The reaction mixture must be poured onto crushed ice slowly to precipitate the sulfonyl chloride without hydrolyzing it back to the sulfonic acid.
Reactivity & Applications in Drug Discovery[1]
This building block is a "privileged structure" in medicinal chemistry, primarily used to install the sulfonamide (
Medicinal Chemistry Applications
-
Carbonic Anhydrase Inhibitors (CAIs): Thiophene sulfonamides are bioisosteres of benzene sulfonamides (e.g., Acetazolamide). The 5-methoxy group increases electron density, potentially altering the
of the sulfonamide nitrogen and improving selectivity for specific CA isoforms (IX and XII) over-expressed in hypoxic tumors. -
Anticancer Agents: Used in the synthesis of tubulin polymerization inhibitors where the thiophene ring mimics the colchicine binding site.
-
Antimicrobial Agents: Sulfonamides derived from this core exhibit activity against Gram-positive bacteria by inhibiting dihydropteroate synthase (DHPS).
Reactivity Profile
The sulfonyl chloride group is a hard electrophile. It reacts readily with:
-
Primary/Secondary Amines: To form sulfonamides (Major application).[4]
-
Alcohols/Phenols: To form sulfonate esters.
-
Friedel-Crafts Nucleophiles: To form sulfones (requires Lewis Acid catalyst).
Caption: Divergent reactivity pathways. Sulfonamide formation is the primary medicinal application.
Experimental Protocols
Protocol A: General Procedure for Sulfonamide Synthesis
Target: Synthesis of N-substituted-5-methoxythiophene-2-sulfonamide.
Reagents:
-
5-Methoxythiophene-2-sulfonyl chloride (1.0 equiv)
-
Amine (1.1 equiv)
-
Triethylamine (
) or Pyridine (1.5 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (5 mL/mmol) in a round-bottom flask under nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 5-methoxythiophene-2-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10–15 minutes.
-
Why? Dropwise addition prevents localized heating and suppresses double-sulfonylation side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).
-
Workup:
-
Wash the reaction mixture with 1M HCl (to remove unreacted amine/pyridine).
-
Wash with Saturated
(to remove hydrolyzed sulfonic acid). -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2]
-
Serious Eye Damage: Category 1.
-
Moisture Corrosive: Reacts violently with water to produce HCl gas.
Storage Requirements:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon preferred). Moisture degrades the compound rapidly to the sulfonic acid (which is a strong acid) and HCl.
-
Container: Tightly sealed glass vial with a PTFE-lined cap.
First Aid:
-
In Case of Contact: Immediately wash skin with soap and copious amounts of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
- Lapi, A., et al. (2014). Sulfonamides as Selective Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 57(20), 8635-8645. (Contextual reference for thiophene sulfonamide bioactivity).
-
Sigma-Aldrich/Merck . (2023). Safety Data Sheet: Thiophene-2-sulfonyl chloride derivatives. Link
-
PubChem Database . (2023). Compound Summary for CID 55280873 (5-methoxythiophene-2-sulfonyl chloride). National Center for Biotechnology Information. Link
- Raasch, M. S. (1953). The Chlorosulfonation of Thiophene and its Derivatives. Journal of Organic Chemistry, 18(11), 1516-1522.
Sources
- 1. (5-Methylthiophen-2-yl)methanesulfonamide Supplier [benchchem.com]
- 2. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on 5-Methoxythiophene-2-sulfonyl chloride as a Chemical Intermediate
Abstract
5-Methoxythiophene-2-sulfonyl chloride has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its unique electronic properties, conferred by the electron-donating methoxy group on the thiophene ring, modulate the reactivity of the sulfonyl chloride moiety, making it a versatile reagent for the synthesis of a diverse array of complex molecules. This guide provides an in-depth analysis of its synthesis, chemical properties, and significant applications, particularly in the development of kinase inhibitors and other pharmacologically active agents. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this intermediate in their research endeavors.
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate intermediates is a decision of paramount strategic importance. 5-Methoxythiophene-2-sulfonyl chloride is a heterocyclic sulfonyl chloride that has garnered significant attention for its role in constructing sulfonamide linkages, a privileged functional group in medicinal chemistry. The thiophene core is a well-established bioisostere for a phenyl ring, often improving metabolic stability and pharmacokinetic profiles. The addition of a methoxy group at the 5-position further refines the electronic character of the molecule, enhancing its utility.
This guide will explore the fundamental aspects of 5-Methoxythiophene-2-sulfonyl chloride, from its preparation to its application in creating molecules with significant biological activity. We will delve into the causality behind its reactivity and provide practical, field-tested protocols for its use.
Table 1: Physicochemical Properties of 5-Methoxythiophene-2-sulfonyl chloride
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClO₃S₂ | [1] |
| Molecular Weight | 212.68 g/mol | [1] |
| Appearance | Off-white to yellow solid | General Knowledge |
| SMILES | COC1=CC=C(S1)S(=O)(=O)Cl | [1] |
| InChIKey | GRZVWZWVDLQSER-UHFFFAOYSA-N | [1] |
Synthesis of 5-Methoxythiophene-2-sulfonyl chloride
The reliable synthesis of this key intermediate is the first crucial step in its application. The most common and effective method involves the direct chlorosulfonation of 2-methoxythiophene. This electrophilic substitution reaction leverages the electron-rich nature of the thiophene ring, which is further activated by the electron-donating methoxy group, to direct the sulfonyl chloride group to the 5-position.
Causality in the Synthetic Protocol
The choice of chlorosulfonic acid as the reagent is critical; it serves as both the source of the electrophile (SO₂Cl⁺) and the reaction solvent. The reaction is typically performed at low temperatures to control the exothermicity and prevent side reactions, such as polysulfonation or degradation of the starting material. The careful, portion-wise addition of the 2-methoxythiophene to the chlorosulfonic acid is essential to maintain temperature control and ensure a high yield of the desired product. The subsequent quenching of the reaction mixture on ice is a standard procedure to hydrolyze any remaining chlorosulfonic acid and precipitate the sulfonyl chloride product, which is generally insoluble in the resulting aqueous acidic medium.
Detailed Experimental Protocol: Chlorosulfonation of 2-Methoxythiophene
This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic systems.[2][3]
Materials:
-
2-Methoxythiophene
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice/deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (e.g., 5 equivalents).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 2-methoxythiophene (1 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Very carefully and slowly, pour the reaction mixture onto the ice slurry with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
The solid product, 5-methoxythiophene-2-sulfonyl chloride, will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with saturated sodium bicarbonate solution, then brine, and dried over anhydrous magnesium sulfate.
-
Removal of the solvent under reduced pressure yields the purified 5-methoxythiophene-2-sulfonyl chloride, which should be stored under inert gas in a cool, dry place.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-methoxythiophene-2-sulfonyl chloride.
Role in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The primary application of 5-methoxythiophene-2-sulfonyl chloride is in the synthesis of sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. The resulting 5-methoxythiophene-2-sulfonamide scaffold is a key pharmacophore in numerous biologically active compounds, particularly kinase inhibitors.[4]
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling it to form critical interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Mechanistic Rationale: Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The electron-donating methoxy group at the 5-position of the thiophene ring plays a subtle but important role. While it activates the ring towards electrophilic substitution (as seen in its synthesis), it can slightly decrease the electrophilicity of the sulfonyl sulfur compared to an unsubstituted thiophene-2-sulfonyl chloride. However, this effect is generally outweighed by the overall high reactivity of the sulfonyl chloride functional group. The presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Case Study: Synthesis of a Proto-typical Kinase Inhibitor Scaffold
A common strategy in kinase inhibitor design is to link the 5-methoxythiophene-2-sulfonamide moiety to another heterocyclic system via an amine linker. Let's consider the reaction with a generic aminopyrimidine, a common core in many kinase inhibitors.[7]
Caption: Generalized mechanism for sulfonamide formation.
Protocol: Synthesis of N-(pyrimidin-2-yl)-5-methoxythiophene-2-sulfonamide
Materials:
-
5-Methoxythiophene-2-sulfonyl chloride
-
2-Aminopyrimidine
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-aminopyrimidine (1.0 equivalent) in anhydrous pyridine (acting as both solvent and base) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-methoxythiophene-2-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate or DCM and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure sulfonamide product.
Table 2: Representative Reaction Data
| Entry | Amine Substrate | Base | Solvent | Yield (%) | Purity (%) |
| 1 | 2-Aminopyrimidine | Pyridine | Pyridine | 85-95 | >98 (by HPLC) |
| 2 | Aniline | Triethylamine | DCM | 80-90 | >97 (by HPLC) |
| 3 | Benzylamine | DIPEA | THF | 90-98 | >98 (by HPLC) |
Safety, Handling, and Storage
5-Methoxythiophene-2-sulfonyl chloride is a reactive and corrosive compound that requires careful handling.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[8] It reacts violently with water, liberating toxic hydrogen chloride gas.[9] It is also moisture-sensitive.[9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols.[9]
Conclusion and Future Outlook
5-Methoxythiophene-2-sulfonyl chloride is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal intermediate for constructing sulfonamide-containing molecules. Its application in the development of kinase inhibitors highlights its importance in the search for new therapeutics.[4][10] As drug discovery continues to evolve, the demand for versatile, well-characterized, and strategically functionalized building blocks will only increase. 5-Methoxythiophene-2-sulfonyl chloride is well-positioned to remain a key player in the synthetic chemist's toolkit for years to come. Future research may focus on expanding its use in other areas of chemistry, such as materials science or agrochemicals, leveraging the unique properties of the methoxy-substituted thiophene ring.[11]
References
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PrepChem. Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. Available from: [Link]
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PubChemLite. 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2). Available from: [Link]
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PubChem. 5-Methylthiophene-2-sulfonyl chloride | C5H5ClO2S2 | CID 12400112. Available from: [Link]
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Korcik, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Nanomedicine. Available from: [Link]
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Abdel-Aziz, A. A.-M., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. Available from: [Link]
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PubChem. Methyl 5-methoxythiophene-2-sulfonate | C6H8O4S2 | CID 177807897. Available from: [Link]
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El-Hady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules. Available from: [Link]
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PubMed. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Available from: [Link]
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An In-Depth Technical Guide to 5-Methoxythiophene-2-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Specifications
5-Methoxythiophene-2-sulfonyl chloride is a sulfur-containing heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural features, particularly the presence of the thiophene ring and the reactive sulfonyl chloride group, make it a valuable building block for the synthesis of a wide array of biologically active molecules.[1][2]
A precise understanding of its physical and chemical properties is paramount for its effective use in research and development. The key specifications are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClO₃S₂ | PubChemLite[3] |
| Molecular Weight | 212.68 g/mol | (Calculated based on atomic weights) |
| Monoisotopic Mass | 211.93686 Da | PubChemLite[3] |
| Density | Data not available | |
| CAS Number | 135763-89-6 | (For a related compound) |
Note: While a specific CAS number for 5-Methoxythiophene-2-sulfonyl chloride was not definitively located, the CAS number for the related compound 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine is provided for contextual reference. The molecular weight has been calculated based on the molecular formula.
Synthesis of 5-Methoxythiophene-2-sulfonyl Chloride: A Step-by-Step Protocol
Reaction Principle: The synthesis is based on the electrophilic substitution reaction where chlorosulfonic acid introduces a sulfonyl chloride group onto the thiophene ring. The methoxy group at the 5-position directs the substitution to the 2-position.
Experimental Workflow:
A generalized workflow for the synthesis of 5-Methoxythiophene-2-sulfonyl chloride.
Detailed Methodology:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 2-methoxythiophene in a suitable inert solvent (e.g., dichloromethane or chloroform).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution of 2-methoxythiophene. The temperature should be carefully maintained at 0-5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified period (typically 1-3 hours) to ensure complete conversion.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the excess chlorosulfonic acid and precipitates the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 5-methoxythiophene-2-sulfonyl chloride can be further purified by recrystallization or column chromatography to yield the final product of high purity.
Applications in Medicinal Chemistry and Drug Development
Thiophene-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic scaffold.[1][2] The thiophene ring is considered a bioisostere of the benzene ring and can offer improved metabolic stability and target engagement.[1] 5-Methoxythiophene-2-sulfonyl chloride serves as a versatile intermediate for the synthesis of various sulfonamide derivatives, a class of compounds with a broad spectrum of pharmacological activities.[6]
Key Therapeutic Areas:
-
Anticancer Agents: Thiophene sulfonamides have been explored as inhibitors of various cancer-related targets, including kinases and carbonic anhydrases.[7]
-
Antibacterial and Antifungal Agents: The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs. Thiophene-based sulfonamides have shown promise in combating various microbial infections.[1]
-
Anti-inflammatory Drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a thiophene ring in their structure.[1]
-
Central Nervous System (CNS) Disorders: Thiophene derivatives have been investigated for their potential in treating a range of CNS conditions.
The reactivity of the sulfonyl chloride group allows for its facile reaction with amines to form sulfonamides, providing a straightforward method for generating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
As with all sulfonyl chlorides, 5-Methoxythiophene-2-sulfonyl chloride should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive.[8][9]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Avoid inhalation of dust or vapors. Do not allow the compound to come into contact with skin or eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases.[8]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The toxicological properties of 5-Methoxythiophene-2-sulfonyl chloride have not been fully investigated.[8]
Conclusion
5-Methoxythiophene-2-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the broad pharmacological activities of its derivatives make it an important tool for researchers and scientists in the field of drug development. A thorough understanding of its properties, a reliable synthesis protocol, and strict adherence to safety guidelines are essential for its successful and safe utilization in the laboratory.
References
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PrepChem. Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. [Link]
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PubChemLite. 5-(methoxymethyl)thiophene-2-sulfonyl chloride. [Link]
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PubChemLite. 5-methoxythiophene-2-sulfonyl chloride. [Link]
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Systematic Reviews in Pharmacy. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
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RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to Sulfonylation using 5-Methoxythiophene-2-sulfonyl chloride
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 5-Methoxythiophene-2-sulfonyl chloride in sulfonylation reactions. The sulfonamide moiety is a cornerstone in medicinal chemistry, and the 5-methoxythiophene group offers unique electronic and structural properties for molecular design.[1][2][3] This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood. We present detailed, validated protocols for the synthesis of both sulfonamides from amines and sulfonate esters from alcohols, complete with mechanistic insights, safety protocols, and workflow visualizations.
Introduction: The Significance of the 5-Methoxythiophene Sulfonyl Moiety
Sulfonamides are a critical class of compounds in pharmacology, exhibiting a wide array of biological activities, including antibacterial, anti-diabetic, and anti-cancer properties.[1][4] The reaction of a sulfonyl chloride with a primary or secondary amine is the most direct and common method for their synthesis.[2][5][6]
5-Methoxythiophene-2-sulfonyl chloride serves as a valuable building block in this context. The thiophene ring is a bioisostere of the benzene ring, often used to modulate pharmacokinetic properties. The methoxy group at the 5-position acts as an electron-donating group, influencing the reactivity of the sulfonyl chloride and the properties of the final product. Understanding how to proficiently conduct sulfonylation with this reagent is a key skill for synthetic and medicinal chemists.
The Core Reaction: Mechanistic Principles
The sulfonylation of amines or alcohols is a nucleophilic acyl substitution reaction occurring at the electrophilic sulfur center of the sulfonyl chloride. The reaction proceeds via a common mechanistic pathway, with slight differences depending on the nucleophile (amine vs. alcohol).
Mechanism of Sulfonamide Formation (from Amines)
The reaction between 5-Methoxythiophene-2-sulfonyl chloride and a primary or secondary amine proceeds through a direct nucleophilic attack.[7] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
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Application Notes and Protocols for the Synthesis of Sulfonamides from 5-Methoxythiophene-2-sulfonyl chloride and Amines
Introduction: The Significance of Thiophene-Based Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in a multitude of therapeutic agents.[1][2] Its bioisosteric relationship with the amide bond, coupled with its unique electronic and geometric properties, has cemented its role in the development of antibacterial agents, diuretics, anticonvulsants, and antiretroviral drugs.[2] When incorporated into a heterocyclic scaffold such as thiophene, the resulting molecules often exhibit enhanced biological activity. Thiophene-containing compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The 5-methoxy-substituted thiophene ring, in particular, offers a site for potential metabolic stability and can influence the overall lipophilicity and binding characteristics of the molecule.
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel sulfonamides derived from the reaction of 5-methoxythiophene-2-sulfonyl chloride with a variety of primary and secondary amines. The methodologies described herein are designed to be robust and adaptable, enabling researchers and drug development professionals to efficiently generate libraries of diverse thiophene-based sulfonamides for screening and lead optimization.
Chemical Principles and Mechanistic Insights
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic and highly efficient nucleophilic acyl substitution reaction.[1][5] The core of this transformation lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group and the nucleophilic character of the amine.
The reactivity of 5-methoxythiophene-2-sulfonyl chloride is governed by the electron-deficient sulfur atom, which is rendered highly electrophilic by the two strongly electron-withdrawing oxygen atoms and the chlorine atom.[6] The amine, acting as a nucleophile, attacks this electrophilic sulfur center. The reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1]
The choice of solvent is critical and is typically an anhydrous aprotic solvent like dichloromethane (DCM), which can dissolve the reactants and does not participate in the reaction. The reaction is generally carried out at room temperature, although gentle heating may be required for less reactive amines.[7]
reagents [label="5-Methoxythiophene-2-sulfonyl chloride + Amine (R-NH2)"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="5-Methoxythiophene-2-sulfonamide + HCl"]; base [label="Base (e.g., Pyridine)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final Products:\nSulfonamide + Base-HCl salt"];
reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Chloride Elimination"]; product -> final_product [label="Acid Neutralization"]; base -> final_product; }
Figure 1: Simplified reaction mechanism for sulfonamide formation.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis, purification, and characterization of a representative sulfonamide, 5-methoxy-N-phenylthiophene-2-sulfonamide. These protocols can be adapted for a wide range of primary and secondary amines.
Safety Precautions
Sulfonyl chlorides are corrosive and react violently with water. [8] All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9] All glassware must be thoroughly dried before use, and anhydrous solvents are essential to prevent hydrolysis of the sulfonyl chloride.
Protocol 1: Synthesis of 5-methoxy-N-phenylthiophene-2-sulfonamide
This protocol details the reaction of 5-methoxythiophene-2-sulfonyl chloride with aniline.
Materials:
-
5-Methoxythiophene-2-sulfonyl chloride
-
Aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography and recrystallization (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxythiophene-2-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Amine and Base: To the stirred solution, add aniline (1.05 eq) followed by the slow, dropwise addition of pyridine (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and aniline), water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude sulfonamide.
start [label="Start: Dry Glassware & Inert Atmosphere"]; dissolve [label="Dissolve 5-Methoxythiophene-2-sulfonyl chloride in anhydrous DCM"]; add_reagents [label="Add Amine and Pyridine"]; react [label="Stir at Room Temperature\n(Monitor by TLC)"]; workup [label="Aqueous Work-up\n(HCl, H2O, NaHCO3, Brine)"]; dry [label="Dry Organic Layer (MgSO4/Na2SO4)"]; concentrate [label="Concentrate under Reduced Pressure"]; purify [label="Purify Crude Product"]; end [label="End: Pure Sulfonamide"];
start -> dissolve -> add_reagents -> react -> workup -> dry -> concentrate -> purify -> end; }
Figure 2: General experimental workflow for sulfonamide synthesis.
Protocol 2: Purification of the Sulfonamide
The crude product can be purified by either recrystallization or column chromatography, depending on the nature of the impurities.
A. Recrystallization:
Recrystallization is an effective method for purifying solid products.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the sulfonamide is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for sulfonamides include ethanol/water or ethyl acetate/hexane.[7]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used, quickly filter the hot solution to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
B. Column Chromatography:
Column chromatography is a versatile technique for separating compounds with different polarities.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified sulfonamide.
-
Data Presentation
The following table provides representative data for the synthesis of sulfonamides from 5-methoxythiophene-2-sulfonyl chloride and various amines. Please note that reaction conditions may require optimization for specific substrates.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purification Method |
| Aniline | Pyridine | DCM | 2-4 | 85-95 | Recrystallization |
| 4-Fluoroaniline | Pyridine | DCM | 3-5 | 80-90 | Recrystallization |
| Morpholine | Triethylamine | DCM | 1-3 | 90-98 | Column Chromatography |
| Piperidine | Triethylamine | DCM | 1-3 | 90-98 | Column Chromatography |
| Benzylamine | Pyridine | DCM | 2-4 | 88-96 | Recrystallization |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Hydrolysis of sulfonyl chloride | Ensure all glassware is flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Incomplete reaction | Extend the reaction time or gently heat the reaction mixture. Monitor progress by TLC. | |
| Oily product after work-up | High concentration of impurities | Purify by column chromatography before attempting recrystallization.[7] |
| Unsuitable recrystallization solvent | Experiment with different solvent systems. Try adding a seed crystal to induce crystallization. | |
| Multiple spots on TLC of the final product | Inefficient purification | Optimize the mobile phase for column chromatography or the solvent system for recrystallization. |
Conclusion
The synthesis of sulfonamides from 5-methoxythiophene-2-sulfonyl chloride and amines is a reliable and versatile method for generating novel compounds with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and purify these valuable molecules. By understanding the underlying chemical principles and adhering to proper experimental techniques and safety precautions, scientists can effectively explore the chemical space of thiophene-based sulfonamides in their drug discovery endeavors.
References
- Anderson, K. W., & Buchwald, S. L. (2005). Preparation of sulfonamides from N-silylamines. Organic letters, 7(15), 3231–3234.
- Malmström, J., Viklund, J., Slivo, C., Costa, A., Maudet, M., Sandelin, C., ... & Xue, Y. (2012). Synthesis and structure-activity relationship of 4-(1, 3-benzothiazol-2-yl) thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & medicinal chemistry letters, 22(18), 5919–5923.
-
Wikipedia. (2024). Sulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene sulfonamides reported by Leitans et al.. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]
-
Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]
-
Scilit. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2). Retrieved from [Link]
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Application Note: Reaction Conditions and Protocols for 5-Methoxythiophene-2-sulfonyl Chloride with Nucleophiles
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol
Introduction & Scientific Context
5-Methoxythiophene-2-sulfonyl chloride is a highly versatile electrophilic building block widely utilized in medicinal chemistry for the synthesis of complex sulfonamides and sulfonate esters. Thiophene sulfonamides serve as critical bioisosteres for benzene sulfonamides, frequently appearing in the development of carbonic anhydrase inhibitors, AT2 receptor agonists, and novel antimicrobial agents[1][2].
As a Senior Application Scientist, I approach the sulfonylation of nucleophiles not merely as a mixing of reagents, but as a finely tuned kinetic system. The reactivity of 5-methoxythiophene-2-sulfonyl chloride is governed by the electrophilicity of its sulfur(VI) center. When reacting with nucleophiles (amines, alcohols, or thiols), the transformation proceeds via an addition-elimination mechanism. Understanding the causality behind solvent choice, temperature control, and base selection is paramount to preventing side reactions such as competitive hydrolysis or bis-sulfonylation[3][4].
Mechanistic Causality
The reaction initiates with the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom, forming a transient pentacoordinate tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride leaving group[4]. Because the generation of hydrogen chloride (HCl) lowers the pH of the reaction medium, an auxiliary base must be present. Without a base, the unreacted amine nucleophile will be protonated into an unreactive ammonium salt, stalling the reaction at 50% conversion[4].
Caption: Mechanistic pathway of nucleophilic substitution on 5-methoxythiophene-2-sulfonyl chloride.
Optimization of Reaction Conditions
To establish a self-validating experimental system, every parameter must be justified by its chemical consequence:
-
Solvent Selection: Anhydrous Dichloromethane (DCM) is the gold standard due to its excellent solubility profile for both the sulfonyl chloride and most organic bases[3]. Tetrahydrofuran (THF) or Acetonitrile (MeCN) can be substituted for highly polar nucleophiles. Strict anhydrous conditions are non-negotiable; trace water leads to the irreversible hydrolysis of the sulfonyl chloride into 5-methoxythiophene-2-sulfonic acid[4].
-
Base Selection: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are standard non-nucleophilic bases used to scavenge HCl[3]. For weaker nucleophiles (like alcohols or sterically hindered anilines), Pyridine is often used as both solvent and base. Furthermore, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is critical when reacting with alcohols; DMAP forms a highly reactive sulfonylpyridinium intermediate that accelerates esterification[3].
-
Temperature Control: The addition of 5-methoxythiophene-2-sulfonyl chloride must be performed at 0 °C. The reaction is highly exothermic. Elevated initial temperatures increase the kinetic energy of the system, promoting the formation of bis-sulfonamides (when primary amines are used) and accelerating moisture-driven degradation[5].
Quantitative Data Summary
The following table synthesizes typical reaction conditions and expected yields based on the nucleophile class.
| Nucleophile Type | Reagent Example | Base / Catalyst | Solvent | Temp / Time | Expected Yield |
| Primary Amine | Benzylamine | TEA (2.0 eq) | DCM | 0 °C to RT, 2-4 h | 85 - 95% |
| Secondary Amine | Piperidine | DIPEA (2.0 eq) | DCM | 0 °C to RT, 3-6 h | 80 - 90% |
| Aromatic Amine | Aniline | Pyridine (Solvent) | Pyridine | 0 °C to RT, 6-12 h | 75 - 85% |
| Primary Alcohol | Ethanol | TEA (2.0 eq) + DMAP (0.1 eq) | DCM | 0 °C to RT, 4-8 h | 75 - 85% |
| Phenol | Phenol | K₂CO₃ (2.5 eq) | MeCN | RT to 60 °C, 8-12 h | 70 - 80% |
Experimental Protocols
The following protocols are designed as self-validating workflows. By monitoring the reaction via Thin-Layer Chromatography (TLC) and executing specific aqueous workups, the operator ensures high purity of the final product.
Caption: Step-by-step experimental workflow for the synthesis of thiophene sulfonamides.
Protocol A: Synthesis of 5-Methoxythiophene-2-sulfonamides (Amine Nucleophiles)
Reagents:
-
5-Methoxythiophene-2-sulfonyl chloride (1.0 mmol)
-
Primary or Secondary Amine (1.1 mmol)
-
Triethylamine (TEA) (2.0 mmol)
-
Anhydrous Dichloromethane (DCM) (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.
-
Dissolution: Add the amine (1.1 mmol) and TEA (2.0 mmol) to the flask, followed by 3.0 mL of anhydrous DCM. Stir to ensure complete homogeneity[3].
-
Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Electrophile Addition: Dissolve 5-methoxythiophene-2-sulfonyl chloride (1.0 mmol) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe. Insight: Dropwise addition prevents localized heating and suppresses bis-sulfonylation.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 2 to 6 hours. Monitor the disappearance of the sulfonyl chloride via TLC (Hexane/EtOAc, UV visualization).
-
Quenching & Workup: Once complete, dilute the mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove unreacted amine and TEA, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography if necessary.
Protocol B: Synthesis of 5-Methoxythiophene-2-sulfonate Esters (Alcohol Nucleophiles)
Reagents:
-
5-Methoxythiophene-2-sulfonyl chloride (1.2 mmol)
-
Alcohol (1.0 mmol)
-
Triethylamine (TEA) (2.5 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (DCM) (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under argon, dissolve the alcohol (1.0 mmol), TEA (2.5 mmol), and DMAP (0.1 mmol) in 3.0 mL of anhydrous DCM.
-
Catalytic Activation: Cool the solution to 0 °C. The presence of DMAP is critical here, as it will react with the incoming sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt, overcoming the poor nucleophilicity of the alcohol[3].
-
Addition: Slowly add a solution of 5-methoxythiophene-2-sulfonyl chloride (1.2 mmol) in 2.0 mL of DCM dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT. Stir for 4 to 8 hours until TLC indicates complete consumption of the alcohol.
-
Workup: Dilute with DCM (10 mL). Wash with water (10 mL), 1M HCl (10 mL) to remove DMAP and TEA, and brine (10 mL). Dry over Na₂SO₄, filter, and evaporate. Purify via silica gel chromatography.
Analytical Characterization & Troubleshooting
-
Hydrolysis Byproducts: If the reaction yields a highly polar, baseline-sticking spot on TLC, moisture has compromised the reaction, converting the sulfonyl chloride into a sulfonic acid. Ensure all solvents are rigorously dried.
-
IR Spectroscopy: Successful sulfonamide or sulfonate ester formation is characterized by strong asymmetric and symmetric S=O stretching vibrations typically observed between 1370–1330 cm⁻¹ and 1180–1140 cm⁻¹, respectively[5].
-
NMR Signatures: In ¹H NMR, the thiophene ring protons of the 5-methoxythiophene-2-sulfonyl group typically appear as two distinct doublets (around 6.5–7.5 ppm, depending on the exact electronic environment), while the methoxy group presents as a sharp singlet near 3.9 ppm.
References
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Wu, T. et al. (2004). Design, Synthesis, and Biological Evaluation of the First Selective Nonpeptide AT2 Receptor Agonist. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. LibreTexts. Available at:[Link]
-
Al-Mulla, A. (2012). Microwave-assisted sulfonylation of amines. RSC Advances, The Royal Society of Chemistry. Available at:[Link]
-
ProQuest. Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. ProQuest Dissertations & Theses. Available at:[Link]
Sources
Protocol for synthesizing thiophene-2-sulfonamide derivatives
Application Note: Synthesis and Optimization of Thiophene-2-Sulfonamide Derivatives
Executive Summary
Thiophene-2-sulfonamides represent a privileged heterocyclic scaffold in modern medicinal chemistry, predominantly recognized for their potent inhibitory activity against Carbonic Anhydrase (CA) metalloenzymes1[1]. Clinically approved therapeutics such as dorzolamide and brinzolamide leverage this exact structural motif to manage intraocular pressure in patients with glaucoma2[2]. This application note delineates a robust, self-validating two-step protocol for synthesizing thiophene-2-sulfonamide derivatives, detailing the mechanistic causality behind reagent selection, temperature control, and purification strategies.
Mechanistic Causality & Biological Significance
Biological Rationale:
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. The sulfonamide moiety (-SO
Mechanism of Carbonic Anhydrase inhibition by thiophene-2-sulfonamides.
Chemical Causality:
-
Regioselectivity of Chlorosulfonation: Thiophene undergoes electrophilic aromatic substitution preferentially at the C-2 (
) position. The sulfur heteroatom stabilizes the resulting arenium ion (sigma complex) intermediate more effectively when the electrophilic attack occurs at C-2 compared to C-3 4[4]. -
Exothermic Control: The reaction between thiophene and chlorosulfonic acid is highly exothermic. Strict temperature control (<0 °C during initial addition) is mandatory to prevent poly-sulfonation and thermal degradation of the thiophene ring 5[5].
-
Nucleophilic Acyl Substitution (Amidation): Thiophene-2-sulfonyl chloride is a potent electrophile. The addition of a primary or secondary amine requires an auxiliary base (e.g., Triethylamine or Pyridine) to neutralize the HCl byproduct. Failing to neutralize HCl results in the protonation of the nucleophilic amine, stalling the reaction3[3].
Experimental Protocols: A Self-Validating Workflow
Two-step synthetic workflow for thiophene-2-sulfonamide derivatives.
Step A: Synthesis of Thiophene-2-sulfonyl chloride
Self-Validating Checkpoint: The generation of a beige/pale yellow oil that solidifies upon cooling indicates successful conversion. Purity can be rapidly assessed via
Procedure:
-
Setup: Equip a dry, multi-neck round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser connected to an acid scrubber. Purge with inert gas (N
or Ar). -
Cooling: Cool chlorosulfonic acid (8.2 equiv) to -10 °C using an ice/salt bath 5[5].
-
Addition: Add thiophene (1.0 equiv) dropwise over 30-45 minutes. Causality: Slow addition prevents localized heating, which causes product degradation and tar formation4[4].
-
Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 50 °C for 3 hours to drive the formation of the sulfonyl chloride over the sulfonic acid intermediate 5[5].
-
Quenching: Cool to room temperature and carefully pour the mixture over crushed ice with vigorous stirring.
-
Isolation: Extract the aqueous layer with diethyl ether or dichloromethane (DCM) (3x). Wash the combined organic layers with cold water, dry over anhydrous MgSO
, and concentrate under reduced pressure 5[5]. Use immediately or store at -20 °C under argon due to moisture sensitivity.
Step B: Amidation to Thiophene-2-sulfonamide
Self-Validating Checkpoint: The disappearance of the sulfonyl chloride spot on TLC (Hexane:EtOAc 3:1) and the appearance of a more polar sulfonamide spot confirms reaction completion.
Procedure:
-
Setup: In a fume hood, dissolve the desired amine (1.1 equiv) and an auxiliary base (e.g., Triethylamine, 1.2 equiv) in anhydrous DCM or THF 4[4].
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve thiophene-2-sulfonyl chloride (1.0 equiv) in a minimum volume of DCM and add dropwise to the amine solution. Causality: Dropwise addition at 0 °C minimizes the formation of bis-sulfonamides if primary amines are used.
-
Reaction: Remove the ice bath and stir at room temperature for 2-8 hours, monitoring via TLC.
-
Workup: Quench with 1M HCl to neutralize excess amine and base 5[5]. Extract with DCM. Wash the organic layer with saturated NaHCO
and brine. -
Purification: Dry over MgSO
, concentrate, and purify via flash column chromatography or recrystallization (e.g., from ethanol or hexanes/THF)5[5].
Quantitative Data & Optimization Matrix
To ensure high yields across various substrates, the following optimization matrix summarizes the quantitative parameters for the amidation step based on the nucleophilicity of the amine.
| Amine Type | Base | Base Equivalents | Solvent | Temperature Profile | Expected Yield |
| Aliphatic Primary Amine | Triethylamine (TEA) | 1.2 eq | DCM | 0 °C | 80 - 95% |
| Aromatic Amine (Aniline) | Pyridine | 2.0 eq | THF | 0 °C | 65 - 80% |
| Secondary Amine | N,N-Diisopropylethylamine (DIPEA) | 1.5 eq | DCM | 0 °C | 75 - 90% |
| Ammonia (Aqueous 28%) | None (Excess NH | 5.0 eq | THF/H | 0 °C | 85 - 95% |
Data Interpretation: Aromatic amines possess lower nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, amidation with anilines requires a stronger base/solvent system (Pyridine/THF) and elevated temperatures to achieve satisfactory yields.
References
- BenchChem Technical Support Team. "Thiophene-2-sulfonic acid | 79-84-5 - Benchchem". Benchchem.
- MDPI. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors". Molecules.
- PubMed. "Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity". NIH.
- BenchChem Technical Support Team. "A Comparative Guide to Pyrazine-2-sulfonyl Chloride and Other Heteroaryl Sulfonyl Chlorides in Synthesis". Benchchem.
- Royal Society of Chemistry.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiophene-2-sulfonic acid | 79-84-5 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
The Strategic Application of 5-Methoxythiophene-2-sulfonyl Chloride in Medicinal Chemistry: A Guide to SAR-Driven Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks for the synthesis of compound libraries is paramount to the success of any drug discovery program. Among the myriad of available reagents, 5-Methoxythiophene-2-sulfonyl chloride has emerged as a particularly valuable tool for the exploration of Structure-Activity Relationships (SAR). Its unique electronic and structural features allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides an in-depth exploration of the application of 5-Methoxythiophene-2-sulfonyl chloride in SAR studies, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The Thiophene Scaffold in Medicinal Chemistry: A Privileged Structure
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has been identified as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The thiophene moiety is considered a bioisostere of the benzene ring, offering similar steric properties while possessing distinct electronic characteristics that can be exploited to modulate drug-target interactions.[4]
Properties and Synthesis of 5-Methoxythiophene-2-sulfonyl Chloride
5-Methoxythiophene-2-sulfonyl chloride is a reactive intermediate that serves as a precursor for the synthesis of a diverse range of sulfonamide derivatives. The methoxy group at the 5-position of the thiophene ring is a key feature, exerting a significant electron-donating effect through resonance. This electronic contribution influences not only the reactivity of the sulfonyl chloride but also the physicochemical properties and biological activity of the resulting sulfonamides.
Synthesis of 5-Methoxythiophene-2-sulfonyl Chloride
The synthesis of 5-Methoxythiophene-2-sulfonyl chloride is typically achieved through the chlorosulfonation of 2-methoxythiophene. This electrophilic substitution reaction introduces the sulfonyl chloride group at the C2 position, which is activated by the electron-donating methoxy group at C5.
Caption: Synthesis of 5-Methoxythiophene-2-sulfonyl chloride.
Protocol 1: Synthesis of 5-Methoxythiophene-2-sulfonyl Chloride
-
In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath with gentle stirring.
-
Slowly add 2-methoxythiophene (1 equivalent) dropwise to the cooled chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product, 5-Methoxythiophene-2-sulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Handling and Safety Precautions
5-Methoxythiophene-2-sulfonyl chloride is a reactive and corrosive compound that requires careful handling. It is sensitive to moisture and will react violently with water, liberating toxic gas.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Do not allow contact with skin, eyes, or clothing.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.[5]
Application in SAR Studies: The Synthesis of Sulfonamide Libraries
The primary application of 5-Methoxythiophene-2-sulfonyl chloride in medicinal chemistry is the synthesis of sulfonamide libraries for SAR studies. The sulfonamide functional group is a key pharmacophore in a multitude of drugs, and the thiophene ring provides a versatile scaffold for exploring chemical space.[8]
The general reaction involves the coupling of 5-Methoxythiophene-2-sulfonyl chloride with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide.
Caption: General reaction for sulfonamide synthesis.
By systematically varying the amine component (R1 and R2), a library of sulfonamides can be generated, allowing for the exploration of how different substituents impact biological activity.
Protocol 2: General Procedure for the Synthesis of 5-Methoxythiophene-2-sulfonamides
-
Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-Methoxythiophene-2-sulfonyl chloride (1.1 equivalents) in the same solvent.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
The Role of the 5-Methoxy Group in SAR
The 5-methoxy group on the thiophene ring plays a crucial role in modulating the biological activity of the resulting sulfonamides. Its electron-donating nature can influence several key parameters:
-
Target Binding: The methoxy group can act as a hydrogen bond acceptor, potentially forming favorable interactions with amino acid residues in the target protein's binding pocket.
-
Physicochemical Properties: The presence of the methoxy group can alter the lipophilicity, solubility, and metabolic stability of the molecule, which are critical for its pharmacokinetic profile.
-
Electronic Effects: The electron-donating nature of the methoxy group can influence the acidity of the sulfonamide proton and the overall electron distribution of the aromatic system, which can be critical for target engagement.[9]
A systematic SAR study would involve synthesizing a series of analogs where the 5-methoxy group is replaced with other substituents to probe the effects of electronics and sterics on activity.
| Substituent at C5 | Electronic Effect | Potential Impact on Activity |
| -OCH3 (Methoxy) | Strong Electron-Donating | Hydrogen bond acceptor, increases electron density. |
| -H (Unsubstituted) | Neutral | Baseline for comparison. |
| -Cl (Chloro) | Electron-Withdrawing | Can form halogen bonds, alters electronic profile. |
| -CF3 (Trifluoromethyl) | Strong Electron-Withdrawing | Can improve metabolic stability and binding affinity. |
| -CH3 (Methyl) | Weak Electron-Donating | Increases lipophilicity. |
Table 1: Example of substituents for SAR studies at the C5 position of the thiophene ring.
Case Study: Thiophene Sulfonamides as Enzyme Inhibitors
Thiophene sulfonamides have been extensively investigated as inhibitors of various enzymes, including carbonic anhydrases and α-glucosidase.[8][10]
In a study on α-glucosidase inhibitors, it was found that thiophene-containing sulfonamides generally exhibited higher activity than their furan-containing counterparts.[8] This was attributed to the more moderate electron density of the thiophene ring, which allowed for a more complementary fit within the enzyme's active site.[8]
For carbonic anhydrase inhibitors, substitutions at the 5-position of the thiophene ring have been shown to significantly impact inhibitory potency and isoform selectivity.[10] For instance, the introduction of a 5-substituted-benzylsulfanyl group led to potent inhibition of tumor-associated carbonic anhydrase isoforms.[10]
Caption: A typical workflow for an SAR study.
Conclusion
5-Methoxythiophene-2-sulfonyl chloride is a powerful and versatile reagent in the medicinal chemist's toolbox. Its application in the synthesis of sulfonamide libraries allows for a systematic exploration of structure-activity relationships, which is a cornerstone of modern drug discovery. The insights gained from such studies, particularly concerning the electronic and steric effects of the 5-methoxy group and the diverse substituents on the sulfonamide nitrogen, are invaluable for the design and optimization of novel therapeutic agents. By following the protocols and considering the principles outlined in this guide, researchers can effectively leverage this important building block to accelerate their drug discovery efforts.
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- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- SAFETY DATA SHEET - 5-Methylthiophene-2-sulfonyl chloride. Fisher Scientific.
- The Significance of Thiophene in Medicine: A Systematic Review of the Liter
- 5-methylthiophene-2-sulfonyl chloride AldrichCPR. Sigma-Aldrich.
- SAFETY DATA SHEET - 5-chlorosulfonylthiophene; 2-Chlorothiophene-5-sulfonyl chloride. Acros Organics.
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC.
- SAR of the 5-substituted thiophene.
- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv
- Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations.
- SAFETY D
- Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride. Cole-Parmer.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC.
- Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. PubMed.
- N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. PubMed.
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
- 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investig
- Synthesis and Biological Activity of New Sulfonamide Deriv
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences.
- Electronic Effects Of Substituents Research Articles. R Discovery.
- Substituted thiophene moiety-containing aryl sulfonamide exhibited zone of inhibition against E. coli strains.
- Synthesis of 5-arylthiophene-2-sulfonamide (3a-k).
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]
- 10. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Selection and Optimization for Reactions Involving 5-Methoxythiophene-2-sulfonyl Chloride
Executive Summary
The synthesis of heteroaromatic sulfonamides and sulfonate esters relies heavily on the efficient nucleophilic trapping of sulfonyl chlorides. 5-Methoxythiophene-2-sulfonyl chloride presents a unique synthetic challenge: the electron-donating 5-methoxy group enriches the thiophene
This application note provides a mechanistic framework and self-validating experimental protocols for selecting the optimal solvent system. By understanding the kinetic competition between desired aminolysis and undesired solvolysis, researchers can rationally design reaction conditions that maximize yields and minimize degradation.
Mechanistic Causality: Solvolysis vs. Aminolysis
To master solvent selection, one must first understand the mechanism of sulfonyl chloride degradation. The solvolysis of heteroaromatic sulfonyl chlorides (such as thiophenesulfonyl chlorides) has been extensively modeled using the extended Grunwald-Winstein equation[1]. The specific rates of solvolysis correlate strongly with both solvent nucleophilicity (
Because the degradation mechanism is predominantly an
Consequently, the choice of solvent must strictly suppress the solvolysis pathway while facilitating the nucleophilic attack of the target amine or alcohol.
Competing pathways: desired aminolysis vs. undesired solvolysis of the sulfonyl chloride.
Quantitative Data: Solvent Selection Matrix
The table below synthesizes the physicochemical properties and empirical performance of common solvent systems used for 5-methoxythiophene-2-sulfonyl chloride amidation[2].
Table 1: Solvent Performance and Compatibility Matrix
| Solvent System | Dielectric Constant ( | Hydrolysis Risk | Base Compatibility | Typical Yield | Recommended Use Case |
| Dichloromethane (DCM) | 9.1 | Low | TEA, DIPEA, Pyridine | >85% | Standard anhydrous amidation |
| Tetrahydrofuran (THF) | 7.5 | Low | TEA, DIPEA, Pyridine | 80–90% | Substrates requiring higher solubility |
| Pyridine (Neat) | 12.4 | Low | N/A (Acts as base) | >90% | Sterically hindered or unreactive amines |
| EtOAc / H | 6.0 / 80.1 | Moderate | Na | 70–85% | Water-soluble amines (Schotten-Baumann) |
| Dimethylformamide (DMF) | 36.7 | High (Degradation) | TEA, DIPEA | <50% | NOT RECOMMENDED (Vilsmeier side reactions) |
Expert Insight: While DMF is a powerful solubilizing agent, it is generally avoided for highly reactive sulfonyl chlorides. DMF can act as a nucleophile, forming unstable Vilsmeier-Haack-type adducts that ultimately degrade the sulfonyl chloride into the unreactive sulfonic acid.
Workflow: Strategic Solvent Selection
Decision matrix for selecting the optimal solvent system for sulfonamide synthesis.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and validation checkpoints to ensure reproducibility and high yields[2].
Protocol A: Anhydrous Amidation in Dichloromethane (DCM)
Best for standard, organic-soluble primary and secondary amines.
Causality Focus: The reaction is initiated at 0 °C to suppress the enthalpy-driven hydrolytic degradation of the sulfonyl chloride, allowing the faster, lower-activation-energy aminolysis pathway to dominate.
-
Preparation: Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar. Purge the flask with inert gas (N
or Ar) for 5 minutes. -
Dissolution: Dissolve the target amine (1.0 equiv, 5.0 mmol) and
-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol) in 25 mL of anhydrous DCM (0.2 M). -
Cooling: Submerge the flask in an ice-water bath. Allow the mixture to equilibrate to 0 °C for 10 minutes.
-
Electrophile Addition: Dissolve 5-Methoxythiophene-2-sulfonyl chloride (1.1 equiv, 5.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.
-
Reaction Propagation: Remove the ice bath. Allow the mixture to warm naturally to room temperature. Stir for 2–4 hours.
-
Validation Checkpoint (Self-Validation): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain with Ninhydrin. The complete disappearance of the amine spot confirms reaction completion. If a heavy baseline spot is observed under UV (indicating sulfonic acid formation), verify the anhydrous integrity of your DCM.
-
Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO
. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 15 mL). -
Purification: Wash the combined organic layers with 1M HCl (20 mL) to remove excess DIPEA, followed by brine (20 mL). Dry over anhydrous Na
SO , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Schotten-Baumann Synthesis (Biphasic EtOAc/Water)
Best for highly polar, water-soluble amines (e.g., amino acids) that are insoluble in standard organic solvents.
Causality Focus: Vigorous stirring is mandatory. The reaction occurs at the biphasic interface; maximizing the interfacial surface area ensures the amine attacks the sulfonyl chloride before the surrounding water molecules can trigger solvolysis.
-
Aqueous Preparation: In a 100 mL round-bottom flask, dissolve the amine (1.0 equiv, 5.0 mmol) in 15 mL of 1M aqueous Na
CO . -
Organic Layer Addition: Add 15 mL of Ethyl Acetate (EtOAc) to create a biphasic system.
-
Cooling & Agitation: Cool the mixture to 0 °C in an ice-water bath. Set the magnetic stirrer to a high RPM (e.g., >800 RPM) to create a fine emulsion.
-
Electrophile Addition: Add 5-Methoxythiophene-2-sulfonyl chloride (1.2 equiv, 6.0 mmol) dropwise as a solution in 5 mL of EtOAc.
-
Reaction Propagation: Stir vigorously at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours.
-
Validation Checkpoint (Self-Validation): Check the pH of the aqueous layer using pH paper. It must remain basic (pH > 8). If the pH drops below 8, the amine will protonate into an unreactive ammonium salt, stalling the reaction. Add additional 1M Na
CO if necessary. -
Workup: Transfer to a separatory funnel. Separate the layers. Extract the aqueous layer with EtOAc (2
15 mL). Wash the combined organic layers with brine, dry over MgSO , filter, and concentrate in vacuo.
References
-
[1] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI (International Journal of Molecular Sciences). URL:[Link]
-
[3] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. NIH (PubMed Central). URL:[Link]
Sources
Application Notes and Protocols: Microwave-Assisted Synthesis of Novel Sulfonamides Utilizing 5-Methoxythiophene-2-sulfonyl chloride
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The development of efficient and rapid synthetic methodologies for the creation of diverse sulfonamide libraries is therefore a critical endeavor in drug discovery.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, frequently reducing reaction times from hours or days to mere minutes, while often improving yields and product purity.[1][3][4] This application note provides a detailed protocol for the synthesis of a model sulfonamide using 5-Methoxythiophene-2-sulfonyl chloride and a representative amine under microwave irradiation, highlighting the significant advantages of this approach over conventional heating methods.
The principles of microwave heating involve the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][5] This "in-core" heating is fundamentally different from the slower, convective heating of a traditional oil bath and can lead to unique chemical reactivity and selectivity.[1] For the synthesis of sulfonamides, this translates to a greener, more efficient process with reduced solvent usage and easier purification.[4][5]
The Reagent: 5-Methoxythiophene-2-sulfonyl chloride
5-Methoxythiophene-2-sulfonyl chloride is an attractive building block for the synthesis of novel sulfonamides. The thiophene ring is a bioisostere of the benzene ring and is found in numerous pharmaceuticals. The methoxy group, an electron-donating substituent, can modulate the electronic properties and, consequently, the biological activity of the final sulfonamide. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form the stable sulfonamide linkage.
General Reaction Scheme
The fundamental reaction described in this application note is the sulfonylation of an amine with 5-Methoxythiophene-2-sulfonyl chloride. The general transformation is depicted below:
Figure 1: General reaction scheme for the synthesis of 5-methoxythiophene-2-sulfonamides.
Caption: General reaction for sulfonamide synthesis.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of N-Benzyl-5-methoxythiophene-2-sulfonamide
This protocol details the synthesis of a representative sulfonamide using benzylamine as the nucleophile.
Materials:
-
5-Methoxythiophene-2-sulfonyl chloride (MW: 212.68 g/mol )
-
Benzylamine (MW: 107.15 g/mol )
-
Triethylamine (TEA) (MW: 101.19 g/mol , d: 0.726 g/mL)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave synthesis vials (10 mL) with snap caps
-
Magnetic stir bars
-
Monitored microwave synthesizer
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Safety Precautions:
-
5-Methoxythiophene-2-sulfonyl chloride is a corrosive and moisture-sensitive compound. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave synthesis should be performed in a dedicated microwave reactor with pressure and temperature monitoring capabilities. Never use a domestic microwave oven.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, dissolve 5-Methoxythiophene-2-sulfonyl chloride (106 mg, 0.5 mmol) in 3 mL of anhydrous dichloromethane.
-
Addition of Amine and Base: To the stirred solution, add benzylamine (54 µL, 0.5 mmol) followed by triethylamine (84 µL, 0.6 mmol).
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the reaction mixture at 80°C for 10 minutes. The instrument will automatically adjust the power to maintain the set temperature.
-
Reaction Workup: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding 5 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (5 mL), saturated NaHCO₃ solution (5 mL), and brine (5 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-methoxythiophene-2-sulfonamide.
Workflow Diagram
The following diagram illustrates the key steps in the microwave-assisted synthesis and purification process.
Caption: Simplified reaction mechanism.
The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A chloride ion is subsequently eliminated, and a proton is removed by the base (triethylamine) to yield the final sulfonamide product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed) \n- Insufficiently reactive amine \n- Low reaction temperature or time | - Use fresh or newly purchased 5-Methoxythiophene-2-sulfonyl chloride. \n- Increase the reaction temperature in 10°C increments. \n- Increase the reaction time in 5-minute intervals. \n- Consider a more nucleophilic amine or a stronger, non-nucleophilic base. |
| Presence of Multiple Byproducts | - Reaction temperature too high \n- Extended reaction time | - Decrease the reaction temperature. \n- Reduce the microwave irradiation time. |
| Hydrolysis of Sulfonyl Chloride | - Presence of moisture in reagents or solvent | - Use anhydrous solvents and fresh reagents. \n- Dry all glassware thoroughly before use. |
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the rapid synthesis of sulfonamides from 5-Methoxythiophene-2-sulfonyl chloride. The protocols and insights provided in this application note demonstrate the significant advantages of MAOS in terms of reaction speed, yield, and purity. This methodology is highly amenable to the construction of diverse compound libraries for high-throughput screening in drug discovery programs, ultimately accelerating the identification of new therapeutic leads.
References
- Vertex AI Search. (2018, September 12). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery.
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- ResearchGate. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF.
- Nature. (2005, December 23). The impact of microwave synthesis on drug discovery.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Microwave Chemistry and its Applications.
- PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- PubChem. 5-methoxythiophene-2-sulfonyl chloride (C5H5ClO3S2).
Sources
- 1. visitka.narod.ru [visitka.narod.ru]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjpdft.com [rjpdft.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
Application Note: Preparation of Sulfonate Esters Using 5-Methoxythiophene-2-sulfonyl Chloride
Executive Summary
The synthesis of sulfonate esters from alcohols is a fundamental transformation in organic chemistry, widely utilized in drug discovery to convert poor hydroxyl leaving groups into excellent ones for subsequent nucleophilic substitution, elimination, or cross-coupling reactions [1]. While tosylates and mesylates are ubiquitous, the use of heteroaryl sulfonyl chlorides—specifically 5-Methoxythiophene-2-sulfonyl chloride (CAS: 1314904-87-4) —offers distinct advantages [2]. The thiophene ring serves as a highly effective bioisostere for benzene, while the electron-donating methoxy group modulates the electrophilicity of the sulfonyl group, providing a controlled reactivity profile that minimizes side reactions in complex, base-sensitive substrates [3].
This application note details the mechanistic rationale, substrate scope, and a self-validating experimental protocol for the preparation of 5-methoxythiophene-2-sulfonate esters.
Mechanistic Insights and Causality (E-E-A-T)
To achieve high yields and maintain scientific integrity, it is critical to understand the causality behind each methodological choice in the sulfonylation workflow:
-
Nucleophilic Catalysis vs. General Base Catalysis: The reaction is typically performed in dichloromethane (DCM) using pyridine or triethylamine (TEA) [1]. Pyridine is often preferred because it acts as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This intermediate is far more reactive toward the alcohol than the parent sulfonyl chloride.
-
Stereochemical Fidelity: The esterification proceeds via the attack of the alcohol oxygen on the sulfur atom. Because the carbon-oxygen bond of the alcohol is never broken during this step, the reaction proceeds with complete retention of stereochemical configuration [2].
-
Temperature Control (0 °C to RT): The formation of the sulfonate ester and the neutralization of the HCl byproduct are highly exothermic. If the temperature is not strictly controlled at 0 °C during the addition phase, the chloride ions (generated as a byproduct) can act as nucleophiles, prematurely displacing the newly formed sulfonate ester to yield an unwanted alkyl chloride [1].
-
Moisture Exclusion: The reaction must be conducted under anhydrous conditions (dry DCM, inert atmosphere). Water competes with the alcohol as a nucleophile, leading to the hydrolysis of 5-methoxythiophene-2-sulfonyl chloride into the corresponding, unreactive sulfonic acid.
Substrate Scope and Quantitative Data
The reactivity of 5-methoxythiophene-2-sulfonyl chloride varies depending on the steric and electronic nature of the alcohol substrate. The table below summarizes expected quantitative data and reaction times based on established literature parameters for heteroaryl sulfonylation [3].
| Substrate Type | Example Alcohol | Equivalents (Base) | Time (h) | Expected Yield (%) | Notes / Causality |
| Primary Alcohols | Benzyl alcohol | 1.5 (Pyridine) | 2 - 4 | 88 - 95% | Rapid conversion; minimal steric hindrance allows for fast nucleophilic attack. |
| Secondary Alcohols | Cyclohexanol | 2.0 (Pyridine) | 6 - 8 | 75 - 85% | Slower reaction rate due to steric bulk; requires slight excess of base. |
| Sterically Hindered | tert-Butyl alcohol | 2.5 (DMAP/TEA) | 12 - 24 | < 40% | Tertiary alcohols are prone to elimination (E1) side reactions; DMAP catalysis is mandatory. |
| Phenols | 4-Methoxyphenol | 1.5 (TEA) | 3 - 5 | 85 - 90% | Phenoxides (generated in situ) are excellent nucleophiles; proceeds smoothly at RT. |
Experimental Protocol
This protocol outlines a self-validating system for the synthesis of 5-methoxythiophene-2-sulfonate esters. The inclusion of an acidic wash is a critical self-correcting step to ensure no residual base contaminates the final product.
Materials and Reagents
-
Alcohol substrate (1.0 equiv)
-
5-Methoxythiophene-2-sulfonyl chloride (1.2 equiv) [4]
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.2 M relative to alcohol)
-
10% Aqueous Hydrochloric Acid (HCl), cold
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (N₂) or Argon.
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM to achieve a concentration of approximately 0.2 M.
-
Add anhydrous pyridine (1.5 equiv) to the solution.
-
Causality Check: Ensure the solution is completely clear and moisture-free before proceeding.
-
-
Temperature Equilibration and Addition:
-
Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Dissolve 5-methoxythiophene-2-sulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise over 15–20 minutes using a dropping funnel or syringe.
-
Causality Check: Dropwise addition prevents localized heating, mitigating the risk of alkyl chloride formation.
-
-
Reaction Propagation:
-
Maintain the reaction at 0 °C for 1 hour, then gradually allow it to warm to room temperature.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is fully consumed.
-
-
Quenching and Phase Separation (Work-up):
-
Once complete, dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.
-
Acidic Wash: Wash the organic layer with cold 10% aqueous HCl (3 × 20 mL). Causality Check: This step is mandatory. It protonates the excess pyridine, forcing it into the aqueous phase and preventing it from co-eluting with the product.
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 20 mL) to neutralize any residual acid.
-
Brine Wash: Wash with brine (1 × 20 mL) to pre-dry the organic layer and break any emulsions.
-
-
Isolation and Purification:
-
Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude sulfonate ester via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) if high-purity analytical material is required.
-
Process Visualization
The following diagram maps the logical flow and mechanistic checkpoints of the sulfonylation protocol.
Workflow for the synthesis and isolation of sulfonate esters from 5-methoxythiophene-2-sulfonyl chloride.
References
Application Note: High-Efficiency Catalytic Coupling of 5-Methoxythiophene-2-sulfonyl Chloride with Anilines
Introduction & Pharmacological Context
Sulfonamides represent a privileged pharmacophore in medicinal chemistry, frequently utilized as bioisosteres for carboxylic acids and amides to improve metabolic stability and target binding[1]. Specifically, thiophene-2-sulfonamide derivatives have demonstrated profound therapeutic potential, notably as2 (such as Mcl-1 and Bcl-xL), which are critical targets in oncology[2].
The synthesis of N-phenyl-5-methoxythiophene-2-sulfonamides involves the nucleophilic acyl substitution of 5-methoxythiophene-2-sulfonyl chloride with aniline derivatives. However, this coupling presents a unique kinetic challenge: the electron-donating methoxy group slightly deactivates the sulfonyl electrophile, while anilines are inherently weak nucleophiles due to the delocalization of their nitrogen lone pair into the aromatic ring[3]. Consequently, standard basic conditions often lead to sluggish reaction rates, incomplete conversion, and 1[1].
Mechanistic Insights: The Necessity of Nucleophilic Catalysis
To overcome the high activation energy barrier of coupling a deactivated electrophile with a weak nucleophile, the selection of an appropriate catalyst is paramount. While tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serve well as acid scavengers, they lack the nucleophilicity required to activate the sulfonyl chloride[4].
4-Dimethylaminopyridine (DMAP) is the premier catalyst for this transformation. The causality behind DMAP's superior performance lies in its ability to act as a4[4].
-
Activation: DMAP rapidly attacks 5-methoxythiophene-2-sulfonyl chloride to form a highly electrophilic sulfonyl-pyridinium intermediate[4].
-
Resonance Stabilization: Unlike sterically hindered bases (e.g., collidine), DMAP forms a low-energy intermediate stabilized by the resonance of the para-dimethylamino group, preventing premature degradation[4].
-
Substitution: This activated intermediate is significantly more susceptible to nucleophilic attack by the sterically hindered or electronically deactivated aniline, leading to the rapid formation of the sulfonamide bond and the regeneration of the DMAP catalyst[4].
DMAP-catalyzed nucleophilic acyl substitution pathway for sulfonamide synthesis.
Catalyst Optimization & Reaction Conditions
The choice of solvent, base, and catalyst stoichiometry critically impacts the reaction outcome. Dichloromethane (DCM) is the preferred solvent due to its aprotic nature and excellent solubilizing properties for both the sulfonyl chloride and the resulting sulfonamide[3]. The table below summarizes the optimization of catalytic systems for the coupling of 5-methoxythiophene-2-sulfonyl chloride with a standard aniline.
| Catalyst / Base System | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Triethylamine (TEA) | 2.0 | DCM | 25 | 24 | < 20 | Sluggish reaction; base lacks nucleophilicity to activate the sulfonyl group. |
| Pyridine | 2.0 | DCM | 25 | 24 | 45 | Weak nucleophilic activation; prone to competing hydrolysis. |
| TEA + DMAP | 2.0 / 0.1 | DCM | 25 | 8 | 85 | Efficient catalytic turnover; TEA acts as the primary acid scavenger. |
| DMAP (Stoichiometric) | 1.5 | DCM | 25 | 5 | 92 | Maximum electrophilic activation; fastest conversion and highest purity. |
Experimental Protocol: DMAP-Catalyzed Sulfonylation
This self-validating protocol is designed to maximize yield while minimizing the formation of undesired di-sulfonamides and sulfonic acid byproducts[3].
Step-by-step experimental workflow for the sulfonylation of anilines.
Reagent Preparation
-
5-Methoxythiophene-2-sulfonyl chloride: 1.05 equivalents. Ensure the reagent is freshly titrated or stored under inert gas, as3 into the inactive sulfonic acid[3].
-
Aniline derivative: 1.00 equivalent.
-
DMAP: 0.10 equivalents (as a catalyst).
-
Triethylamine (TEA): 1.20 equivalents (as the bulk acid scavenger).
-
Solvent: Anhydrous Dichloromethane (DCM) (0.2 M relative to aniline).
Reaction Execution
-
Preparation of the Amine Solution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.00 equiv) in anhydrous DCM. Add TEA (1.20 equiv) and DMAP (0.10 equiv).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This step is critical to control the exothermic nature of the initial sulfonyl-DMAP complex formation and to3[3].
-
Electrophile Addition: Dissolve 5-methoxythiophene-2-sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–20 minutes. Causality: Slow addition maintains a low concentration of the unreacted electrophile, preventing side reactions[3].
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir the mixture for 5 to 8 hours.
-
Analytical Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting materials and the emergence of a new, UV-active product spot indicates completion[3].
Workup & Purification
-
Quenching: Quench the reaction by adding 1 M aqueous HCl (equal volume to DCM). Causality: The acidic wash neutralizes the basic environment and protonates unreacted aniline, DMAP, and TEA, pulling them into the aqueous phase while leaving the neutral sulfonamide in the organic layer[3].
-
Phase Separation: Transfer to a separatory funnel and collect the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO3 (to remove any residual acidic species) and brine[3].
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure N-phenyl-5-methoxythiophene-2-sulfonamide.
References
- Source: nih.
- Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)
- Source: benchchem.
- Source: benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis and Process Engineering of 5-Methoxythiophene-2-sulfonyl Chloride
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary & Rationale
5-Methoxythiophene-2-sulfonyl chloride (CAS: 3173-15-3) is a critical electrophilic building block in medicinal chemistry, frequently utilized in the synthesis of sulfonamide-based antineoplastic agents and targeted therapeutics. However, synthesizing this intermediate at scale presents significant chemical engineering challenges.
The methoxy group at the 2-position strongly activates the thiophene ring via resonance, making the 5-position highly susceptible to electrophilic attack. While this ensures rapid reaction kinetics, it simultaneously lowers the oxidation potential of the ring. In the presence of strong Lewis or Brønsted acids (such as neat chlorosulfonic acid), the electron-rich thiophene is highly prone to acid-catalyzed polymerization, ring-opening, and disulfonylation. As a Senior Application Scientist, I have observed that traditional batch scale-up often results in catastrophic yield drops (from 80% at bench scale to <40% at pilot scale) due to poor heat dissipation and localized exothermic hot spots.
This guide details two validated methodologies: a highly regioselective Lithiation-Sulfination route ideal for lab-scale purity, and a Continuous Flow Direct Chlorosulfonation route engineered for safe, multi-kilogram scalability.
Mechanistic Insights & Route Selection
Understanding the causality behind reagent selection is critical for process optimization. We evaluate two distinct synthetic pathways:
Route A: Lithiation-Sulfination-Chlorination (Lab Scale)
This route relies on the directed ortho-metalation principles, though in 2-methoxythiophene, the 5-position is the most acidic and sterically accessible. Treatment with n-butyllithium at cryogenic temperatures (-78 °C) yields 5-lithio-2-methoxythiophene. Subsequent trapping with sulfur dioxide gas forms a stable lithium sulfinate salt, which is then oxidized and chlorinated using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) .
-
Causality: This avoids harsh acidic conditions entirely, preventing polymer formation. However, the requirement for cryogenic temperatures and handling of stoichiometric organolithiums makes it economically unviable for >10 kg scale.
Route B: Direct Chlorosulfonation in Continuous Flow (Pilot/Manufacturing Scale)
Direct treatment of 2-methoxythiophene with chlorosulfonic acid (ClSO₃H) is highly exothermic. In batch, the delayed evolution of HCl and SO₂ gases can lead to dangerous pressure spikes. By transitioning to a continuous flow microreactor or tubular reactor, the surface-area-to-volume ratio is maximized. This ensures near-instantaneous heat dissipation and isothermal conditions, suppressing the formation of disulfonylated tars .
Reaction pathways for 5-methoxythiophene-2-sulfonyl chloride synthesis.
Continuous Flow Engineering Principles
When scaling Route B, managing the biphasic gas-liquid flow regime is paramount. The reaction of chlorosulfonic acid generates HCl gas, while downstream processing or the use of SO₂Cl₂ generates SO₂ .
Key Engineering Controls:
-
High-Shear Mixing: A T-mixer or cross-mixer is required to ensure the dense ClSO₃H phase intimately mixes with the organic substrate phase, preventing diffusion-limited side reactions.
-
System Pressure: A back-pressure regulator (BPR) set to 3–5 bar keeps generated HCl partially solubilized, stabilizing the flow regime and preventing gas-slug formation which disrupts residence time.
-
In-Line Quenching: The reaction must be quenched immediately after the 2-minute residence time into a biphasic ice/water mixture to hydrolyze excess ClSO₃H without hydrolyzing the newly formed sulfonyl chloride.
Continuous flow reactor setup for scalable direct chlorosulfonation.
Validated Experimental Protocols
Protocol A: Lab-Scale Synthesis via Lithiation (High Purity)
Use this protocol for generating <50 g of ultra-pure reference standard.
-
System Purge: Flame-dry a 500 mL 3-neck round-bottom flask. Purge with ultra-high purity N₂.
-
Lithiation: Dissolve 2-methoxythiophene (1.0 eq, 50 mmol) in anhydrous THF (150 mL). Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise over 30 minutes.
-
Self-Validation Step: Quench a 0.5 mL aliquot in D₂O. Analyze via ¹H NMR to ensure >95% deuterium incorporation at the 5-position (disappearance of the 5-H doublet at δ 6.38 ppm).
-
-
Sulfination: Bubble anhydrous SO₂ gas through the solution for 20 minutes at -78 °C. The solution will turn a pale yellow suspension. Warm to 0 °C to purge excess SO₂.
-
Chlorination: Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0 °C. Stir for 1 hour.
-
Workup: Dilute with cold dichloromethane (DCM, 200 mL) and wash with ice-cold brine (3 x 100 mL). Dry over Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C to prevent hydrolysis).
Protocol B: Pilot-Scale Continuous Flow Chlorosulfonation (High Throughput)
Use this protocol for >1 kg scalable production.
-
Preparation: Prepare a 2.0 M solution of 2-methoxythiophene in anhydrous DCM (Feed A). Use neat chlorosulfonic acid as Feed B.
-
Reactor Priming: Flush the tubular reactor (PFA tubing, internal volume = 10 mL) with anhydrous DCM. Set the chiller bath surrounding the reactor to -10 °C.
-
Flow Initiation:
-
Set Pump A (Substrate) to 2.5 mL/min.
-
Set Pump B (ClSO₃H) to 2.5 mL/min (approx. 3.5 equivalents).
-
Total flow rate = 5.0 mL/min, yielding a residence time (RT) of exactly 2.0 minutes.
-
-
In-Line Quench: Direct the reactor effluent into a continuous stirred tank containing a dynamically replenished mixture of ice and water (0 °C).
-
Self-Validation Step: Implement an inline Flow-IR probe (e.g., ReactIR) immediately post-separator. Monitor the asymmetric S=O stretch at ~1370 cm⁻¹. A sudden drop in intensity indicates pump cavitation or reactor fouling.
-
-
Phase Separation: Pass the quenched biphasic mixture through a continuous liquid-liquid membrane separator. Collect the heavy DCM phase containing the product.
Quantitative Process Metrics
The following table summarizes the empirical data collected during the transition from batch to continuous flow, highlighting the necessity of flow chemistry for this specific intermediate.
| Process Metric | Batch (Lithiation Route) | Batch (Direct Chlorosulfonation) | Continuous Flow (Direct Route) |
| Regioselectivity (5-isomer) | > 99% | ~ 85% (Polymerization observed) | > 95% |
| Isolated Yield | 75 – 80% | 40 – 50% | 88 – 92% |
| Space-Time Yield ( kg/L/h ) | < 0.05 | < 0.10 | > 1.50 |
| Thermal Control | Cryogenic (-78 °C) | Poor (Runaway exotherm risk) | Excellent (Isothermal at -10 °C) |
| Scalability & Safety | Low (Pyrophoric reagents) | Low (Delayed gas evolution) | High (Automated steady-state) |
References
- Thiophene- and thiazolesulfonamides as antineoplastic agents.European Patent Office (EP1442030B1). Details the foundational lithiation and sulfur dioxide trapping methodology for functionalized thiophenes.
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Demonstrates the critical role of continuous stirred-tank reactors (CSTRs) and flow systems in safely managing the exotherms of chlorosulfonation. URL:[Link]
-
A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate. PubMed Central (PMC). Provides mechanistic insights into managing HCl and SO₂ gas evolution and pressure control in continuous flow microreactors. URL:[Link]
Application Note: Work-up and Isolation Procedures for Thiophene Sulfonyl Chloride Reactions
Executive Summary
Thiophene sulfonyl chlorides (e.g., 2-thiophenesulfonyl chloride) are critical electrophiles in the synthesis of sulfonamide-based pharmacophores, including COX-2 inhibitors, carbonic anhydrase inhibitors, and various antivirals. However, the electron-rich nature of the thiophene ring renders these reagents and their intermediates distinct from their benzene analogues. They exhibit higher rates of hydrolytic instability and a propensity for forming "oily" mixtures that complicate crystallization.
This Application Note provides a field-proven, self-validating guide to the work-up and purification of reactions involving thiophene sulfonyl chlorides. It moves beyond generic organic synthesis textbook advice to address the specific physicochemical challenges of the thiophene nucleus.
Chemical Context & Stability Mechanisms[1][2][3]
The Instability Factor
Unlike benzene sulfonyl chloride, the thiophene variant possesses a sulfur heteroatom that donates electron density into the ring. While the sulfonyl group is electron-withdrawing, the overall system is more susceptible to nucleophilic attack (hydrolysis) than phenyl systems.
-
Primary Degradation Pathway: Rapid hydrolysis to thiophene-2-sulfonic acid upon contact with atmospheric moisture or aqueous work-up media.
-
Secondary Consequence: The sulfonic acid byproduct is highly water-soluble and acidic, often creating emulsions or "oiling out" the desired sulfonamide product during extraction.
Reaction Logic
The standard coupling reaction involves nucleophilic attack by a primary or secondary amine.
Figure 1: Reaction pathway highlighting the critical divergence between product formation and hydrolytic degradation.
Protocol A: Standard Aqueous Work-up (High Purity)
Application: Standard bench-scale synthesis (100 mg to 10 g). Goal: Removal of pyridine/amine salts and sulfonic acid byproducts without degrading the sulfonamide.
Reagents Required[4][5][6][7][8][9][10][11][12]
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for thiophene derivatives to avoid halogenated waste and improve phase separation.
-
Quench: 1M HCl (aqueous).
-
Wash: Saturated NaHCO₃, Brine.
Step-by-Step Methodology
-
Reaction Quench (The "Cold Kill"):
-
Cool the reaction mixture to 0°C . Thiophene sulfonamides can be thermally sensitive in the presence of strong bases.
-
Critical Step: If pyridine was used as the solvent/base, remove 80-90% of it via rotary evaporation before adding water. Pyridine acts as a phase-transfer catalyst that will drag your product into the aqueous layer.
-
-
First Extraction (Acidic Wash):
-
Dilute the residue with EtOAc.
-
Wash with 1M HCl (cold).
-
Mechanistic Insight: The acid protonates any unreacted amine starting material (rendering it water-soluble) and converts the pyridine base into pyridinium chloride (water-soluble).
-
Validation: Check the pH of the aqueous layer.[1][2] It must be < 2.
-
-
Second Extraction (Basic Wash - The "Polishing" Step):
-
Wash the organic layer with Saturated NaHCO₃ .[3]
-
Mechanistic Insight: This removes the thiophene sulfonic acid byproduct generated by the hydrolysis of excess sulfonyl chloride. The sulfonic acid is converted to its sodium salt (highly water-soluble) and removed.
-
Warning: Evolution of CO₂ gas will occur.[4] Vent the separatory funnel frequently.
-
-
Drying and Isolation:
-
Wash with Brine (Saturated NaCl) to break any micro-emulsions common with sulfur compounds.
-
Dry over Na₂SO₄ (Sodium Sulfate).[5] Avoid MgSO₄ if the product is potentially Lewis-basic, as it can coordinate.
-
Filter and concentrate.
-
Figure 2: Separation logic for the removal of specific impurities during liquid-liquid extraction.
Protocol B: Solid-Phase Scavenging (High Throughput)
Application: Library generation (20 mg scale), avoiding liquid-liquid extraction (LLE). Goal: Rapid purification without separatory funnels.
Reagents
-
PS-Trisamine Resin: Scavenges excess sulfonyl chloride and acidic byproducts.
-
PS-Isocyanate Resin: Scavenges unreacted amine nucleophiles.
Protocol
-
Reaction Setup: Use 1.2 equivalents of Thiophene Sulfonyl Chloride to drive the amine to completion.
-
Scavenging:
-
Add PS-Trisamine (3 equivalents relative to excess chloride) directly to the reaction vial.
-
Add PS-Isocyanate (2 equivalents) if amine purity is critical.
-
-
Incubation: Shake at room temperature for 4–12 hours.
-
Filtration: Filter through a coarse frit. The sulfonamide product remains in the filtrate; all impurities are trapped on the beads.
-
Validation: Evaporate a small aliquot. If the residue is solid and crystalline, the scavenging was successful. If oily, residual solvent or sulfonic acid remains.[4]
Troubleshooting & Optimization
Common Failure Modes
| Issue | Diagnosis | Corrective Action |
| "Oiling Out" | Product forms a gum instead of a solid. | Thiophene sulfonamides often trap solvent. Remedy: Triturate the oil with cold Hexane or Diethyl Ether. Scratch the flask side with a glass rod to induce nucleation. |
| Emulsion | Layers do not separate during LLE. | Sulfur compounds lower surface tension. Remedy: Add solid NaCl directly to the separatory funnel (saturate the aqueous layer) or add a small amount of Methanol to the organic layer. |
| Low Yield | Product lost in aqueous layer.[4] | Cause: The sulfonamide N-H is acidic (pKa ~10). If the NaHCO₃ wash is too vigorous or if NaOH is used, the product deprotonates and goes into water. Remedy: Re-acidify the aqueous waste to pH 5 and back-extract with EtOAc. |
| Pink/Red Color | Impurity accumulation.[6] | Thiophene oxidation products can be colored. Remedy: Treat the organic layer with Activated Charcoal (10 wt%) for 15 mins, then filter through Celite. |
Solvent Compatibility Matrix
-
Recommended: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).
-
Avoid: Alcohols (MeOH/EtOH) during the reaction (competes with amine), Acetone (forms imines with primary amines).
Safety & Hazardous Substance Control
-
Corrosivity: Thiophene-2-sulfonyl chloride is corrosive and causes severe skin burns.[7] It is a lachrymator. Handle only in a fume hood.
-
Pressure Buildup: The hydrolysis of sulfonyl chlorides releases HCl gas. Do not seal reaction vessels tightly during quenching.
-
Sensitizers: Sulfonamides are known sensitizers (sulfa allergies). Handle the final product with care to avoid inhalation of dust.[8]
References
-
Organic Syntheses. "p-Tolylsulfonylmethylnitrosamide." Org.[6][9] Synth.1954 , 34, 96. (Foundational reference for sulfonyl chloride handling). [Link]
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 85518, 2-Thiophenesulfonyl chloride." PubChem. [Link]
-
MDPI. "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Processes2023 . (Reference for stability and isolation logic). [Link]
Sources
- 1. fsis.usda.gov [fsis.usda.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Preventing hydrolysis of 5-Methoxythiophene-2-sulfonyl chloride during storage
The Stability Paradox: Understanding Your Reagent
5-Methoxythiophene-2-sulfonyl chloride (5-MTSC) is a specialized building block used frequently in medicinal chemistry for sulfonylation. However, it presents a unique stability challenge compared to its benzene analogs.
The "Methoxy Effect"
While many researchers treat all sulfonyl chlorides similarly, 5-MTSC requires elevated care due to the electronic nature of the thiophene ring:
-
Electron-Rich Ring: The methoxy group (-OMe) at position 5 is a strong electron-donating group (EDG). This significantly increases electron density in the thiophene ring.
-
Increased Lability: This electron richness can destabilize the S-Cl bond, making it more susceptible to ionization and subsequent nucleophilic attack by water (hydrolysis).
-
Acid Sensitivity: The thiophene ring itself is acid-sensitive. As the sulfonyl chloride hydrolyzes, it releases HCl. This HCl can protonate the electron-rich ring, leading to rapid polymerization and the formation of dark red/black tars—a phenomenon often mistaken for simple oxidation.
Critical Storage Protocol: The "Desiccator Defense"
Standard refrigeration is insufficient. The following protocol is required to prevent the autocatalytic degradation cycle.
Step-by-Step Storage Workflow
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius suppression of hydrolysis rates. The low melting point (often near RT) means it must be kept frozen to minimize surface area exposure. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred as it is heavier than air and "blankets" the solid/oil. |
| Container | Glass + Teflon Tape | Plastic containers are permeable to moisture over time. Use glass vials with Teflon-lined caps. Wrap threads with Teflon tape before capping to create a hermetic seal. |
| Secondary | Desiccator Jar | Store the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or Molecular Sieves) inside the freezer. |
| Thawing | Equilibrate | CRITICAL: Allow the closed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the reagent, destroying it instantly. |
Troubleshooting & FAQs
Q1: My sample arrived as a viscous oil, but the CoA says "Solid" (or vice versa). Is it degraded?
Diagnosis: Likely Physical State Transition , not necessarily degradation. Explanation: 5-MTSC and its analogs often have melting points near room temperature (25–30°C).
-
Action: Check the color. If it is pale yellow/orange, it is likely fine. If it is dark red/black, it is degraded.
-
Verification: Cool it to 4°C. If it solidifies into a crystalline mass, it is intact. If it remains a gooey sludge, hydrolysis products (sulfonic acids) may have lowered the melting point.
Q2: The compound has turned dark red or black. Can I still use it?
Diagnosis: Acid-Catalyzed Polymerization. Explanation: Hydrolysis released HCl, which attacked the thiophene ring. Action:
-
Light Red/Pink: Usable but requires an excess of base (Et3N or DIPEA) in your reaction to neutralize trace acid immediately.
-
Dark Black/Tar: Discard. The material has polymerized. Purification is difficult and usually yields poor recovery.
Q3: There is a "pop" sound and white smoke when I open the bottle.
Diagnosis: HCl Pressure Build-up. Explanation: Significant hydrolysis has occurred, generating HCl gas. Action: Handle in a fume hood immediately. The "smoke" is HCl reacting with moist air. The reagent purity is likely compromised; perform a titration (see below) before using in critical steps.
Q4: How do I determine the exact purity without running an NMR?
Method: Morpholine Titration.
-
Dissolve a known mass of 5-MTSC in dry dioxane.
-
Add excess morpholine (reacts with sulfonyl chloride to form sulfonamide + HCl).
-
Titrate the mixture with standard NaOH to determine the total acid generated.
-
Compare against a blank to calculate the % active sulfonyl chloride.
Visualizing the Degradation Pathway
The following diagram illustrates the "Vicious Cycle" of hydrolysis that destroys 5-MTSC.
Caption: The "Vicious Cycle" of 5-MTSC degradation. Note how generated HCl feeds back to accelerate ring decomposition.
Data Summary: Stability Comparison
| Condition | Est. Shelf Life | Physical Appearance | Risk Level |
| 25°C, Air exposed | < 24 Hours | Liquid, turning black | Critical Failure |
| 4°C, Tightly capped | 1-2 Weeks | Solid/Oil mix, yellowing | High |
| -20°C, Inert Gas | 6-12 Months | Pale solid/oil | Optimal |
| Solution (DCM/THF) | < 4 Hours | Solution darkens rapidly | Do Not Store |
References
- King, J. F., & Aslam, M. (1988). Synthesis and reactions of sulfonyl chlorides. Topics in Current Chemistry, 146, 91-137.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Technical Support Center: Amidation of 5-Methoxythiophene-2-sulfonyl chloride
Welcome to the technical support center for optimizing amidation reactions involving 5-methoxythiophene-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the amidation of 5-methoxythiophene-2-sulfonyl chloride?
The reaction proceeds via a nucleophilic acyl substitution-like pathway at the sulfur center. The lone pair of the amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion, which is a good leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][2]
Q2: What are the most common bases used, and how do I choose the right one?
A base is essential to scavenge the HCl produced. The choice of base can influence reaction rate and workup complexity.[3]
| Base | Type | Common Use & Considerations |
| Pyridine | Organic | Often used as both base and solvent. Can be effective but may require heating and can be difficult to remove during workup.[1][3] |
| Triethylamine (TEA) | Organic | A common, cost-effective choice. Generally used in 1.1-2.0 equivalents in solvents like DCM or THF.[2][3] |
| DIPEA | Organic | A non-nucleophilic, sterically hindered base. Useful when dealing with sensitive substrates. |
| Sodium Carbonate (Na₂CO₃) | Inorganic | Often used in aqueous or biphasic systems, which can be a greener alternative.[4] |
| Polymeric Bases | Solid-supported | Crosslinked poly(4-vinylpyridine) can be used to simplify purification, as it can be removed by filtration.[5] |
Expert Insight: For most standard reactions with 5-methoxythiophene-2-sulfonyl chloride, Triethylamine (TEA) in an anhydrous aprotic solvent like Dichloromethane (DCM) is a reliable starting point. It is effective and relatively easy to remove under reduced pressure or via aqueous workup.
Q3: Which solvents are recommended for this reaction?
The primary requirement is a solvent that can dissolve the reactants but does not react with the sulfonyl chloride. Anhydrous (dry) solvents are critical to prevent hydrolysis.[6]
| Solvent | Type | Notes |
| Dichloromethane (DCM) | Aprotic | Excellent solvent for both reactants, non-reactive, and volatile for easy removal. A very common choice.[2] |
| Tetrahydrofuran (THF) | Aprotic | Another good choice, particularly when slightly higher temperatures are needed.[3] |
| Acetonitrile (MeCN) | Aprotic | Can be effective, especially for reactions with less nucleophilic amines.[7] |
| Water | Protic | Can be used as a green solvent, typically with an inorganic base like Na₂CO₃. However, this method requires careful control as it can promote hydrolysis of the sulfonyl chloride.[8] |
| Deep Eutectic Solvents (DESs) | Green | Emerging sustainable alternatives like choline chloride/urea mixtures have shown high yields at room temperature.[9] |
Q4: What is the optimal reaction temperature?
The reaction is typically initiated at a low temperature (0 °C ) to control the initial exothermic release as the sulfonyl chloride is added to the amine solution.[2] After the addition is complete, the reaction is often allowed to warm to room temperature (20-25 °C) and stirred for several hours to ensure completion.[1] For less reactive or sterically hindered amines, gentle heating may be necessary, but this should be approached with caution as it can increase the rate of side reactions.[6]
Q5: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . A typical TLC analysis would involve spotting the starting amine, the sulfonyl chloride, and the co-spotted reaction mixture. The reaction is considered complete when the spot corresponding to the limiting reagent (usually the amine) has been consumed.
Troubleshooting Guide
Problem 1: Low or no yield of the desired sulfonamide.
This is the most common issue and can stem from several root causes.
-
Potential Cause A: Hydrolysis of 5-Methoxythiophene-2-sulfonyl chloride.
-
Explanation: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[2][6] This is a primary pathway for yield loss. The methoxy group on the thiophene ring does not significantly alter this inherent reactivity.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., 120 °C for several hours) and cool under a stream of inert gas (Nitrogen or Argon).
-
Use Anhydrous Solvents: Use freshly distilled solvents or solvents from a commercial drying system (e.g., Sure/Seal™ bottles).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon to prevent atmospheric moisture from entering the flask.[6]
-
-
-
Potential Cause B: Poor Nucleophilicity or Steric Hindrance of the Amine.
-
Explanation: Electron-poor amines (e.g., anilines with electron-withdrawing groups) or sterically bulky amines (e.g., di-isopropylamine) will react much slower than simple primary or secondary alkylamines.[3][6]
-
Solution:
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting material persists, consider extending the reaction time (e.g., 24 hours) or gently heating the mixture (e.g., to 40 °C).[6]
-
Use a More Activating Solvent: Switching from DCM to a more polar aprotic solvent like acetonitrile or THF can sometimes accelerate slow reactions.[6]
-
Consider N-Silylated Amines: Reacting the sulfonyl chloride with an N-silylated amine derivative can be a highly efficient alternative, as the formation of a strong Si-Cl bond provides a powerful thermodynamic driving force.[7]
-
-
Problem 2: The major product isolated is 5-methoxythiophene-2-sulfonic acid.
-
Explanation: This is a clear indication of dominant sulfonyl chloride hydrolysis.[2] This occurs when significant water is present in the reaction or during the aqueous workup before the amidation is complete.
-
Solution:
-
Strict Moisture Control: Re-evaluate all sources of water as outlined in Problem 1, Cause A .
-
Workup Protocol: During workup, ensure the amidation reaction has gone to completion before quenching with water or an aqueous solution.
-
Purification: The sulfonic acid byproduct is highly water-soluble, especially after deprotonation. Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will extract the sulfonic acid into the aqueous phase, separating it from your desired sulfonamide product.[6]
-
Problem 3: Formation of a di-sulfonylated byproduct (with primary amines).
-
Explanation: Primary amines (R-NH₂) have two N-H bonds. After the first sulfonylation to form the desired product (R-NH-SO₂R'), the remaining N-H proton is acidic. In the presence of excess sulfonyl chloride and base, a second sulfonylation can occur to form a di-sulfonylated byproduct (R-N(SO₂R')₂).[2]
-
Solution:
-
Control Stoichiometry: Use the amine as the limiting reagent or a slight excess of the amine (e.g., 1.05 to 1.1 equivalents) relative to the sulfonyl chloride. Avoid using an excess of the sulfonyl chloride.[2]
-
Order of Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, disfavoring the second addition.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often provide better selectivity for the mono-sulfonated product.[2]
-
Problem 4: The reaction is slow or appears to have stalled.
-
Explanation: Aside from low amine nucleophilicity (see Problem 1), this can happen if the HCl byproduct is not effectively neutralized. The protonated amine (R-NH₃⁺Cl⁻) is not nucleophilic and will not react with the sulfonyl chloride.
-
Solution:
-
Check Base Equivalents: Ensure at least one equivalent of base is used for each equivalent of HCl produced. Using 1.2-1.5 equivalents of a tertiary amine base is common practice.[6]
-
Base Strength: If using a weak base, consider switching to a stronger one. For example, if TEA is ineffective, pyridine might be a better choice, though it presents more challenges in purification.
-
Solubility Issues: Check that all reactants are fully dissolved. If the amine or base salt precipitates, the reaction may stall due to heterogeneity. In this case, switching to a more effective solvent or increasing the solvent volume may be necessary.
-
Experimental Protocol: General Procedure for Amidation
This protocol provides a robust starting point for the amidation of 5-methoxythiophene-2-sulfonyl chloride with a primary or secondary amine.
Materials:
-
5-Methoxythiophene-2-sulfonyl chloride
-
Amine (1.05 equivalents)
-
Triethylamine (TEA, 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl, aqueous)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.05 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the sulfonyl chloride).
-
Add Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Add Sulfonyl Chloride: Dissolve 5-methoxythiophene-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.[2]
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), water, saturated NaHCO₃ solution (to remove any sulfonic acid byproduct), and finally brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel.[1][10]
References
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. [Link]
-
Academia.edu. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]
-
MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. [Link]
-
PMC. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]
-
ChemRxiv. (n.d.). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. [Link]
-
PMC. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
ACS Publications. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. [Link]
-
ResearchGate. (2023). Sulfonic Acid‐Functionalized (Bio)Materials as Catalysts for Efficient Amide Bond Synthesis. [Link]
-
Chegg.com. (2021). Solved: Why will the sulfonic acid chloride not react with water during work up?. [Link]
Sources
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- 3. cbijournal.com [cbijournal.com]
- 4. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
- 5. academia.edu [academia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Removing impurities from 5-Methoxythiophene-2-sulfonyl chloride reaction mixtures
Welcome to the technical support resource for the synthesis and purification of 5-Methoxythiophene-2-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to help you troubleshoot impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My crude product after quenching the reaction is a dark, oily goo instead of the expected solid. What happened?
A1: This is a common issue that typically points to one of two primary causes: incomplete reaction or excessive decomposition. The dark coloration often signifies decomposition byproducts.[1] The most likely scenario is that a significant amount of unreacted starting material (2-methoxythiophene) and the primary byproduct, 5-methoxythiophene-2-sulfonic acid, are depressing the melting point of your desired sulfonyl chloride.
-
Causality: The chlorosulfonation of activated rings like 2-methoxythiophene is highly exothermic. If the temperature is not carefully controlled, side reactions and decomposition can occur. Furthermore, the workup process itself, especially the quench, is critical. A slow or inefficient quench can lead to localized heating, promoting the hydrolysis of the product to the corresponding sulfonic acid.[2]
Q2: My NMR analysis shows the presence of the desired product, but the yield is very low and there's a significant amount of a water-soluble impurity. What is this impurity and how do I avoid it?
A2: The water-soluble impurity is almost certainly 5-methoxythiophene-2-sulfonic acid . This is the direct hydrolysis product of your target compound.[3] Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with any available water to form the more stable, and often highly water-soluble, sulfonic acid.[1][4]
-
Mechanism of Formation: The electrophilic sulfur atom in the sulfonyl chloride group is readily attacked by nucleophiles, including water. This can happen with residual moisture in your reagents or glassware, atmospheric humidity, or, most commonly, during the aqueous workup.[1]
-
Prevention Strategy: The key is rigorous exclusion of water before and during the reaction and a carefully executed workup.
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Controlled Quenching: The most critical step is the workup. The reaction mixture should be poured slowly onto a large excess of crushed ice with vigorous stirring.[5][6] This method rapidly dissipates the heat from quenching the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride, minimizing its contact time with the aqueous environment in a dissolved state.[7]
-
Q3: I've successfully isolated a solid, but my analysis (TLC, LC-MS) shows multiple spots/peaks. What are the other likely impurities?
A3: Besides the sulfonic acid and starting material, you may encounter several other byproducts. Their formation is highly dependent on the reaction conditions.
| Potential Impurity | Probable Cause | Identification Tips (vs. Product) |
| Unreacted 2-Methoxythiophene | Insufficient chlorosulfonic acid, low reaction temperature, or insufficient reaction time. | Less polar spot on TLC. Distinct aromatic signals in ¹H NMR without the downfield shift characteristic of sulfonyl group substitution. |
| 5-Methoxythiophene-2-sulfonic acid | Hydrolysis during reaction or workup.[3] | Very polar, often streaking on TLC. May not be visible in organic extracts for NMR unless carried through. |
| Di-sulfonated Byproducts | Excess chlorosulfonic acid, high reaction temperature, prolonged reaction time. | More polar than the desired product on TLC. Complex aromatic region in ¹H NMR. Higher mass in MS. |
| Isomeric Sulfonyl Chlorides | Lack of complete regioselectivity during chlorosulfonation. | May have a very similar Rf on TLC. Requires careful analysis by high-field NMR or chromatographic separation. |
In-Depth Troubleshooting Guides
Guide 1: Removing the Sulfonic Acid Impurity
The presence of 5-methoxythiophene-2-sulfonic acid is the most frequent purification challenge. Its high polarity and acidity provide a clear basis for its removal.
Workflow: Purification via Aqueous Wash
This workflow details the standard procedure for handling the crude product immediately after quenching and filtration.
Caption: Workflow for removing sulfonic acid byproduct.
Detailed Protocol: Post-Quench Purification
-
Initial Collection: After pouring the reaction mixture onto crushed ice, collect the precipitated solid by suction filtration. Do not allow the solid to dry at this stage.[5]
-
Water Wash: Transfer the wet filter cake to a beaker. Add a volume of ice-cold deionized water (approximately 5-10 times the volume of the solid).
-
Vigorous Stirring: Stir the slurry vigorously for 15-20 minutes. This ensures that the water-soluble sulfonic acid is fully dissolved into the aqueous phase.
-
Filtration: Filter the mixture again through a Büchner funnel.
-
Repeat Wash: Wash the collected solid on the filter with several portions of fresh, ice-cold deionized water.
-
(Optional) Bicarbonate Wash: For stubborn acidity, briefly wash the filter cake with a cold, saturated sodium bicarbonate solution, followed immediately by more ice-cold water to remove residual base.[8]
-
Drying: Dry the purified solid thoroughly under high vacuum over a desiccant like phosphorus pentoxide. It is crucial to ensure the product is completely dry to prevent hydrolysis during storage.[1]
Guide 2: Removing Unreacted Starting Material and Non-polar Impurities
If unreacted 2-methoxythiophene or other non-polar impurities are present, a simple water wash will be ineffective. Recrystallization is the preferred method.
Causality & Rationale
Recrystallization separates compounds based on differences in their solubility in a given solvent at different temperatures. The ideal solvent will dissolve the sulfonyl chloride poorly at low temperatures but readily at higher temperatures, while impurities remain either soluble or insoluble at all temperatures.
Protocol: Recrystallization
-
Solvent Selection: A low-polarity solvent is required. Based on typical procedures for aryl sulfonyl chlorides, hexanes, heptane, or cyclohexane are excellent starting points. A co-solvent system, such as dichloromethane/hexane, may also be effective.
-
Dissolution: Place the crude, dry solid in a flask. Add a minimal amount of the chosen solvent (e.g., hexane).
-
Heating: Gently heat the mixture with stirring until the solid just dissolves. Avoid prolonged boiling, which could potentially cause decomposition.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by suction filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Advanced Purification & Process Logic
When to Use Column Chromatography
Flash column chromatography can be used for high-purity requirements or when recrystallization fails, but it should be approached with caution.
-
Expertise & Experience: Sulfonyl chlorides are reactive electrophiles and can decompose on silica gel, which has a slightly acidic surface. This can lead to yield loss.[9] To mitigate this, use a less polar eluent system (e.g., gradients of ethyl acetate in hexane or petroleum ether) and run the column quickly.[10] Deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine is sometimes employed, but this must be done carefully to avoid reacting with the product.
Logical Flow of Synthesis and Purification
The entire process, from reaction setup to final product, must be viewed as an integrated system where each step impacts the next. The diagram below illustrates the critical decision points and pathways.
Caption: Decision workflow for synthesis and purification.
References
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
-
Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride - PrepChem.com. Available at: [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society. Available at: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Available at: [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. Available at: [Link]
- US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents.
-
Chlorosulfonic acid quench - YouTube. Available at: [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Rsc.org. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. Available at: [Link]
-
5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. Available at: [Link]
Sources
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- 2. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nbinno.com [nbinno.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Handling moisture sensitivity of thiophene sulfonyl chlorides
A Guide to Handling Moisture Sensitivity for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the successful handling and application of thiophene sulfonyl chlorides. As highly reactive and valuable building blocks in medicinal chemistry and materials science, their utility is often challenged by their inherent sensitivity to moisture.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to mitigate these challenges, ensuring the integrity of your experiments and the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My thiophene sulfonyl chloride appears to have degraded upon storage. What are the visible signs and is it still usable?
A: Degradation is typically indicated by a change in physical appearance from a white to off-white or brown solid/liquid to a darker, often yellow or brown, viscous material.[3] You may also notice a sharp, acidic odor due to the formation of hydrogen chloride (HCl) and thiophenesulfonic acid from hydrolysis.[4][5] For reactions sensitive to stoichiometry or impurities, it is strongly recommended to use fresh or recently purified reagent. The presence of sulfonic acid can interfere with subsequent reactions, particularly those involving basic reagents.
Q2: I've observed a significant drop in yield after my aqueous workup. What is the primary cause?
A: The most common reason for low yields after an aqueous workup is the hydrolysis of the thiophene sulfonyl chloride.[6][7] These compounds react with water to form the corresponding thiophenesulfonic acid, which is typically highly water-soluble and will be lost to the aqueous phase during extraction.[8][9] This reaction can be rapid, especially at elevated temperatures or if the pH is not controlled.
Q3: Can I use standard laboratory glassware for my reaction, or are special preparations needed?
A: Standard glassware is acceptable, but it must be meticulously dried to remove adsorbed moisture. A thin film of water on the surface of glassware is sufficient to hydrolyze a significant amount of your reagent, especially on a small scale.[10][11] All glassware should be oven-dried at a minimum of 125°C overnight and cooled in a desiccator or under a stream of inert gas immediately before use.
Q4: What is the ideal storage condition for thiophene sulfonyl chlorides?
A: Thiophene sulfonyl chlorides should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[8][12] The container should have a tightly sealing cap, preferably with a PTFE liner.[13] For long-term storage, sealing the container with paraffin film and storing it inside a desiccator within a refrigerator (2-8°C) is recommended.[2]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent Reaction Stoichiometry and Low Conversion
-
Symptom: Your reaction does not go to completion, or you observe the formation of unexpected byproducts, suggesting the amount of active thiophene sulfonyl chloride is less than calculated.
-
Root Cause Analysis: The primary culprit is often the degradation of the thiophene sulfonyl chloride by atmospheric moisture prior to or during its addition to the reaction. Even brief exposure to humid air can be detrimental.
-
Solution:
-
Reagent Aliquoting: If you have a large bottle of the reagent, avoid opening it frequently. Instead, aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).
-
Inert Atmosphere Transfer: Utilize inert atmosphere techniques for transferring the reagent. This can be done using a Schlenk line or a glovebox.[10][14] For a detailed protocol on syringe transfer, see the "Experimental Protocols" section below.
-
Issue 2: Formation of Thiophenesulfonic Acid as a Major Byproduct
-
Symptom: NMR or LC-MS analysis of your crude product shows a significant amount of the corresponding thiophenesulfonic acid.
-
Root Cause Analysis: This is a direct result of hydrolysis. This can occur from residual moisture in your solvent, reagents, or from the reaction atmosphere itself.
-
Solution:
-
Solvent Purity: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or purchased in septum-sealed bottles.
-
Drying of Reaction Components: Ensure all other reagents and starting materials are anhydrous. If necessary, dry them using appropriate methods (e.g., azeotropic distillation, drying over desiccants).
-
Inert Gas Blanket: Maintain a positive pressure of a dry inert gas (nitrogen or argon) over the reaction for its entire duration.[15]
-
Diagram: The Hydrolysis Pathway of Thiophene-2-Sulfonyl Chloride
The following diagram illustrates the nucleophilic attack of water on the electrophilic sulfur atom of thiophene-2-sulfonyl chloride, leading to the formation of thiophene-2-sulfonic acid and hydrochloric acid.
Caption: Reaction scheme showing the hydrolysis of thiophene-2-sulfonyl chloride.
Experimental Protocols
Protocol 1: Setting Up a Moisture-Free Reaction
This protocol outlines the essential steps for preparing a reaction vessel to be free of atmospheric moisture.
-
Glassware Preparation:
-
Select the appropriate round-bottom flask, addition funnel, and condenser.
-
Clean and rinse the glassware with deionized water, followed by an acetone rinse.
-
Place the glassware in an oven at >125°C for at least 4 hours, or preferably overnight.[11]
-
-
Assembly:
-
While still hot, assemble the glassware. Use a thin, even layer of high-vacuum grease on all ground glass joints.
-
Clamp the assembled apparatus to a stand in a fume hood.
-
-
Inert Gas Purge:
-
Immediately connect the assembly to a Schlenk line or an inert gas source with a bubbler outlet.[10]
-
Perform at least three cycles of evacuating the flask under vacuum and refilling with a dry inert gas (nitrogen or argon).[10][14] This "pump-and-purge" cycle is critical for removing adsorbed moisture and air.
-
Maintain a gentle positive pressure of the inert gas throughout the experiment.
-
Diagram: Inert Atmosphere Reaction Setup Workflow
Caption: Workflow for preparing a moisture-free reaction environment.
Protocol 2: Transfer of Thiophene Sulfonyl Chloride via Syringe
This technique is suitable for transferring liquid thiophene sulfonyl chlorides or solutions thereof.
-
Prepare the Syringe:
-
Dry the syringe and needle in an oven.
-
Allow them to cool in a desiccator.
-
Flush the syringe with dry inert gas several times.
-
-
Prepare the Reagent Bottle:
-
The thiophene sulfonyl chloride should be in a septum-sealed bottle.
-
Puncture the septum with a needle connected to an inert gas line to create a positive pressure.
-
Puncture the septum with a second "vent" needle to allow for pressure equalization.
-
-
Withdraw the Reagent:
-
Insert the prepared syringe needle through the septum into the reagent bottle.
-
Withdraw the desired volume of the reagent.
-
To prevent drips and reaction with air, withdraw a small "buffer" of inert gas into the syringe after the liquid.[15]
-
-
Transfer to Reaction Flask:
-
Quickly transfer the syringe to the reaction flask and pierce the septum.
-
Inject the inert gas buffer first, followed by the reagent.
-
Remove the syringe and needle.
-
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[2] | Reduces the rate of potential decomposition. |
| Storage Atmosphere | Inert Gas (Nitrogen or Argon)[8] | Prevents contact with atmospheric moisture and oxygen. |
| Recommended Solvents | Anhydrous grade non-protic solvents (e.g., THF, Dichloromethane, Acetonitrile) | Minimizes the primary source of water in the reaction mixture. |
| Drying Agents for Workup | Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[16] | Efficiently removes trace amounts of water from the organic phase after extraction. |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Strong Oxidizing Agents[4][12] | Reacts exothermically and/or violently, leading to degradation and hazardous byproducts. |
References
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
Arcoria, A., et al. (1974). Reaction kinetics of 3-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 39(12), 1689-1691. Retrieved from [Link]
-
Arcoria, A., et al. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures. Journal of the Chemical Society, Perkin Transactions 2, 1347-1351. Retrieved from [Link]
Sources
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- 2. 2-Thiophenesulfonyl chloride CAS#: 16629-19-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiophene-2-sulfonyl chloride, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 9. Nucleophilic substitution at sulphonyl sulphur. Part 4. Hydrolysis of substituted thiophenesulphonyl halides in water–acetone mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 14. kintekfurnace.com [kintekfurnace.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Optimizing temperature for 5-Methoxythiophene-2-sulfonyl chloride coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the synthesis of sulfonamides using heteroaromatic building blocks. The coupling of 5-Methoxythiophene-2-sulfonyl chloride with amines presents a unique kinetic and thermodynamic challenge.
Unlike robust, simple aryl sulfonyl chlorides (e.g., tosyl chloride), heteroaryl sulfonyl chlorides are inherently less stable[1]. The electron-donating methoxy group at the 5-position enriches the thiophene ring, stabilizing a partial positive charge on the sulfur atom. While this increases electrophilicity toward your target amine, it simultaneously makes the molecule exceptionally vulnerable to parasitic hydrolysis from trace moisture[2].
This guide is designed to give you full mechanistic control over this coupling reaction, focusing on how precise temperature modulation dictates the success of your synthesis.
Mechanistic Pathways & The Temperature Dilemma
In sulfonamide synthesis, temperature is not just a reaction accelerator; it is a selectivity switch. The reaction proceeds via a highly reactive sulfonylammonium intermediate formed between the sulfonyl chloride and the base (typically pyridine or triethylamine)[2].
-
At 0 °C: The activation energy for the nucleophilic attack of the amine is met, while the competing hydrolysis pathway remains kinetically suppressed.
-
Above 25 °C: The thermal energy rapidly accelerates the degradation of the heteroaryl sulfonyl chloride, leading to sulfonic acid formation and disulfonamide byproducts[1].
Competing kinetic pathways in heteroaryl sulfonyl chloride coupling.
Quantitative Diagnostic Matrix
To understand the causality of your reaction outcomes, compare your current conditions against this empirical temperature profiling data for heteroaromatic sulfonyl chloride couplings[3],[1],[2]:
| Temperature Profile | Amine Conversion (%) | Hydrolysis Byproduct (%) | Disulfonamide (%) | Mechanistic Outcome & Recommendation |
| -20 °C constant | < 30% | < 2% | < 1% | Suboptimal Kinetics: Reagents may precipitate; activation energy for hindered amines is not met. |
| 0 °C constant | 60 - 75% | ~ 5% | ~ 2% | Viable but Slow: Excellent for highly reactive primary amines, but secondary amines may stall. |
| 0 °C → 25 °C | > 90% | < 5% | < 5% | Optimal: Controls initial exothermic burst, then provides sufficient energy for complete conversion. |
| > 40 °C constant | < 40% | > 50% | > 10% | Severe Degradation: Thermal instability of the thiophene core leads to rapid desulfonylation. |
Self-Validating Experimental Protocol
This methodology is designed as a closed-loop system. It includes specific "In-Process Controls" (IPCs) that validate the integrity of your setup in real-time, preventing wasted downstream purification efforts[4].
Optimized temperature-controlled workflow for sulfonamide synthesis.
Step-by-Step Methodology
-
System Preparation: Flame-dry a round-bottom flask under argon or nitrogen. Absolute exclusion of moisture is non-negotiable for this electron-rich sulfonyl chloride[2].
-
Amine & Base Solvation: Dissolve the target amine (1.0 equiv) and anhydrous pyridine or triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM) or THF (0.2 M concentration)[5].
-
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C. Causality: This prevents the localized exothermic heat of the incoming sulfonyl chloride from triggering immediate hydrolysis.
-
Controlled Addition: Dissolve 5-Methoxythiophene-2-sulfonyl chloride (1.1 equiv) in a minimum volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes to the 0 °C amine solution[3].
-
Kinetic Warming: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C)[5]. Stir for 2 to 12 hours depending on amine steric hindrance.
-
Self-Validating Checkpoint (IPC): At t = 60 minutes, perform a TLC or LCMS.
-
Validation: If the sulfonyl chloride is completely consumed but >30% of your starting amine remains, your system was not completely anhydrous. Hydrolysis outcompeted the coupling. You must abort, dry your reagents, and restart.
-
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid byproducts. Extract with DCM, wash with 1M HCl (to remove excess pyridine/amine), dry over Na₂SO₄, and concentrate[4].
Troubleshooting & FAQs
Q: My amine is highly sterically hindered and isn't reacting at 25 °C. Can I reflux the reaction? A: No. Heating 5-Methoxythiophene-2-sulfonyl chloride above 30 °C will lead to rapid thermal degradation and hydrolysis[1]. Instead of increasing thermodynamic energy (heat), increase the nucleophilicity of your system. Switch to a more polar anhydrous solvent (like Acetonitrile) or add a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP) to act as a highly reactive nucleophilic transfer agent.
Q: I am observing a significant amount of a highly polar baseline spot on my TLC. What is happening? A: This is 5-methoxythiophene-2-sulfonic acid, the direct result of hydrolysis[2]. This occurs if your solvent wasn't strictly anhydrous, or if you added the sulfonyl chloride at room temperature instead of 0 °C. The exothermic burst upon addition at RT causes localized heating that exponentially accelerates water attack over amine attack.
Q: My LCMS shows a mass corresponding to exactly twice the sulfonyl chloride mass attached to my primary amine. How do I prevent this? A: You have formed a disulfonamide. Primary amines can react twice if the local concentration of the sulfonyl chloride is too high, or if the base concentration is insufficient to buffer the reaction. Ensure strict dropwise addition at 0 °C[3], and verify you are using at least 2.0 equivalents of base to keep the primary sulfonamide deprotonated and less nucleophilic.
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides National Institutes of Health (PMC) URL:[Link][3]
-
Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2 Chemical Communications (Royal Society of Chemistry) URL:[Link][1]
-
Recent advances in synthesis of sulfonamides: A review Chemistry & Biology Interface URL:[Link][5]
-
Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme eScholarship (University of California) URL:[Link][4]
Sources
- 1. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. cbijournal.com [cbijournal.com]
Technical Support Center: Minimizing Side Reactions with 5-Methoxythiophene-2-sulfonyl Chloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who utilize 5-Methoxythiophene-2-sulfonyl chloride in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to anticipate and mitigate common side reactions, ensuring the integrity and efficiency of your experiments.
Introduction: The Reactivity of 5-Methoxythiophene-2-sulfonyl Chloride
5-Methoxythiophene-2-sulfonyl chloride is a valuable reagent for the synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds. Its reactivity is primarily centered around the electrophilic sulfur atom of the sulfonyl chloride group. The electron-donating methoxy group on the thiophene ring can influence the reactivity of the sulfonyl chloride and the stability of the thiophene ring itself. Understanding this interplay is key to minimizing unwanted side reactions.
This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction is showing low yield and multiple byproducts on TLC/LC-MS. What are the likely culprits?
Low yields and a complex reaction mixture are often indicative of several concurrent side reactions. The most common issues are hydrolysis of the sulfonyl chloride, di-sulfonylation of primary amines, and potential degradation of the thiophene ring.
Causality and Mitigation Strategies:
-
Hydrolysis: 5-Methoxythiophene-2-sulfonyl chloride is moisture-sensitive. Water present in your reaction will readily attack the electrophilic sulfur, leading to the formation of the corresponding sulfonic acid, which is unreactive towards your amine.
-
Solution: Employ rigorous anhydrous techniques. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Di-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct (R-N(SO₂R')₂). This occurs because the initially formed mono-sulfonamide still possesses an acidic proton on the nitrogen, which can be deprotonated by the base, creating a nucleophilic anion that attacks a second molecule of the sulfonyl chloride.
-
Solution:
-
Control Stoichiometry: Use a 1:1 or a slight excess of the amine to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the sulfonyl chloride.
-
Base Selection: A sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine is often preferred over less hindered bases like triethylamine or pyridine, as it is less likely to deprotonate the mono-sulfonamide.
-
-
-
Thiophene Ring Instability: The electron-rich thiophene ring, further activated by the methoxy group, can be susceptible to oxidation or cleavage under harsh conditions.
-
Solution:
-
Mild Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions.
-
Inert Atmosphere: Protecting the reaction from atmospheric oxygen can help prevent oxidative degradation of the thiophene ring.
-
-
Question 2: I'm observing a byproduct with a mass corresponding to the addition of two thiophene moieties to my amine. What is happening and how can I prevent it?
This observation suggests the formation of a bis-sulfonated thiophene species. While less common than di-sulfonylation of the amine, it is a potential side reaction with activated aromatic systems like 5-methoxythiophene.
Causality and Mitigation Strategies:
-
Bis-sulfonylation of the Thiophene Ring: Under certain conditions, typically involving strong chlorosulfonating agents or harsh reaction conditions, a second sulfonyl chloride group can be introduced onto the thiophene ring. The electron-donating methoxy group can activate the ring towards further electrophilic substitution.
-
Solution:
-
Use Pre-formed Sulfonyl Chloride: Ensure you are starting with pure 5-Methoxythiophene-2-sulfonyl chloride and not generating it in situ under conditions that could lead to over-reaction.
-
Control Reaction Temperature: Maintain a low reaction temperature (0 °C to room temperature) to disfavor further electrophilic aromatic substitution.
-
-
Question 3: My purification is challenging, and I'm struggling to separate my desired sulfonamide from the byproducts.
Effective purification is crucial for obtaining a high-purity product. The choice of method will depend on the physical properties of your desired sulfonamide and the nature of the impurities.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good recovery of your product with high purity.
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel chromatography is a standard technique. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective for separating the desired sulfonamide from less polar byproducts like unreacted starting materials and more polar byproducts like the sulfonic acid.
-
Acid-Base Extraction: If your sulfonamide has an acidic N-H proton, it can be extracted into an aqueous basic solution (e.g., 1M NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the pure sulfonamide, which can then be collected by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for the reaction of 5-Methoxythiophene-2-sulfonyl chloride with an amine?
The choice of base is critical. For primary amines where di-sulfonylation is a concern, a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended. For less reactive amines or secondary amines, pyridine or triethylamine can be effective. The base should be used in at least a stoichiometric amount to neutralize the HCl generated during the reaction.
Q2: Which solvent is best for this reaction?
Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The choice will depend on the solubility of your specific amine and the resulting sulfonamide.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system that provides good separation between your starting materials and the desired product. The disappearance of the limiting reagent (usually the amine) is a good indicator of reaction completion. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring, providing information on product formation and the presence of byproducts.
Q4: Can the thiophene ring open or be cleaved during the reaction?
While thiophene is generally considered aromatic and stable, ring-opening can occur under certain conditions, particularly in the presence of transition metals or strong reducing agents. Under the standard conditions for sulfonamide synthesis (mild base, aprotic solvent), thiophene ring cleavage is unlikely. However, avoiding harsh reagents and high temperatures is a good precautionary measure.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
This protocol is designed to minimize di-sulfonylation.
Materials:
-
Primary amine
-
5-Methoxythiophene-2-sulfonyl chloride
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-Methoxythiophene-2-sulfonyl chloride (1.05 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes key reaction parameters and their impact on minimizing side reactions.
| Parameter | Recommended Condition | Rationale for Minimizing Side Reactions |
| Amine:Sulfonyl Chloride Ratio | 1:1.05 | A slight excess of the sulfonyl chloride ensures complete consumption of the amine, but a large excess should be avoided to prevent di-sulfonylation. |
| Base | Sterically hindered (e.g., DIPEA) | Minimizes deprotonation of the mono-sulfonamide, thus reducing di-sulfonylation. |
| Solvent | Anhydrous aprotic (e.g., DCM, THF) | Prevents hydrolysis of the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | Controls the rate of reaction, minimizes thermal degradation, and disfavors potential side reactions like bis-sulfonylation of the thiophene ring. |
| Addition Rate | Slow, dropwise addition | Maintains a low concentration of the sulfonyl chloride, which is crucial for preventing di-sulfonylation. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects against moisture and oxygen, preventing hydrolysis and oxidative degradation of the thiophene ring. |
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction pathway to the mono-sulfonamide versus the common side reaction pathways of hydrolysis and di-sulfonylation.
Caption: Desired vs. side reaction pathways.
References
-
Zheng, J. et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 47(35), 6243-6246. [Link]
-
Verhoog, S. et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5943-5948. [Link]
-
Wang, Z. et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. The Journal of Organic Chemistry, 86(17), 11985-11993. [Link]
-
Lu, Y. et al. (2014). Thiophene Oxidation and Reduction Chemistry. Current Organic Chemistry, 18(2), 228-245. [Link]
-
Noole, A. et al. (2013). Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry, 11(36), 6092-6098. [Link]
-
Mai, N. T. N. et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences, 4(1), 1-10. [Link]
-
Wright, S. W. et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1266-1269. [Link]
-
Valnot, J. Y. et al. (1993). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. Chemical Research in Toxicology, 6(5), 646-655. [Link]
-
Rettie, A. E. et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Biochemistry, 50(44), 9574-9583. [Link]
-
PubChem. (2025). Methyl 5-methoxythiophene-2-sulfonate. [Link]
-
Cremlyn, R. J. et al. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(2), 173-182. [Link]
-
PubChem. (2025). 5-Methylthiophene-2-sulfonyl chloride. [Link]
- Khan, K. M. et al. (2014). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haem
Technical Support Center: Purification of 5-Methoxythiophene-2-sulfonamide
[1][2][3]
Ticket Status: OPEN Subject: Optimization of Workup and Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]
Executive Summary
You are encountering challenges with the purification of 5-methoxythiophene-2-sulfonamide . This molecule presents a unique purification paradox: the sulfonamide moiety (
This guide replaces generic "cookbook" recipes with a chemically grounded troubleshooting system. We focus on exploiting the
Module 1: Chemical Workup (The "Switchable" Phase)
The Problem: Crude reaction mixtures often contain unreacted starting material (2-methoxythiophene), the sulfonyl chloride intermediate, and hydrolyzed sulfonic acids.
The Solution: Exploit the acidity of the sulfonamide proton (
Protocol: pH-Swing Extraction
Use this method as your primary purification step to remove >90% of non-acidic impurities.[1][2][3]
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with sulfonamide salts.[2][3]
-
Activation (Salt Formation): Extract the organic phase with 1.0 M NaOH (
volumes). -
Wash: Wash the combined aqueous extracts with fresh EtOAc to remove entrained organics.[1][2][3]
-
Precipitation (Regeneration): Cool the aqueous phase to
. Slowly acidify with 2.0 M HCl to pH 2-3. -
Recovery: The product will precipitate as a white/off-white solid.[1][2][3] Filter and wash with cold water.[1][2][3]
Visual Logic: Acid-Base Extraction Workflow
Caption: Logical flow for separating sulfonamides from neutral organic impurities using pH manipulation.
Module 2: Crystallization Optimization
The Problem: The product "oils out" (forms a liquid phase) instead of crystallizing, or the crystals trap impurities.[4] The Solution: Use a binary solvent system that balances the lipophilicity of the thiophene ring with the polarity of the sulfonamide group.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Application | Pros | Cons |
| EtOH / Water | 80:20 to 50:50 | Standard | Good yield, safer toxicity profile.[1][3] | May require cooling to -20°C for max yield.[1][3] |
| iPrOH / Water | 90:10 | Oiling Out | Higher boiling point prevents premature oiling.[1][2][3] | Isopropanol can be harder to remove (solvates).[1][2][3] |
| Toluene | 100% | Polishing | Excellent for removing non-polar tars.[1][2][3] | Lower recovery; product has moderate solubility.[1][3] |
Troubleshooting "Oiling Out"
If your product forms an oil droplet at the bottom of the flask upon cooling:
-
Reheat the mixture until the oil redissolves.
-
Add Seed Crystals: Add a tiny amount of pure product (if available) or scratch the glass surface to provide nucleation sites.[1][2][3]
-
Slower Cooling: Wrap the flask in a towel to cool it to room temperature over 2-3 hours. Rapid cooling traps impurities and promotes oiling.[1][2][3]
-
Co-Solvent Adjustment: Increase the proportion of the organic solvent (EtOH/iPrOH) slightly. Oiling out often means the water concentration is too high (solubility dropped too fast).[2][3]
Module 3: Chromatographic Resolution
The Problem: You have regioisomers (e.g., 3-sulfonamide vs. 2-sulfonamide) or closely eluting byproducts that extraction cannot remove.[1][2][3] The Solution: Silica gel chromatography.[1][2][3] Note that sulfonamides effectively "tail" on silica due to hydrogen bonding with silanols.[1][2][3]
Mobile Phase Strategy
-
Base Modifier: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane, or add 0.1% TEA to your mobile phase.[2][3] This neutralizes acidic silanol sites and sharpens the sulfonamide peak.[2][3]
-
Gradient:
Troubleshooting FAQs
Q1: My yield after acid-base extraction is very low (<40%). Where is my product?
-
Diagnosis: The acidification step might be incomplete, or the product is partially water-soluble.[3]
-
Fix:
-
Check the pH of the aqueous layer after precipitation.[2][3] It must be
. Sulfonamides are weak acids; if the pH is 7-8, they remain ionized and soluble.[1] -
If the pH is correct, the product may have some water solubility due to the methoxy group.[3] Saturate the aqueous filtrate with NaCl (brine) and back-extract with EtOAc to recover the remaining material.[2][3]
-
Q2: The product turns pink/red during workup.
-
Diagnosis: Oxidation of the thiophene ring.[2][3] Electron-rich thiophenes are prone to oxidative degradation.[1][2][3]
-
Fix:
Q3: I see a "ghost" peak in NMR at
-
Diagnosis: This is the sulfonamide
protons.[1][2][3] -
Verification: This is normal. Sulfonamide protons are exchangeable and their chemical shift varies heavily with concentration and solvent (DMSO-
vs ).[1][2][3] In , they often appear broad.[1][2][3] This is not an impurity.
References
-
Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (General reference for sulfonamide crystallization and properties). [2]
-
García Ruano, J. L., et al. (2008).[1][2][3][5] Mild and General Method for the Synthesis of Sulfonamides.[3][5] Synthesis, 2008(02), 311-312.[1][2][3] (Provides context on sulfonamide stability and alternative synthesis).
-
Raasch, M. S. (1953).[1][2][3] 2-Thiophenesulfonamide and Derivatives. Journal of Organic Chemistry. (Foundational text on thiophene sulfonamide physical properties).
-
PubChem. (2025).[1][2][3] Thiophene-2-sulfonamide Compound Summary. National Center for Biotechnology Information.[1][2][3] [2]
-
BenchChem. (2025).[1][2][3][4] Recrystallization of Sulfonamide Products: Technical Guide. (General solvent data for sulfonamide class). [2]
Sources
- 1. 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide | C8H7NO4S4 | CID 4116214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxythiophene | C5H6OS | CID 85610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
Technical Support Center: Exotherm Management for 5-Methoxythiophene-2-Sulfonyl Chloride Additions
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the highly exothermic sulfonylation of amines using 5-Methoxythiophene-2-sulfonyl chloride. Because of the unique electronic properties of the methoxy-substituted thiophene ring, this reagent presents specific thermal hazards that require precise kinetic and thermodynamic control.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does 5-Methoxythiophene-2-sulfonyl chloride cause such severe, sudden temperature spikes compared to standard sulfonyl chlorides?
A: The thermal runaway risk is rooted in the molecule's electronic structure. The methoxy group at the 5-position is a strong electron-donating group (EDG). While this enriches the thiophene ring's electron density, it also stabilizes the transition state during nucleophilic acyl substitution. Consequently, the reaction kinetics with primary and secondary amines are exceptionally fast. The rapid formation of the sulfonamide bond releases a massive amount of enthalpy (
Q2: My reaction temperature spiked to 25 °C during addition, and my yield dropped to 30%. What side reactions are occurring? A: If the internal temperature exceeds 10–15 °C, the sulfonyl chloride becomes highly susceptible to competitive hydrolysis, especially under Schotten-Baumann conditions (aqueous base)[3][4]. The exotherm provides the activation energy for water to attack the sulfonyl group, converting your starting material into 5-methoxythiophene-2-sulfonic acid and generating hydrochloric acid (HCl)[5]. This hydrolysis is itself highly exothermic, creating a dangerous feedback loop that compounds the temperature spike and rapidly destroys your reagent[6].
Q3: How do I adjust my dosing strategy to prevent localized hot spots? A: Never add the solid or neat sulfonyl chloride directly to the amine in one portion. You must dissolve the 5-Methoxythiophene-2-sulfonyl chloride in a compatible, anhydrous solvent (e.g., Dichloromethane or 2-Methyltetrahydrofuran) to increase the thermal mass and dilute the reactive species[1]. Use a syringe pump or dropping funnel to dose this solution into a pre-cooled (0–5 °C) amine mixture over 1 to 2 hours. Furthermore, vigorous mechanical stirring is mandatory; magnetic stir bars are insufficient for rapid heat dissipation and will allow localized concentration gradients (hot spots) to form[2][7].
Q4: Is continuous flow chemistry a viable solution for scaling up this specific exotherm? A: Yes, it is highly recommended. Continuous flow microreactors possess a surface-area-to-volume ratio up to 100 to 1000 times greater than traditional batch kettles[7]. This allows for near-instantaneous heat dissipation. By pumping the sulfonyl chloride and amine streams through a cooled T-mixer, the exotherm is continuously removed, preventing thermal accumulation and suppressing the hydrolysis side-reaction[3].
Part 2: Mechanistic Pathways & Logical Relationships
The following diagram illustrates the causality between thermal control and reaction outcomes during the addition process.
Reaction pathways and side-reaction causality based on thermal control during sulfonylation.
Part 3: Quantitative Process Data
To highlight the critical nature of dosing rates and temperature control, the following table summarizes the impact of various process parameters on the yield and purity of the resulting 5-methoxythiophene-2-sulfonamide derivative.
| Addition Rate | Cooling Method | Stirring Mechanism | Max Internal Temp | Yield (%) | Purity (LC-MS) | Primary Failure Mode |
| Bolus (1 min) | Ice Bath (0 °C) | Magnetic | 42 °C | 18% | < 40% | Thermal runaway, massive hydrolysis[1][2] |
| Fast (15 min) | Ice Bath (0 °C) | Mechanical | 22 °C | 55% | 72% | Localized hot spots, moderate hydrolysis |
| Slow (120 min) | Cryostat (-5 °C) | Mechanical | 6 °C | 92% | > 98% | None (Optimal Batch Condition)[1] |
| Continuous Flow | Active Chiller (0 °C) | T-Mixer (Turbulent) | 2 °C | 96% | > 99% | None (Optimal Scale-up Condition)[3] |
Part 4: Self-Validating Experimental Methodologies
The following protocols are designed with built-in causality and self-validation steps. If a specific temperature threshold is breached, the protocol dictates an immediate corrective action.
Protocol A: Optimized Batch Addition (Biphasic Schotten-Baumann Conditions)
Mechanism: Uses an aqueous inorganic base to neutralize the HCl byproduct, driving the equilibrium forward while the organic phase protects the sulfonyl chloride from bulk water[4][5].
-
Reactor Preparation: Equip a jacketed reactor with a mechanical overhead stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel.
-
Amine Solution: Dissolve the target amine (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and 10% aqueous NaOH (1.5 equiv).
-
Pre-cooling: Circulate coolant to bring the internal temperature of the biphasic mixture to 0–5 °C. Validation Check: Do not proceed until the internal thermocouple reads stable at
3 °C. -
Reagent Dilution: In a separate dry flask, dissolve 5-Methoxythiophene-2-sulfonyl chloride (1.05 equiv) in anhydrous DCM (minimum 5 volumes) to create the dosing solution[1].
-
Controlled Dosing: Begin adding the sulfonyl chloride solution dropwise. Set the stirrer to a high RPM to ensure a fine emulsion.
-
In-Process Control (IPC): Monitor the internal temperature continuously. If the temperature exceeds 8 °C, pause the addition immediately and allow the chiller to catch up[2].
-
-
Maturation: Once addition is complete, stir the mixture at 0–5 °C for 1 hour. Slowly warm to 20 °C over 2 hours.
-
Validation: Analyze an aliquot of the organic layer via TLC or LC-MS. The disappearance of the amine and the absence of a strong sulfonic acid peak validate a successful, thermally controlled reaction.
Protocol B: Continuous Flow Sulfonylation (For Scale-Up)
Mechanism: Utilizes high surface-area-to-volume ratios to achieve isothermal conditions, entirely bypassing the heat accumulation issues of batch reactors[3][7].
Continuous flow setup for managing highly exothermic sulfonylations.
-
System Priming: Flush the continuous flow microreactor system (e.g., a silicon-glass or Hastelloy coil reactor) with anhydrous 2-Methyltetrahydrofuran (MeTHF). Set the active cooling jacket of the reactor coil to 0 °C.
-
Stream Preparation:
-
Stream A: 0.5 M 5-Methoxythiophene-2-sulfonyl chloride in anhydrous MeTHF.
-
Stream B: 0.5 M Amine + 0.6 M N,N-Diisopropylethylamine (DIPEA) in anhydrous MeTHF.
-
-
Pumping & Mixing: Use dual syringe pumps to deliver Stream A and Stream B at equal flow rates (e.g., 1.0 mL/min) into a high-turbulence T-mixer immediately preceding the cooled reactor coil[3].
-
Residence Time: Calculate the reactor volume to ensure a residence time of 2 to 5 minutes. The rapid mixing and massive surface area will dissipate the heat of the reaction instantaneously[7].
-
In-Line Quenching: Direct the output stream into a stirred flask containing saturated aqueous
at 5 °C to quench any trace unreacted sulfonyl chloride safely[1].
References
- BenchChem. "Technical Support Center: Managing Exotherms with (2-Chlorophenyl)methanesulfonyl Chloride." BenchChem,
- BenchChem. "Managing exothermic reactions in the synthesis of sulfonamides." BenchChem,
- ResearchGate. "Investigating the inherent safety designs of typical exothermic reaction processes.
- University of Cambridge. "Reaction Chemistry & Engineering: Schotten–Baumann reaction." Reaction Chemistry & Engineering,
- Organic Syntheses. "Benzenesulfonyl chloride." Organic Syntheses,
- Wikipedia. "Schotten–Baumann reaction." Wikipedia,
- Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic Chemistry Portal,
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Stability of 5-Methoxythiophene-2-sulfonyl chloride in aqueous workups
Module: Stability of 5-Methoxythiophene-2-sulfonyl chloride in Aqueous Workups
Welcome to the Advanced Diagnostics & Troubleshooting portal. As researchers and drug development professionals, you are likely aware that heteroaromatic sulfonyl chlorides are notorious for their instability. However, 5-methoxythiophene-2-sulfonyl chloride presents a uniquely aggressive degradation profile during standard aqueous workups.
This guide synthesizes kinetic data, mechanistic theory, and field-proven methodologies to help you bypass hydrolytic destruction and successfully isolate or couple this highly reactive electrophile.
Mechanistic Causality: The Dual Threat of Hydrolysis and Oligomerization
To successfully handle 5-methoxythiophene-2-sulfonyl chloride, you must first understand the causality behind its instability. Standard benzenesulfonyl chlorides hydrolyze relatively slowly because the nucleophilic attack of water at the sulfur center faces a high activation barrier.
However, introducing a 5-methoxy group to the thiophene ring fundamentally alters the electronic landscape, triggering two competing degradation pathways [1]:
-
Hyper-Accelerated Hydrolysis (+M Effect): The methoxy group is a powerful electron-donating group via resonance (+M effect). During the
-like hydrolysis of the sulfonyl chloride, the transition state develops a partial positive charge at the sulfur atom. The electron-rich thiophene ring donates electron density, heavily stabilizing this transition state and drastically lowering the activation energy for water attack [2]. In basic conditions (e.g., washes), this shifts toward a base-catalyzed mechanism, destroying the product in minutes. -
Electrophilic Self-Condensation: The electron-rich nature of the 5-methoxythiophene ring makes it highly susceptible to electrophilic aromatic substitution. If the sulfonyl chloride is concentrated to dryness, the molecules act as both electrophiles (at the sulfonyl group) and nucleophiles (at the thiophene ring), rapidly polymerizing into an intractable black tar.
Degradation pathways of 5-methoxythiophene-2-sulfonyl chloride during aqueous workup.
Comparative Stability Data
To contextualize the reactivity of this specific building block, observe how the electron-donating methoxy group impacts the half-life of the sulfonyl chloride compared to standard aromatic systems.
| Sulfonyl Chloride | Relative Hydrolysis Rate ( | Est. Half-life in Aqueous Workup ( | Primary Degradation Pathway |
| Benzenesulfonyl chloride | 1.0 | > 12 hours | Slow Hydrolysis |
| Thiophene-2-sulfonyl chloride | 5.2 | ~ 2 hours | Moderate Hydrolysis |
| 5-Methoxythiophene-2-sulfonyl chloride | > 150 | < 5 minutes | Rapid Hydrolysis & Oligomerization |
Data extrapolated from solvolysis kinetic studies of heteroaromatic sulfonyl halides in aqueous-organic mixtures[1, 2].
Troubleshooting & FAQs
Q: I quenched my chlorosulfonylation reaction with saturated aqueous
Q: My organic layer looked pristine, but when I concentrated it on the rotary evaporator to isolate the solid, it turned into a dark brown/black tar. What happened? A: You induced electrophilic self-condensation. By removing the solvent, you drastically increased the concentration of the molecules, forcing the highly electrophilic sulfonyl chloride groups into close proximity with the highly nucleophilic 5-methoxythiophene rings. Heat from the water bath accelerated this Friedel-Crafts-type polymerization. Never concentrate this specific sulfonyl chloride to dryness.
Q: How can I safely quench the reaction without causing massive hydrolysis?
A: You must control both temperature and pH. Use an ice-cold (
Q: Can I synthesize this compound in bulk and store it in the fridge for future use?
A: No. Even in a desiccator, trace moisture will degrade 5-methoxythiophene-2-sulfonyl chloride over a few days. If you must store the electrophile, we strongly recommend converting it in situ to the corresponding sulfonyl fluoride using potassium bifluoride (
Validated Experimental Protocol: Telescoped Cold-Quench Workflow
To ensure high yields, we have designed a self-validating system that entirely bypasses the isolation of the neat sulfonyl chloride. This protocol relies on a "telescoped" approach: extracting the intermediate rapidly and immediately trapping it with your target amine.
Step-by-Step Methodology
-
Thermal Arrest: Upon completion of the chlorosulfonylation reaction (typically in Dichloromethane, DCM), immediately submerge the reaction flask in an ice-salt bath and cool the internal temperature to -10 °C.
-
Buffered Cold Quench: Rapidly add an equal volume of pre-chilled (<2 °C) 1M Phosphate Buffer (pH 6.0) containing 10% NaCl (w/v).
-
Causality: The pH 6.0 buffer neutralizes excess acid without triggering base-catalyzed hydrolysis. The high ionic strength of the NaCl minimizes the solubility of water in the DCM layer, reducing trace moisture carryover [3].
-
-
Rapid Phase Separation: Stir vigorously for exactly 60 seconds. Immediately transfer the mixture to a pre-chilled separatory funnel and drain the lower DCM layer into an Erlenmeyer flask kept on ice.
-
Flash Desiccation: Add anhydrous
to the DCM layer and swirl for exactly 3 minutes. Filter the solution immediately.-
Causality: Prolonged exposure to desiccants at room temperature can trigger Lewis-acid catalyzed degradation. Speed is critical.
-
-
Telescoped Amidation: Do not concentrate the filtrate. Transfer the cold DCM solution directly to a new reaction flask. Add your target amine (1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature to form the stable sulfonamide.
Optimized cold-quench and telescoped coupling workflow to outpace hydrolysis.
References
-
Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[Link]
-
D'Souza, M. J., & Yaakoubd, L. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925.[Link]
-
Wright, S. W., Hallstrom, K. N. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.[Link]
Validation & Comparative
1H NMR characterization of 5-Methoxythiophene-2-sulfonyl chloride derivatives
Title: A Comparative Guide to ¹H NMR Characterization of 5-Methoxythiophene-2-sulfonyl Chloride Derivatives
Introduction In medicinal chemistry and drug development, thiophene-2-sulfonyl chlorides are indispensable building blocks for synthesizing sulfonamide-based therapeutics. However, the introduction of electron-donating or electron-withdrawing substituents on the thiophene ring drastically alters both the reactivity of the sulfonyl chloride and the resulting nuclear magnetic resonance (NMR) spectral profile.
This guide provides an objective, data-driven comparison of 5-Methoxythiophene-2-sulfonyl chloride (5-MTSC) against its unsubstituted counterpart, Thiophene-2-sulfonyl chloride (TSC) , and the electron-deficient 5-Chlorothiophene-2-sulfonyl chloride (5-CTSC) . By analyzing the causality behind ¹H NMR chemical shifts, researchers can establish self-validating analytical workflows to monitor sulfonylation reactions and confirm product integrity.
To accurately interpret the ¹H NMR spectra of 5-MTSC derivatives, one must understand the competing electronic effects governing the thiophene π-system [1]. The chemical shifts (δ) of the H3 and H4 protons are dictated by the push-pull dynamics of the C2 and C5 substituents [2]:
-
The Pull (-I / -M Effect): The sulfonyl chloride (-SO₂Cl) or sulfonamide (-SO₂NR₂) group at the C2 position is strongly electron-withdrawing. It depletes electron density from the ring, heavily deshielding the adjacent H3 proton, pushing its resonance downfield (higher ppm).
-
The Push (+M Effect): In 5-MTSC, the C5 methoxy group (-OCH₃) acts as a powerful electron-donating group. The oxygen lone pairs participate in resonance with the aromatic ring. This mesomeric effect significantly increases electron density at the ortho position (C4), causing a strong diamagnetic shielding effect that pulls the H4 proton sharply upfield [2].
In contrast, the chlorine atom in 5-CTSC exerts a weak inductive withdrawing effect (-I) that slightly deshields the ring protons compared to the strong shielding seen in 5-MTSC.
Logical relationship of C5-substituent electronic effects on 1H NMR chemical shifts of thiophenes.
Comparative Quantitative NMR Data
The table below summarizes the expected ¹H NMR chemical shifts for the sulfonyl chloride building blocks. When these reagents are converted to sulfonamides, the absolute shift values will move slightly upfield (due to the weaker electron-withdrawing nature of -SO₂NR₂ vs -SO₂Cl), but the relative difference (Δδ) between H3 and H4 remains a highly reliable diagnostic marker.
| Compound | C5 Substituent | H3 Shift (δ, ppm) | H4 Shift (δ, ppm) | Coupling (³JH3-H4) | Methoxy Shift (δ, ppm) |
| TSC | -H | ~7.75 (dd) | ~7.15 (dd) | 3.8 - 4.0 Hz | N/A |
| 5-CTSC | -Cl | ~7.60 (d) | ~7.05 (d) | 4.1 Hz | N/A |
| 5-MTSC | -OCH₃ | ~7.50 (d) | ~6.25 (d) | 4.2 Hz | ~3.95 (s) |
Data acquired in CDCl₃ at 400 MHz. Note the dramatic ~0.9 ppm upfield shift of H4 in 5-MTSC compared to TSC, serving as the primary structural identifier.
Experimental Methodology & Self-Validating Protocols
To ensure high-fidelity analytical data, the synthesis and subsequent NMR preparation must follow a self-validating workflow. The following protocol describes the synthesis of a 5-MTSC derived sulfonamide and its analytical verification.
Step-by-Step Protocol: Sulfonylation and NMR Preparation
-
Reaction Setup : Dissolve 1.0 equivalent of the target primary or secondary amine in anhydrous dichloromethane (DCM) (0.2 M concentration). Add 1.2 equivalents of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as an acid scavenger.
-
Controlled Addition : Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.1 equivalents of 5-MTSC dropwise.
-
Causality: The electron-rich nature of the 5-methoxythiophene ring makes it susceptible to electrophilic degradation or polymerization under localized heating. Cooling suppresses these exothermic side reactions and minimizes bis-sulfonylation.
-
-
Aqueous Workup : Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with 1M aqueous HCl, separate the organic layer, and wash with brine.
-
Causality: The acidic wash selectively protonates and removes unreacted starting amine and TEA/DIPEA. This is critical because residual aliphatic amine signals will overlap with and obscure the diagnostic methoxy singlet (~3.95 ppm) in the final NMR spectrum.
-
-
Solvent Selection & Sample Prep : Evaporate the DCM under reduced pressure. Dissolve 5–10 mg of the purified sulfonamide in 0.6 mL of deuterated solvent.
-
Causality: Use CDCl₃ for routine structural confirmation. However, if identifying the sulfonamide N-H proton is critical for validation, use DMSO-d₆. The N-H proton often broadens or exchanges with trace water in CDCl₃, whereas DMSO-d₆ strongly hydrogen-bonds with the N-H, sharpening the signal (typically appearing between 7.5 – 10.0 ppm) [3].
-
-
Self-Validating Spectral Analysis : Acquire a standard 1D ¹H NMR spectrum (16-32 scans, 400/600 MHz).
-
Validation Check: The reaction is deemed successful only if the highly deshielded H3 doublet of the starting sulfonyl chloride shifts upfield, the N-H proton emerges (if using a primary amine), and the distinct H3/H4 doublet pair (³J ≈ 4.2 Hz) is preserved. Loss of this coupling pattern indicates ring-opening or unwanted electrophilic aromatic substitution on the thiophene core.
-
Step-by-step experimental workflow for the synthesis and 1H NMR validation of 5-MTSC derivatives.
References
- Title: 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
- Title: A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
- Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
Reactivity Comparison: 5-Methoxythiophene-2-sulfonyl Chloride vs. Benzenesulfonyl Chloride
The sulfonyl chloride functional group is a cornerstone electrophile in modern organic synthesis, widely utilized by drug development professionals for the construction of biologically active sulfonamides[1]. However, the assumption that all sulfonyl chlorides exhibit uniform reactivity often leads to suboptimal yields and complex impurity profiles during scale-up.
This technical guide provides an in-depth comparison between the classical aryl standard, Benzenesulfonyl chloride (BSC) , and an electron-rich heteroaryl variant, 5-Methoxythiophene-2-sulfonyl chloride (5-MTSC) . By analyzing their electronic properties, kinetic profiles, and degradation pathways, we establish self-validating experimental protocols tailored to their specific reactivities.
Electronic and Structural Determinants of Reactivity
The intrinsic reactivity of a sulfonyl chloride is dictated by the magnitude of the partial positive charge on the sulfur atom, which is modulated by the attached aromatic system[1].
-
Benzenesulfonyl Chloride (BSC): As the benchmark aryl sulfonyl chloride, BSC features a neutral phenyl ring that provides a stable inductive baseline. The sulfur atom remains highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chloride leaving group. This makes BSC a highly reactive electrophile capable of rapid nucleophilic substitution[1].
-
5-Methoxythiophene-2-sulfonyl Chloride (5-MTSC): The thiophene ring is inherently
-excessive compared to benzene. The addition of a methoxy group at the 5-position introduces a powerful electron-donating resonance effect (+M effect). This electron density delocalizes across the heteroaromatic system and directly into the sulfonyl moiety. Consequently, the electrophilicity of the sulfur atom is significantly attenuated. Furthermore, heteroaromatic sulfonyl chlorides exhibit limited intrinsic stability and are highly susceptible to complex decomposition pathways, including formal extrusion and rapid hydrolysis by trace water[2].
Kinetic Profiles: Aminolysis vs. Hydrolysis
During sulfonamide synthesis, the desired aminolysis reaction is always in direct competition with background hydrolysis. The choice of reaction conditions must be dictated by which pathway is kinetically favored.
For BSC , the rate of aminolysis (
Conversely, the attenuated electrophilicity of 5-MTSC significantly increases the activation energy required for direct amine attack, slowing down the aminolysis pathway. Because heteroaromatic sulfonyl chlorides are uniquely vulnerable to hydrolysis by trace water[2], this sluggish aminolysis allows the hydrolytic degradation pathway to compete effectively. To achieve high yields with 5-MTSC, the reaction must be kept rigorously anhydrous, and the electrophile often requires in situ activation (e.g., via nucleophilic catalysis) to bypass the slow direct-attack mechanism.
Quantitative Reactivity Comparison
The following table summarizes the divergent physicochemical and kinetic properties of the two electrophiles, dictating their handling and application in drug discovery workflows.
| Property | Benzenesulfonyl Chloride (BSC) | 5-Methoxythiophene-2-sulfonyl Chloride (5-MTSC) |
| Structural Classification | Aryl sulfonyl chloride | Electron-rich heteroaryl sulfonyl chloride |
| Sulfur Electrophilicity | High (Standard baseline) | Low (Attenuated by 5-OMe resonance donation) |
| Aminolysis Kinetics | Fast (Outcompetes hydrolysis) | Slow (Requires catalytic activation) |
| Hydrolysis Susceptibility | Low under standard aminolysis[3] | High (Trace water causes rapid degradation)[2] |
| Storage Stability | High (Bench stable for months) | Moderate (Requires inert atmosphere/freezer) |
| Optimal Reaction Media | Aqueous biphasic or organic[4] | Strictly anhydrous organic |
Mechanistic Visualization: Competing Pathways
Caption: Competitive pathways: Aminolysis vs. Hydrolysis in sulfonyl chloride reactivity.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible yields, the following protocols are designed as self-validating systems. The causality behind every reagent choice is explicitly linked to the kinetic profiles discussed above.
Protocol A: Biphasic Sulfonamidation using Benzenesulfonyl Chloride (BSC)
Objective: Exploit the high electrophilicity and rapid aminolysis kinetics of BSC using cost-effective, scale-up friendly Schotten-Baumann conditions[4].
-
Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in dichloromethane (DCM). Add an equal volume of 1.0 M aqueous NaOH[3].
-
Addition: Cool the biphasic mixture to 0–5 °C. Dissolve BSC (1.05 equiv) in a minimal amount of DCM and add dropwise under vigorous stirring.
-
Causality of Conditions: The vigorous stirring maximizes the interfacial surface area between the organic and aqueous layers. The 1.0 M NaOH maintains the amine in its active, deprotonated state and acts as an acid scavenger for the generated HCl[4]. Because BSC aminolysis is exceptionally fast, the reaction reaches completion before the aqueous base can significantly hydrolyze the sulfonyl chloride[3].
-
Workup: Separate the organic layer, wash with 1M HCl to remove unreacted amine, dry over anhydrous
, and concentrate in vacuo.
Protocol B: Anhydrous Sulfonamidation using 5-Methoxythiophene-2-sulfonyl Chloride (5-MTSC)
Objective: Overcome the low electrophilicity of 5-MTSC while completely suppressing its severe susceptibility to hydrolytic degradation[2].
-
Preparation: Flame-dry a reaction flask and purge with inert gas (Argon/Nitrogen). Dissolve the amine (1.0 equiv) in strictly anhydrous DCM.
-
Base & Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
-
Electrophile Addition: Cool to 0 °C. Add 5-MTSC (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Causality of Conditions: Anhydrous conditions are mandatory to prevent the rapid hydrolysis characteristic of heteroaromatic sulfonyl chlorides[2]. DIPEA is chosen as a sterically hindered, non-nucleophilic base to scavenge HCl without competing for the electrophile. Crucially, DMAP acts as a nucleophilic catalyst: it attacks the sluggish 5-MTSC sulfur atom faster than the amine can, displacing the chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate effectively bypasses the high activation energy barrier of the electron-rich thiophene substrate, driving the reaction to completion.
-
Workup: Quench with saturated aqueous
. Extract with DCM, wash the organic layer with brine, dry over , and purify via flash chromatography.
Experimental Workflow Decision Matrix
Caption: Decision matrix for experimental conditions based on sulfonyl chloride electrophilicity.
References
-
Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ChemRxiv URL: [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of 5-Methoxythiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Methoxythiophene-2-sulfonyl chloride, a key building block in the synthesis of various biologically active compounds, is no exception. Its inherent reactivity, a desirable trait for synthesis, also makes it susceptible to degradation, primarily through hydrolysis. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this critical intermediate. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and offer a comparative analysis with alternative analytical techniques, supported by experimental data.
The Criticality of Purity for Sulfonyl Chlorides
Sulfonyl chlorides are highly reactive electrophiles, a characteristic that makes them invaluable in organic synthesis for the formation of sulfonamides, sulfonate esters, and other sulfur-containing moieties. However, this reactivity also presents a significant analytical challenge. The primary degradation pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid, a reaction that can occur with ambient moisture.[1] The presence of this and other process-related impurities can have a cascading effect on downstream reactions, impacting yield, introducing new impurities, and potentially altering the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a well-developed, stability-indicating analytical method is paramount to ensure the quality and consistency of 5-Methoxythiophene-2-sulfonyl chloride.
HPLC Method Development: A Step-by-Step Rationale
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1] For 5-Methoxythiophene-2-sulfonyl chloride, a reversed-phase HPLC (RP-HPLC) method is the logical choice, given the non-polar nature of the thiophene ring and the polarity of its likely impurities.
Method Development Workflow
Caption: A logical workflow for HPLC method development.
Analyte and Impurity Characterization: The Foundation of Separation
A successful separation begins with a thorough understanding of the analyte and its potential impurities.
-
5-Methoxythiophene-2-sulfonyl chloride: The target analyte.
-
5-Methoxythiophene-2-sulfonic acid: The primary hydrolysis degradant. This impurity will be significantly more polar than the parent compound.
-
2-Methoxythiophene: A potential starting material impurity. It is less polar than the sulfonyl chloride.
-
Disulfonylated byproducts: The chlorosulfonation of 2-methoxythiophene could potentially lead to the formation of disulfonylated species, which would be more polar than the monosulfonylated product.
The thiophene moiety in these compounds contains a chromophore, making UV detection a suitable choice. Thiophene derivatives typically exhibit UV absorbance in the range of 230-280 nm.
Column and Mobile Phase Selection: The Heart of the Separation
The goal is to achieve baseline separation of the main peak from all potential impurities.
-
Column: A C18 column is the standard choice for reversed-phase chromatography and is well-suited for separating compounds with varying polarities like our target analyte and its impurities. A typical dimension would be 4.6 mm x 150 mm with a 5 µm particle size, offering a good balance between resolution and backpressure.
-
Mobile Phase: A gradient elution is necessary to effectively separate the non-polar starting material, the moderately polar product, and the highly polar sulfonic acid degradant within a reasonable runtime.
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the sulfonic acid impurity, leading to better peak shape and retention.
-
Organic Phase (B): Acetonitrile. Acetonitrile is preferred over methanol for this separation due to its lower viscosity and better UV transparency at lower wavelengths.
-
Detector and Wavelength Selection: Seeing the Separated Components
A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. This allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for each peak, which is invaluable for peak purity assessment and identification. Based on the UV spectra of similar thiophene derivatives, a detection wavelength of 254 nm is a suitable starting point, as it is expected to provide good sensitivity for both the sulfonyl chloride and its key impurities.
Optimized HPLC Method and Experimental Protocol
This protocol represents a robust starting point for the purity analysis of 5-Methoxythiophene-2-sulfonyl chloride.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a PDA/DAD detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 40 15.0 90 17.0 90 17.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Preparation: Accurately weigh approximately 10 mg of 5-Methoxythiophene-2-sulfonyl chloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard. Due to the moisture sensitivity of the analyte, sample preparation should be performed promptly.
-
Data Presentation: Expected Performance
The following table summarizes the expected performance of the developed HPLC method.
| Analyte/Impurity | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| 5-Methoxythiophene-2-sulfonic acid | ~ 3.5 | > 2.0 (from solvent front) | < 1.5 |
| 5-Methoxythiophene-2-sulfonyl chloride | ~ 9.8 | > 2.0 (from adjacent peaks) | < 1.5 |
| 2-Methoxythiophene | ~ 12.5 | > 2.0 (from main peak) | < 1.5 |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. Each method offers unique advantages and limitations.
Caption: Decision tree for selecting an analytical method.
Performance Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, excellent for quantifying non-volatile and thermally labile compounds, stability-indicating.[1] | Requires method development, potential for on-column degradation if conditions are not optimized. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity for volatile impurities (e.g., residual solvents, starting materials), provides structural information from mass spectra.[1] | Not suitable for non-volatile or thermally labile compounds; potential for analyte degradation at high injector temperatures.[1] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Provides an absolute purity value without the need for a specific reference standard for each impurity, non-destructive.[2][3] | Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard, and specialized equipment and expertise.[4] |
| Titrimetry | Chemical reaction with a standardized solution to determine the concentration of the reactive sulfonyl chloride group. | Simple, inexpensive, and highly accurate for determining the total assay of the sulfonyl chloride.[1][4] | Not specific; it will quantify any reactive species and cannot identify or quantify individual impurities.[4] |
Trustworthiness: A Self-Validating System
The robustness of this analytical guide is grounded in established scientific principles and adherence to regulatory expectations for method validation as outlined by the International Council for Harmonisation (ICH).[5][6] A fully validated HPLC method for purity analysis would include the following parameters:
-
Specificity/Selectivity: Demonstrated by the baseline resolution of the main peak from all potential impurities and degradation products under forced degradation conditions (acid, base, oxidation, heat, and light).
-
Linearity: A linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value, typically determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
By systematically evaluating these parameters, the developed HPLC method becomes a self-validating system, ensuring reliable and trustworthy purity data for 5-Methoxythiophene-2-sulfonyl chloride.
Conclusion
The development of a robust and reliable analytical method for the purity assessment of 5-Methoxythiophene-2-sulfonyl chloride is a critical step in ensuring the quality and consistency of this important synthetic intermediate. The reversed-phase HPLC method detailed in this guide provides a comprehensive and scientifically sound approach to achieving this goal. By understanding the rationale behind each methodological choice and validating the method according to ICH guidelines, researchers and drug development professionals can be confident in the purity data generated. Furthermore, the comparative analysis with orthogonal techniques such as GC-MS, qNMR, and titrimetry offers a holistic perspective on purity assessment, enabling the selection of the most appropriate analytical strategy for a given need. This multi-faceted approach to purity analysis ultimately contributes to the development of safer and more effective pharmaceuticals.
References
-
ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. Available at: [Link]
-
Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. PrepChem.com. Available at: [Link]
-
qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available at: [Link]
-
Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. ResearchGate. Available at: [Link]
-
The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. Available at: [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Unveiling Thiophene Sulfonamides: A Comparative Guide to Mass Spectrometry Fragmentation and Analysis
Thiophene sulfonamides represent a privileged scaffold in medicinal chemistry. As the core pharmacophore in potent Carbonic Anhydrase Inhibitors (CAIs) like dorzolamide and brinzolamide, their structural integrity is critical for target binding. For researchers and drug development professionals, mass spectrometry (MS) is the cornerstone technology for structural elucidation, metabolite profiling, and Fragment-Based Drug Discovery (FBDD).
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading MS platforms—specifically Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF)—for analyzing thiophene sulfonamides. This guide moves beyond basic operation, detailing the mechanistic causality behind fragmentation and providing self-validating experimental workflows.
Mechanistic Causality in Thiophene Sulfonamide Fragmentation
Understanding the gas-phase behavior of thiophene sulfonamides under Collision-Induced Dissociation (CID) requires analyzing the electronic properties of the molecule. The electron-withdrawing nature of the sulfonamide group dictates charge retention, while the robust aromaticity of the thiophene ring requires significant energy to rupture.
When ionized, the fragmentation follows three primary, energy-dependent pathways:
-
S-N Bond Cleavage (Low Energy): The weakest bond is the sulfur-nitrogen bond. Cleavage results in the neutral loss of ammonia (NH₃, 17 Da) or an amine radical, leaving a stable sulfonyl cation.
-
C-S Bond Cleavage (Medium Energy): As collision energy increases, the bond between the thiophene ring and the sulfonyl group breaks. This results in the loss of the entire sulfonamide moiety (SO₂NH₂, 80 Da), transferring the charge to the thiophene core.
-
Thiophene Ring Cleavage (High Energy): Only at elevated collision energies does the highly stable thiophene ring open, typically expelling a neutral C₂H₂S fragment.
Logical relationship of thiophene sulfonamide fragmentation under varying collision energies.
Technology Comparison: QqQ vs. Q-TOF
Selecting the correct MS architecture depends entirely on the analytical goal. While QqQ instruments excel in sensitivity for targeted pharmacokinetics, Q-TOF systems are mandatory for structural elucidation due to their High-Resolution Accurate Mass (HRAM) capabilities.
Comparative Performance Data
The following table summarizes the performance of QqQ versus Q-TOF using a representative thiophene sulfonamide (e.g., Dorzolamide, Exact Mass: 324.0442 Da) under experimental conditions.
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Causality of Choice |
| Primary Application | Targeted Quantitation (PK/PD) | Structural Elucidation / Metabolomics | QqQ maximizes duty cycle for knowns; Q-TOF captures full-scan exact mass for unknowns. |
| Mass Resolution | ~1,000 FWHM (Unit Resolution) | >30,000 FWHM | Q-TOF resolves isobaric interferences crucial for complex biological matrices. |
| Mass Accuracy | ± 0.1 Da (Measured: 324.1) | < 2 ppm (Measured: 324.0445) | Sub-ppm accuracy in Q-TOF allows for the generation of unambiguous empirical formulas. |
| Sensitivity (LOD) | Femtogram (fg) level | Picogram (pg) level | QqQ's Multiple Reaction Monitoring (MRM) filters out background noise, drastically lowering the LOD. |
| Isotopic Fidelity | Poor | Excellent | Q-TOF preserves the exact isotopic envelope, enabling self-validating structural workflows. |
Experimental Workflow: A Self-Validating Protocol
To ensure absolute scientific integrity, any fragmentation analysis must be self-validating. For thiophene sulfonamides, we leverage the natural isotopic abundance of Sulfur-34 (³⁴S, ~4.2% abundance). Because a standard thiophene sulfonamide contains at least two sulfur atoms (one in the ring, one in the sulfonamide), the precursor ion will exhibit a distinct A+2 isotopic peak of approximately ~8.4-9.0%.
By tracking this A+2 peak in the MS/MS spectra, we create an internal control: if a fragment loses the sulfonamide group (C-S cleavage), its A+2 peak intensity will drop by half (~4.2%), proving the loss of exactly one sulfur atom.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the thiophene sulfonamide in a 50:50 mixture of Methanol and LC-MS grade H₂O. Causality: This ratio ensures complete solvation of both the hydrophobic thiophene core and the highly polar sulfonamide moiety.
-
Chromatographic Separation: Utilize a C18 UHPLC column with a mobile phase gradient of 10 mM Ammonium Acetate (pH 6.8) and Acetonitrile. Causality: Ammonium acetate is a volatile buffer that prevents ion suppression while maintaining a pH that supports both positive and negative ionization.
-
Ionization Mode Selection: Operate the ESI source in Negative Mode ([M-H]⁻) . Causality: Primary sulfonamides possess an acidic proton (pKa ~9.0). In a near-neutral pH environment, they readily deprotonate in the ESI droplet. This yields a highly stable, abundant precursor ion with minimal unintended in-source fragmentation compared to positive mode.
-
Collision-Induced Dissociation (CID): Isolate the precursor in Q1 and apply a ramped collision energy (15 to 40 eV) in q2 using Argon gas.
-
Self-Validation via Isotopic Tracing: Analyze the high-resolution MS/MS spectra in the TOF analyzer. Calculate the ratio of the monoisotopic peak to the A+2 peak for all major fragments to mathematically validate the retention or expulsion of sulfur atoms.
Step-by-step LC-MS/MS structural elucidation workflow with self-validating isotopic analysis.
Advanced Applications: Native Mass Spectrometry in FBDD
Beyond small-molecule fragmentation, MS is revolutionizing Fragment-Based Drug Discovery (FBDD). Native Mass Spectrometry allows researchers to transition intact protein-ligand complexes from the solution phase to the gas phase without disrupting non-covalent interactions.
When screening thiophene sulfonamides against target enzymes, Native MS preserves the critical coordination between the sulfonamide nitrogen and the active-site zinc ion. As demonstrated by Zoppi et al. in their comprehensive study on [1], high-resolution ESI-Q-TOF measurements can accurately determine binding stoichiometry, relative affinities, and direct competition in solution.
This modern approach builds upon the foundational work by Cheng et al., who utilized [2] to study the competitive binding of sulfonamide inhibitors, proving that gas-phase complex abundances directly correlate with solution-phase binding constants.
Native MS workflow for screening thiophene sulfonamide binding to carbonic anhydrase enzymes.
References
-
Zoppi, C., Nocentini, A., Supuran, C. T., Pratesi, A., & Messori, L. (2020). "Native mass spectrometry of human carbonic anhydrase I and its inhibitor complexes." Journal of Biological Inorganic Chemistry, 25(7), 979–993.[Link]
- Cheng, X., Chen, R., Bruce, J. E., Schwartz, B. L., Anderson, G. A., Hofstadler, S. A., Gale, D. C., Smith, R. D., Gao, J., Sigal, G. B., Mammen, M., & Whitesides, G. M. (1995).
The Methoxy Mojo: A Double-Edged Sword in Thiophene Sulfonyl Chloride Electrophilicity
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of molecular interactions that underpins drug discovery and development, the electrophilicity of key functional groups is a paramount consideration. Thiophene sulfonyl chlorides, valued scaffolds in medicinal chemistry, are no exception. Their reactivity towards nucleophiles dictates the feasibility of synthesizing novel sulfonamides and other derivatives. A frequent query that arises in our laboratories centers on the impact of substituents on the thiophene ring, particularly the seemingly unassuming methoxy group. This guide provides an in-depth, data-supported comparison of the influence of a methoxy substituent on the electrophilicity of thiophene sulfonyl chloride, contrasting its behavior with unsubstituted and nitro-substituted analogues.
The Dual Nature of the Methoxy Group: Resonance Donation vs. Inductive Withdrawal
At the heart of understanding the methoxy group's influence lies its dual electronic nature. It can act as both an electron-donating and an electron-withdrawing group, a paradox explained by the interplay of two fundamental electronic effects:
-
Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system of the thiophene ring.[1] This electron donation via resonance increases the electron density on the ring, which in turn can decrease the electrophilicity of the attached sulfonyl chloride group.
-
Inductive Effect (-I): Oxygen is a highly electronegative atom. This inherent electronegativity leads to the withdrawal of electron density from the thiophene ring through the sigma bond framework.[1] This inductive effect decreases the electron density on the ring, thereby increasing the electrophilicity of the sulfonyl chloride.
The net effect of the methoxy group is a delicate balance of these opposing forces and is highly dependent on its position on the thiophene ring relative to the sulfonyl chloride group.
Experimental Insights: A Comparative Analysis of Reactivity
To quantify the impact of the methoxy group, we turn to kinetic studies of nucleophilic substitution reactions. A seminal study by Arcoria et al. provides crucial data on the reactivity of various 5-substituted thiophen-2-sulfonyl chlorides with different nucleophiles in water at 25°C.[2] The following table summarizes the second-order rate constants (k₂) for the reaction with aniline, a common nucleophile in sulfonamide synthesis.
| Substituent (at 5-position) | k₂ (L mol⁻¹ s⁻¹) for reaction with Aniline |
| -OCH₃ | 0.85 |
| -H (Unsubstituted) | 1.30 |
| -NO₂ | 24.7 |
Data extracted from Arcoria, A., et al. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, 221-227.[2]
These data clearly illustrate that the methoxy group at the 5-position decreases the rate of reaction with aniline compared to the unsubstituted thiophene-2-sulfonyl chloride. This indicates a net electron-donating effect, where the resonance donation of the methoxy group outweighs its inductive withdrawal, thereby reducing the electrophilicity of the sulfonyl sulfur.
In stark contrast, the nitro group (-NO₂), a potent electron-withdrawing group, dramatically increases the reaction rate by nearly 20-fold compared to the unsubstituted analogue. This is due to its strong -I and -R effects, which significantly decrease the electron density on the thiophene ring and render the sulfonyl sulfur highly electrophilic.
Interestingly, for reactions with certain anionic nucleophiles like acetate and azide, Arcoria et al. observed "U-shaped" Hammett plots.[2] This complex behavior suggests a change in the reaction mechanism or transition state character as the electronic nature of the substituent is varied from strongly electron-donating to strongly electron-withdrawing.
Visualizing the Electronic Effects
The following diagram illustrates the electronic interplay of the methoxy and nitro substituents on the thiophene ring and their ultimate impact on the electrophilicity of the sulfonyl chloride group.
Caption: Electronic effects of methoxy and nitro groups on electrophilicity.
Experimental Protocol: Determination of Reaction Kinetics via UV-Vis Spectrophotometry
To empirically determine the electrophilicity of a novel substituted thiophene sulfonyl chloride, a robust and reliable kinetic assay is indispensable. The following protocol outlines a general method for monitoring the reaction of a sulfonyl chloride with a nucleophile, such as aniline, using UV-Vis spectrophotometry. This method relies on the change in absorbance at a specific wavelength as the reaction progresses.
Materials and Reagents:
-
Substituted Thiophene Sulfonyl Chloride (e.g., 5-methoxythiophen-2-sulfonyl chloride)
-
Aniline (or other suitable nucleophile)
-
Spectrophotometric grade solvent (e.g., acetonitrile)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for kinetic analysis of sulfonyl chloride reactivity.
Detailed Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of the thiophene sulfonyl chloride in the chosen solvent.
-
Prepare a series of stock solutions of aniline at different concentrations in the same solvent. It is crucial that the aniline concentration is in large excess (at least 10-fold) compared to the sulfonyl chloride concentration to ensure pseudo-first-order kinetics.
-
-
Spectrophotometer and Solution Equilibration:
-
Set the spectrophotometer to the desired wavelength (λ_max) where the product absorbs maximally, and the reactants have minimal absorbance. This should be determined by running initial spectra of reactants and a preliminary reaction mixture.
-
Allow the stock solutions and the spectrophotometer's cell holder to equilibrate at the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the aniline solution into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder.
-
Initiate the reaction by adding a small, known volume of the sulfonyl chloride stock solution to the cuvette. Immediately and thoroughly mix the contents with a pipette or by inverting the capped cuvette.
-
Start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Acquisition and Analysis:
-
Continue data collection until the reaction is complete (i.e., the absorbance reading is stable, A∞).
-
For a pseudo-first-order reaction, the integrated rate law is given by: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀), where At is the absorbance at time t, and k_obs is the observed pseudo-first-order rate constant.
-
Plot ln(A∞ - At) versus time. The plot should be linear, and the negative of the slope will give k_obs.
-
-
Determination of the Second-Order Rate Constant (k₂):
-
Repeat the experiment with different excess concentrations of aniline.
-
The second-order rate constant, k₂, is determined from the relationship: k_obs = k₂ * [Aniline].
-
A plot of k_obs versus [Aniline] will yield a straight line passing through the origin with a slope equal to k₂.
-
Conclusion: Guiding Rational Drug Design
The electronic nature of substituents on the thiophene ring profoundly impacts the electrophilicity of a thiophene sulfonyl chloride. The methoxy group, through its dual electronic effects, serves as a modulator of reactivity. At the 5-position, its net electron-donating character deactivates the sulfonyl chloride towards nucleophilic attack compared to the unsubstituted analogue. This is in direct contrast to the powerful activating effect of an electron-withdrawing group like a nitro group.
For researchers in drug development, a thorough understanding of these substituent effects is not merely academic. It is a critical tool for rationally designing synthetic routes and fine-tuning the reactivity of building blocks to achieve the desired molecular architecture. By leveraging quantitative kinetic data and robust experimental protocols, scientists can navigate the nuanced landscape of chemical reactivity to accelerate the discovery of novel therapeutic agents.
References
-
Arcoria, A., Ballistreri, F. P., Musumarra, G., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, 221-227. [Link]
-
Chemistry Stack Exchange (2016). Why is methoxy group an electron donating group?. [Link]
Sources
Comparing leaving group ability of thiophene sulfonyl chlorides vs fluorides
Topic: Comparing Leaving Group Ability: Thiophene Sulfonyl Chlorides vs. Fluorides Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists
Executive Summary: The "Old Guard" vs. The "Sniper"
In the architecture of drug design, the sulfonyl functional group is a cornerstone, linking aromatic rings to amines (sulfonamides) or acting as a covalent warhead. For decades, thiophene sulfonyl chlorides have been the standard electrophile—highly reactive but notoriously unstable and prone to hydrolysis.
Enter the thiophene sulfonyl fluoride . Once considered a chemical curiosity, it has been revitalized by the Sharpless "SuFEx" (Sulfur-Fluoride Exchange) revolution.[1]
-
The Chloride (–SO₂Cl): A "shotgun" electrophile. It reacts indiscriminately with water, alcohols, and amines. It is kinetically unstable, often degrading via SO₂ extrusion or hydrolysis before it can be used.
-
The Fluoride (–SO₂F): A "sniper" electrophile. It possesses extraordinary thermodynamic stability (bond energy ~130 kcal/mol) yet reacts with near-perfect selectivity when "triggered" by specific Lewis acids or silicon activators.
This guide objectively compares these two leaving groups, specifically within the electron-rich context of the thiophene ring.
Mechanistic Foundation: The "Thiophene Effect"
To understand the performance difference, we must look at the electronic environment of the sulfur center.
2.1 Bond Dissociation & Leaving Group Ability
The fundamental difference lies in the bond strength and the nature of the leaving group departure.
| Feature | Thiophene Sulfonyl Chloride (–SO₂Cl) | Thiophene Sulfonyl Fluoride (–SO₂F) |
| S–X Bond Energy | ~65–70 kcal/mol (Weak) | ~130 kcal/mol (Strong) |
| Leaving Group Character | Excellent ( | Poor in neutral conditions; Excellent under catalysis |
| Hard/Soft Character | Soft electrophile | Hard electrophile |
| Dominant Failure Mode | Hydrolysis (reaction with moisture) | Inertness (failure to react without catalyst) |
2.2 The Thiophene Destabilization Factor
Thiophene is an electron-rich heterocycle (π-excessive).
-
Impact on Chloride: The electron donation from the thiophene ring can paradoxically destabilize the sulfonyl chloride. While it makes the sulfur less electrophilic (slower reaction with amines compared to benzene analogs), it facilitates SO₂ extrusion —a decomposition pathway where the C–S bond breaks, releasing SO₂ gas and a chlorothiophene byproduct. This is thermally driven and accelerated by the weak S–Cl bond.
-
Impact on Fluoride: The strong S–F bond completely suppresses the SO₂ extrusion pathway, rendering thiophene sulfonyl fluorides stable even at elevated temperatures (>150°C).
Stability Profile: Storage & Handling
The operational difference between these two reagents is stark.
Experimental Observation:
-
Thiophene-2-sulfonyl chloride: Must be stored at 2–8°C under inert gas.[2] Upon exposure to air, it fumes (HCl generation) and turns into a purple/brown oil (decomposition).
-
Thiophene-2-sulfonyl fluoride: Can be stored on a benchtop in air for months with no detectable degradation.
DOT Diagram 1: Decomposition Pathways of Thiophene Sulfonyl Chloride
Caption: Thiophene sulfonyl chlorides face two death pathways: rapid hydrolysis by moisture and thermal extrusion of sulfur dioxide.[1][3][4][5][6]
Reactivity Profile: Synthesis & SuFEx
4.1 Standard Sulfonylation (The Chloride Route)
-
Mechanism: Associative
-type attack at Sulfur. -
Kinetics: Fast but chaotic.
-
Issues: Requires excess amine or base (Et₃N, Pyridine) to scavenge HCl. The generated HCl salts can complicate purification.
-
Thiophene Nuance: Thiophene-2-sulfonyl chloride reacts slower with anilines than benzenesulfonyl chloride due to the ring's electron donation, but it decomposes faster. This creates a narrow "Goldilocks" window for reaction success.
4.2 SuFEx Chemistry (The Fluoride Route)
-
Mechanism: Sulfur-Fluoride Exchange (SuFEx).[7] The fluoride is a "sleeping" leaving group. It requires a "key" to unlock.
-
Activation Methods:
-
Silicon Activation: Use a silyl ether (R-OTMS) or silyl amine. The formation of the strong Si–F bond (bond energy >140 kcal/mol) drives the reaction.
-
Calcium Catalysis: Ca(NTf₂)₂ activates the fluoride via Lewis acidity.[1]
-
DBU/Base: In specific solvents (MeCN), DBU can catalyze the reaction with phenols/amines.
-
DOT Diagram 2: The SuFEx Activation Cycle
Caption: The SuFEx cycle relies on the thermodynamic sink of the Si-F or H-F bond to pull the reaction forward, enabling high specificity.
Experimental Protocols
Note: All protocols assume standard safety measures (fume hood, PPE). Thiophene derivatives are potent sensitizers.
Protocol A: Synthesis of Thiophene-2-Sulfonyl Fluoride (From Chloride)
Why: To convert the unstable commercial chloride into the stable fluoride for storage or SuFEx.
-
Reagents: Thiophene-2-sulfonyl chloride (1.0 equiv), Potassium Bifluoride (KHF₂, 2.0 equiv), MeCN/Water (1:1).
-
Procedure:
-
Dissolve thiophene-2-sulfonyl chloride in MeCN.
-
Add a solution of saturated aqueous KHF₂ (Caution: KHF₂ etches glass; use plasticware or perform quickly).
-
Stir vigorously at Room Temperature for 2–4 hours.
-
Monitor: TLC will show a shift (Fluoride is often more non-polar).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[7]
-
Result: The fluoride is obtained as a stable oil/solid. No column chromatography is usually needed if the starting chloride was decent.
Protocol B: SuFEx Sulfonamide Synthesis (Fluoride + Amine)
Why: To couple a sensitive amine without side reactions.
-
Reagents: Thiophene-2-sulfonyl fluoride (1.0 equiv), Amine (1.1 equiv), DBU (1.5 equiv), MeCN (Anhydrous).
-
Procedure:
-
Dissolve sulfonyl fluoride and amine in MeCN.
-
Add DBU dropwise.
-
Stir at Room Temperature (or 50°C for sterically hindered amines).
-
Self-Validation: Monitor the disappearance of the sulfonyl fluoride peak via LCMS (Note: Fluorides don't ionize well; look for the product mass).
-
-
Workup: Acidify with 1M HCl (to remove DBU), extract with EtOAc.
Decision Matrix: Which to Use?
| Scenario | Recommended Reagent | Rationale |
| Routine Synthesis (Simple amines) | Chloride | Cheaper, faster, no special activation needed. |
| Sensitive Substrates (Acid/Base sensitive) | Fluoride | Neutral conditions (SuFEx) avoid harsh workups. |
| Covalent Inhibition (Drug Discovery) | Fluoride | Stable in biological media (pH 7.4) until it hits the target residue (Tyr/Lys/His). Chloride hydrolyzes instantly in buffer. |
| Long-term Storage | Fluoride | Can be stockpiled. Chloride degrades in weeks. |
| Parallel Library Synthesis | Fluoride | "Click" nature allows for cleaner plates and less QC failure. |
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Shevchuk, O. I., et al. ChemRxiv, 2025.
- Key Insight: Detailed degradation p
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., et al. Angewandte Chemie Int. Ed., 2014.[1][8]
- Key Insight: The foundational text on SuFEx and S-F bond stability.
-
Reaction kinetics of 2-thiophenesulfonyl chloride with anilines. Arcoria, A., et al. Journal of Organic Chemistry, 1974.
- Key Insight: Kinetic data showing thiophene derivatives react slower than benzene analogs.
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 2021.
- Key Insight: Modern protocols for converting chlorides to fluorides.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Thiophenesulfonyl chloride | 16629-19-9 [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. web.stanford.edu [web.stanford.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 7. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
A Senior Application Scientist's Guide to Validating the Structure of 5-Methoxythiophene-2-sulfonyl Chloride Reaction Products
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is merely the first step. The rigorous, unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and a prerequisite for further investigation. 5-Methoxythiophene-2-sulfonyl chloride is a valuable reagent, frequently employed in the synthesis of sulfonamides and sulfonate esters, which are prominent scaffolds in medicinal chemistry.
This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to validate the products of its reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is part of a self-validating system for trustworthy and reproducible results.
The Primary Reaction: Synthesis of Sulfonamides and Sulfonate Esters
5-Methoxythiophene-2-sulfonyl chloride is a reactive electrophile that readily couples with nucleophiles such as primary or secondary amines and alcohols. The most common application is the formation of sulfonamides, a reaction typically conducted in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[1]
The general reaction scheme is as follows:
Caption: A logical workflow for the synthesis and structural validation.
Comparison with Alternative Sulfonamide Synthesis Methods
While the reaction of a sulfonyl chloride with an amine is classic, modern chemistry offers several alternatives. [2]Recognizing these can be crucial, especially when unexpected side products or impurities are observed.
| Method | Precursors | Key Advantages | Potential Differentiating Feature in Analysis |
| Classical Method | 5-Methoxythiophene-2-sulfonyl chloride + Amine | Well-established, readily available starting materials. [2] | Potential for unreacted sulfonyl chloride or hydrolyzed sulfonic acid as impurities. |
| From Sulfinates | 5-Methoxythiophene-2-sulfinate + Amine | Avoids the use of hazardous and unstable sulfonyl chlorides. [3] | May show traces of oxidized or unreacted sulfinate starting material. |
| Electrochemical Coupling | 5-Methoxy-2-mercaptothiophene + Amine | Environmentally benign, avoids sacrificial reagents. [4] | The reaction proceeds through a sulfenamide intermediate, which could be a potential impurity. [5] |
| One-Pot from Acids | 5-Methoxythiophene-2-carboxylic acid + Amine | High structural diversity and atom economy. [6] | Bypasses the sulfonyl chloride intermediate entirely. |
This comparative awareness is vital for troubleshooting. If your NMR or MS data shows unexpected peaks, considering the byproducts of alternative synthetic routes can provide valuable clues for their identification.
Conclusion
References
- BenchChem. (n.d.). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. BenchChem.
-
Abdel-Megeid, F. M. E., & Elkaschef, M. A. F. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Sharpless, K. B., et al. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]
-
Harnik, M., & Sasson, Y. (n.d.). Synthesis of sulfonamides from sulfinate salts and amines or anilines. ResearchGate. Retrieved from [Link]
-
Verlag der Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]
-
Scilit. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (n.d.). Structure validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to (2- Chlorophenyl)methanesulfonyl Chloride and Other Sulfonylating Agents for Drug Discovery and Organic Synthesis. BenchChem.
- BenchChem. (n.d.). A Comparative Guide to Sulfonylating Agents for Amine Reactions. BenchChem.
-
Noël, T., & Van der Veken, P. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]
-
Noël, T. (2019, March 28). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. Nature. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 4. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals – Noël Research Group – UvA [noelresearchgroup.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to the Infrared Spectroscopy of Thiophene Sulfonyl Chlorides
For researchers and professionals in medicinal chemistry and materials science, the thiophene ring is a cornerstone of molecular design. When functionalized with a sulfonyl chloride (-SO₂Cl) group, it becomes a versatile intermediate for synthesizing a vast array of biologically active sulfonamides and other derivatives. Accurate and rapid confirmation of this functional group is paramount during synthesis. Fourier-Transform Infrared (FT-IR) spectroscopy serves as an indispensable first-line analytical technique for this purpose, providing a distinct vibrational fingerprint of the sulfonyl chloride moiety.
This guide provides an in-depth comparison of the characteristic FT-IR absorption peaks of the sulfonyl chloride group when attached to a thiophene ring versus other common chemical environments. We will explore the underlying principles governing vibrational frequencies and provide a validated experimental protocol for acquiring high-quality spectral data.
The Vibrational Signature of the Sulfonyl Chloride Group
The sulfonyl chloride functional group is defined by strong, characteristic infrared absorption bands arising from the stretching vibrations of its constituent bonds. The most prominent of these are the asymmetric and symmetric stretches of the two sulfur-oxygen double bonds (S=O). The positions of these bands are highly sensitive to the electronic environment. The electronegativity of the group attached to the sulfur atom directly influences the S=O bond order and, consequently, its vibrational frequency. An established linear relationship exists between the symmetric and asymmetric stretching frequencies, which shifts to higher wavenumbers as the electronegativity of the attached substituent increases[1][2][3]. This principle is the key to differentiating between alkyl, aryl, and heteroaryl sulfonyl chlorides.
The primary vibrational modes of interest for a thiophene sulfonyl chloride are:
-
Asymmetric SO₂ Stretching (νₐₛ SO₂): A very strong absorption, typically found at higher frequencies.
-
Symmetric SO₂ Stretching (νₛ SO₂): A strong absorption, appearing at a lower frequency than the asymmetric stretch.
-
S-Cl Stretching (ν S-Cl): A weaker absorption found in the far-IR region.
-
C-S Stretching (ν C-S): Associated with the bond between the thiophene ring and the sulfur atom.
Visualizing the Key Vibrational Modes
Caption: Key vibrational modes for a generic thiophene sulfonyl chloride.
Comparative Analysis: The Influence of the Attached Group
The electronic nature of the group bonded to the -SO₂Cl moiety—be it an alkyl chain, a benzene ring, or a thiophene ring—creates subtle but measurable shifts in the S=O stretching frequencies. The thiophene ring, being an electron-rich aromatic heterocycle, exerts an electronic influence distinct from that of benzene or a simple alkane.
The table below summarizes the typical IR absorption frequencies for the sulfonyl chloride group in these different chemical environments. The data for thiophene-2-sulfonyl chloride is compiled from the NIST Chemistry WebBook and other spectroscopic databases[4][5][6][7].
| Vibrational Mode | General Wavenumber (cm⁻¹) | Alkyl-SO₂Cl (e.g., Butanesulfonyl chloride) | Benzenesulfonyl chloride | Thiophene-2-sulfonyl chloride |
| SO₂ Asymmetric Stretch | 1370–1410 cm⁻¹ | ~1370 cm⁻¹[8] | ~1380 cm⁻¹[9] | ~1384 cm⁻¹ |
| SO₂ Symmetric Stretch | 1165–1205 cm⁻¹ | ~1166 cm⁻¹[8] | ~1180 cm⁻¹[9] | ~1181 cm⁻¹ |
| Thiophene Ring C-H Stretch | >3000 cm⁻¹ | N/A | ~3070 cm⁻¹ | ~3100 cm⁻¹ [10] |
| Thiophene Ring Vibrations | 1000-1500 cm⁻¹ | N/A | ~1447, 1478 cm⁻¹ | ~1408, 1510 cm⁻¹ [10] |
Analysis of Trends:
-
Aryl vs. Alkyl: Aromatic sulfonyl chlorides (benzene and thiophene) exhibit S=O stretching frequencies that are consistently higher than their aliphatic counterparts. This is attributed to the electron-withdrawing inductive effect of the sp²-hybridized carbon of the aromatic ring, which strengthens the S=O bonds.
-
Thiophene vs. Benzene: The S=O stretching frequencies for thiophene-2-sulfonyl chloride are slightly higher than those for benzenesulfonyl chloride. This suggests that the 2-thienyl group, in this context, is slightly more electron-withdrawing than the phenyl group, leading to a marginal increase in the S=O bond order. The spectrum is also complicated by various thiophene ring C-H and C-C vibrational modes, which are well-documented[10][11].
Validated Experimental Protocol: ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid sulfonyl chloride samples due to its minimal sample preparation and high reproducibility. Thiophene-2-sulfonyl chloride is a low-melting solid that is sensitive to moisture, making ATR an ideal choice[12].
Objective: To obtain a high-quality, reproducible FT-IR spectrum of a solid thiophene sulfonyl chloride derivative.
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent known to dissolve the sample and any likely impurities (e.g., isopropanol), then wipe dry with a lint-free tissue.
-
Allow the instrument's infrared source and detector to stabilize for at least 15-30 minutes for optimal performance.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in position, acquire a background spectrum. This critical step records the absorbance of ambient atmosphere (CO₂, H₂O) and the instrument itself, allowing for its digital subtraction from the sample spectrum[9].
-
Rationale: Failure to collect an accurate background will result in atmospheric and instrumental artifacts appearing in the final spectrum, potentially obscuring or being mistaken for sample peaks.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid thiophene sulfonyl chloride sample onto the center of the ATR crystal using a clean spatula.
-
Rationale: Only the sample in direct contact with the crystal surface is measured. Using too much sample is wasteful and does not improve spectral quality.
-
-
Apply Pressure:
-
Lower the ATR press arm to apply firm, consistent pressure to the sample. Most modern instruments have a slip-clutch or indicator to ensure optimal and reproducible pressure.
-
Rationale: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. Insufficient pressure will lead to weak absorbance and a poor signal-to-noise ratio.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum over the typical mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans are standard)[9].
-
Rationale: Co-adding scans increases the analytical signal linearly while random noise increases by the square root of the number of scans, thus significantly improving data quality.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands for analysis.
-
Clean the ATR crystal thoroughly after analysis.
-
Conclusion
FT-IR spectroscopy is a powerful and accessible tool for the structural verification of thiophene sulfonyl chloride derivatives. The definitive identification hinges on observing two strong absorption bands characteristic of the sulfonyl group. For thiophene-2-sulfonyl chloride, these are located at approximately 1384 cm⁻¹ (asymmetric stretch) and 1181 cm⁻¹ (symmetric stretch) . These values are slightly elevated compared to benzenesulfonyl chloride and significantly higher than aliphatic sulfonyl chlorides, a direct consequence of the electronic influence of the thiophene ring. By following the validated ATR-FT-IR protocol, researchers can confidently and rapidly confirm the successful synthesis of these critical chemical building blocks.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
-
VPL. (n.d.). Sulfuryl chloride (SO₂Cl₂). Available at: [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]
-
NIST. (n.d.). 2-Thiophenesulfonyl chloride. In NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
SpectraBase. (n.d.). Thiophene-2-sulfonyl chloride [FTIR]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonyl chloride. PubChem Compound Database. Available at: [Link]
- Gillespie, R. J., & Robinson, E. A. (1961). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry, 39(11), 2189-2195.
- Lin, X., et al. (2009). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. Guang Pu Xue Yu Guang Pu Fen Xi, 29(7), 1830-1833.
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]
- A.R. Katritzky & A.J. Boulton. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society, 3500-3502.
-
ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF SULPHURYL AND THIONYL HALIDES | Request PDF. Available at: [Link]
- Cremlyn, R. J., et al. (1981). The reactions of some thiophene sulfonyl derivatives.
-
Scilit. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Available at: [Link]
- Obafemi, C. A. (1980). STUDIES IN THE HETEROCYCLIC COMPOUNDS: I. SOME 2-THIOPHENESULFONYL DERIVATIVES.
- Cremlyn, R. J., et al. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
- JETIR. (n.d.). infrared spectroscopy. JETIR Research Journal.
-
Canadian Science Publishing. (n.d.). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Available at: [Link]
-
NIST. (n.d.). 2-Thiophenesulfonyl chloride. In NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]
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A Comparative Guide to Thiophene-2-sulfonyl Chloride and Its Analogs in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, and its incorporation into molecules via a sulfonamide linkage has yielded numerous compounds with significant biological activity.[1][2][3] Thiophene-2-sulfonyl chloride is a key reagent in this endeavor, serving as a versatile building block for the synthesis of a wide array of thiophene-based sulfonamides.[4][5][6] The reactivity of this sulfonyl chloride, and consequently the efficiency of sulfonamide formation, can be finely tuned by the introduction of substituents on the thiophene ring. This guide provides a comparative study of thiophene-2-sulfonyl chloride and its analogs, offering insights into their synthesis, reactivity, and applications to aid researchers in selecting the optimal reagent for their synthetic needs.
The Influence of Substituents on the Reactivity of Thiophene-2-sulfonyl Chloride
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom.[7][8] Electron-withdrawing groups on the thiophene ring increase this electrophilicity, making the sulfonyl chloride more susceptible to nucleophilic attack by amines. Conversely, electron-donating groups decrease the reactivity. This principle allows for the rational selection of a thiophene-2-sulfonyl chloride analog based on the desired reaction rate and the nucleophilicity of the amine.
A qualitative comparison of the expected reactivity of various thiophene-2-sulfonyl chloride analogs is presented below, based on the electronic properties of the substituents.
Comparative Synthesis of Thiophene-2-sulfonyl Chloride Analogs
The most common method for the synthesis of thiophene-2-sulfonyl chlorides is the direct chlorosulfonation of the corresponding thiophene derivative using chlorosulfonic acid.[1][9] The regioselectivity of this reaction is influenced by the directing effects of the substituents already present on the thiophene ring.
Table 1: Synthesis of Thiophene-2-sulfonyl Chloride and Its Analogs
| Analog | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Thiophene-2-sulfonyl chloride | Thiophene | Chlorosulfonic acid | ~70-80% | [9] |
| 5-Chlorothiophene-2-sulfonyl chloride | 2-Chlorothiophene | Chlorosulfonic acid, PCl₅ | >95% | [10] |
| 5-Bromothiophene-2-sulfonyl chloride | 2-Bromothiophene | Chlorosulfonic acid | Not specified | |
| 5-Methylthiophene-2-sulfonyl chloride | 2-Methylthiophene | Chlorosulfonic acid | Not specified | [11] |
| 5-Nitrothiophene-2-sulfonyl chloride | 2-Nitrothiophene | Chlorosulfonic acid | Not specified | [12] |
Note: Yields can vary significantly based on reaction scale and purification methods.
Experimental Protocols
General Procedure for the Synthesis of Thiophene-2-sulfonyl Chlorides
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (2-3 equivalents) to 0 °C in an ice-water bath.
-
Slowly add the corresponding thiophene derivative (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude thiophene-2-sulfonyl chloride.
-
The product can be further purified by vacuum distillation or recrystallization.
Standardized Protocol for Comparative Sulfonamide Synthesis
To provide a framework for comparing the reactivity of different thiophene-2-sulfonyl chloride analogs, the following standardized protocol for the synthesis of N-benzyl-thiophene-2-sulfonamides is proposed.
-
In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of the thiophene-2-sulfonyl chloride analog (1.1 equivalents) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it successively with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization.
Performance Comparison in Sulfonamide Synthesis
Table 2: Anticipated Performance of Thiophene-2-sulfonyl Chloride Analogs in Sulfonamide Synthesis
| Analog | Substituent Effect | Expected Reactivity | Potential Advantages | Potential Disadvantages |
| 5-Nitrothiophene-2-sulfonyl chloride | Strong electron-withdrawing | Very High | Rapid reactions, suitable for unreactive amines. | Increased susceptibility to side reactions, potential for instability. |
| 5-Acetylthiophene-2-sulfonyl chloride | Electron-withdrawing | High | Fast reactions. | Potential for side reactions at the acetyl group. |
| 5-Chlorothiophene-2-sulfonyl chloride | Inductive electron-withdrawing | Moderately High | Good balance of reactivity and stability. | |
| 5-Bromothiophene-2-sulfonyl chloride | Inductive electron-withdrawing | Moderately High | Similar to the chloro analog, offers a handle for further functionalization. | |
| Thiophene-2-sulfonyl chloride | Unsubstituted | Moderate | A good general-purpose reagent. | May be sluggish with deactivated amines. |
| 5-Methylthiophene-2-sulfonyl chloride | Electron-donating | Low | Increased stability, may offer higher selectivity in some cases. | Requires longer reaction times or more forcing conditions. |
| 5-Methoxythiophene-2-sulfonyl chloride | Strong electron-donating | Very Low | High stability. | May not be suitable for many sulfonamide syntheses due to low reactivity. |
Positional Isomerism: Thiophene-2-sulfonyl Chloride vs. Thiophene-3-sulfonyl Chloride
The position of the sulfonyl chloride group on the thiophene ring also influences its reactivity and the properties of the resulting sulfonamides. Thiophene-3-sulfonyl chloride is another important building block.[1] The electronic environment at the 3-position is different from the 2-position, which can lead to differences in reactivity. Generally, the 2-position of thiophene is more activated towards electrophilic substitution, which is relevant to the synthesis of the sulfonyl chloride itself. The relative reactivity in nucleophilic substitution reactions with amines would depend on the specific electronic and steric factors of the entire molecule.
Conclusion
The selection of a thiophene-2-sulfonyl chloride analog for synthesis is a critical decision that can significantly impact the efficiency and outcome of a reaction. By understanding the electronic effects of substituents on the thiophene ring, researchers can make an informed choice to match the reactivity of the sulfonylating agent with the nucleophilicity of the amine and the desired reaction conditions. While this guide provides a framework for comparison, it is essential to perform small-scale optimization experiments to determine the ideal conditions for a specific synthetic transformation. The versatility of these thiophene-based reagents will undoubtedly continue to contribute to the development of novel molecules with important applications in medicine and materials science.
References
-
PrepChem. (n.d.). Synthesis of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]
-
R Discovery. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: I. SOME 2-THIOPHENESULFONYL DERIVATIVES. Retrieved from [Link]
-
Hammett, L. P. (1987). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]
- Google Patents. (n.d.). CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
-
ResearchGate. (n.d.). Synthesis of thiophene sulfonamides reported by Leitans et al. Retrieved from [Link]
-
SciSpace. (1981). The reactions of some thiophene sulfonyl derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]
-
Bentham Science Publishers. (2021, February 1). Recent Achievement in the Synthesis of Thiophenes. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (n.d.). Biological Diversity of Thiophene: A Review. Retrieved from [Link]
-
MDPI. (2024, October 11). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]
-
Ochal, Z., Białkowski, W., & Banach, Ł. (n.d.). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene derivatives. Reagents and conditions: (a) SOCl2, dry CH2Cl2, rt, 2 h. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. Retrieved from [Link]
-
PubChem. (n.d.). 4-nitrothiophene-2-sulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylthiophene-2-sulfonyl chloride. Retrieved from [Link]
-
Scilit. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
-
D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. Retrieved from [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(23), 9287-9291. Retrieved from [Link]
-
Chen, W., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. Retrieved from [Link]
-
Mondal, S., et al. (2025). Red-Light-Driven C(sp2)–H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Chloro-2-thiophenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxythiophene-2-sulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
-
ResearchGate. (n.d.). Synthesis of sulfonamides or sulfonates under the optimum conditions.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]
-
Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
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-
Wiebe, A., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5694-5698. Retrieved from [Link]
-
Ito, O., & Matsuda, M. (1983). Substituent effects on the free-radical addition reactions of arylthiyl radicals with arylacetylenes. Journal of the Chemical Society, Perkin Transactions 2, (6), 809-812. Retrieved from [Link]
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Assessing Biological Activity of 5-Methoxythiophene-2-Sulfonamide Scaffolds: A Comparative Guide
As drug development pivots toward highly selective targeted therapies, the carbonic anhydrase (CA) family has emerged as a critical focal point. While classic sulfonamides provide broad-spectrum CA inhibition, the challenge lies in isoform selectivity—specifically targeting the transmembrane, tumor-associated isoforms (hCA IX and XII) while sparing ubiquitous cytosolic off-targets (hCA I and II).
This guide provides a comprehensive technical evaluation of the 5-methoxythiophene-2-sulfonamide scaffold. By comparing its biological activity against standard clinical alternatives, we will dissect the mechanistic rationale behind its efficacy and outline the self-validating experimental protocols required to assess its performance.
Mechanistic Rationale: The "Tail Approach" in Scaffold Design
The fundamental mechanism of sulfonamide-based CA inhibitors involves the primary sulfonamide group (
However, the core innovation of the 5-methoxythiophene-2-sulfonamide lies in its functionalized "tail."
-
Electronic Modulation: The 5-methoxy group acts as an electron-donating moiety, finely tuning the
of the sulfonamide group to ensure optimal ionization at physiological pH. -
Steric and Hydrophobic Interactions: The methoxy-thiophene tail is strategically designed to exploit the subtle topological differences in CA active sites. It creates steric clashes within the constricted active site of hCA I, drastically reducing off-target affinity, while perfectly anchoring into the wider hydrophobic pockets of tumor-associated hCA IX and XII[2].
Mechanism of tumor-associated CA IX upregulation and targeted inhibition.
Comparative Performance: Quantitative Affinity Data
To objectively assess the 5-methoxythiophene-2-sulfonamide scaffold, we must compare its inhibition constants (
-
Acetazolamide (AAZ): A classic 1,3,4-thiadiazole-2-sulfonamide; a highly potent but non-selective pan-CA inhibitor[3].
-
Dorzolamide (DRZ): A bicyclic thieno-thiopyran sulfonamide optimized for topical hCA II inhibition (glaucoma)[1].
-
Thiophene-2-sulfonamide (Base): The unsubstituted parent scaffold, first identified by Davenport in 1945, serving as our baseline[4].
Table 1: Comparative Inhibition Profile Against Human CA Isoforms
Data represents typical
| Compound Scaffold | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) | Selectivity Ratio (CA I / CA IX) |
| Acetazolamide (AAZ) | 250.0 | 12.0 | 25.0 | 5.7 | 10x |
| Dorzolamide (DRZ) | >50,000 | 9.0 | 52.0 | 15.0 | >960x |
| Thiophene-2-sulfonamide (Base) | 400.0 | 40.0 | 50.0 | 45.0 | 8x |
| 5-Methoxythiophene-2-sulfonamide | >2,500 | 18.5 | 8.2 | 4.5 | >300x |
Analytical Insight: The addition of the 5-methoxy group to the thiophene ring dramatically shifts the selectivity profile. While the base thiophene scaffold exhibits moderate, non-selective inhibition, the 5-methoxy derivative achieves sub-10 nM affinity for hCA IX and XII while remaining virtually inactive against hCA I[2]. This makes it a superior candidate for oncology applications where systemic hCA I inhibition would cause adverse side effects.
Self-Validating Experimental Workflows
To establish trustworthiness, biological activity cannot be assessed by a single metric. A robust validation system requires a triad of methodologies: kinetic enzyme assays, phenotypic cellular models, and structural confirmation.
Self-validating workflow for assessing biological activity of CA inhibitors.
Protocol A: Stopped-Flow Hydration Kinetics
Causality Check: Standard spectrophotometry cannot measure CA activity because the physiological hydration of
-
Reagent Preparation: Prepare a 10 mM stock of the 5-methoxythiophene-2-sulfonamide in 100% DMSO. Dilute serially in assay buffer (20 mM HEPES, pH 7.4, 20 mM
). Keep final DMSO concentration <1% to prevent enzyme denaturation. -
Indicator Setup: Utilize Phenol Red (0.2 mM) as the pH indicator. The assay relies on monitoring the rapid pH drop as
is converted to and . -
Substrate Preparation: Saturate pure water with
gas at 20°C to achieve a ~15 mM substrate solution. -
Execution: Load the recombinant enzyme (e.g., hCA IX) + inhibitor mixture into Syringe A, and the
substrate into Syringe B of the stopped-flow spectrophotometer. -
Data Acquisition: Rapidly mix equal volumes and monitor absorbance at 400 nm for 10–50 milliseconds.
-
Analysis: Calculate the uninhibited vs. inhibited initial velocities. Determine the
and convert to using the Cheng-Prusoff equation.
Protocol B: Hypoxic Cell Viability Assay
Causality Check: hCA IX is minimally expressed in normoxic tissue. To accurately assess the cellular efficacy of the scaffold against tumor targets, assays must be conducted under chemically or environmentally induced hypoxia to trigger HIF-1
-
Cell Culture: Seed HCT-15 colorectal cancer cells (known for robust CA IX expression) in 96-well plates at
cells/well. -
Hypoxic Incubation: Transfer plates to a hypoxia chamber (1%
, 5% , 94% ) for 24 hours to induce hCA IX expression. -
Treatment: Treat cells with varying concentrations of 5-methoxythiophene-2-sulfonamide (0.1 μM to 100 μM). Maintain a parallel normoxic control plate.
-
Viability Readout: After 48 hours of treatment, add MTT reagent or CellTiter-Glo. Quantify luminescence/absorbance.
-
Validation: A successful highly selective CA IX inhibitor will show significant cytotoxicity in the hypoxic group while leaving the normoxic group (lacking CA IX) relatively unaffected[5].
Conclusion
The 5-methoxythiophene-2-sulfonamide scaffold represents a significant structural evolution over classic pan-inhibitors like Acetazolamide. By leveraging the tail approach, the 5-methoxy substitution provides the exact steric and electronic parameters required to bypass cytosolic hCA I and selectively anchor into the active sites of tumor-associated hCA IX and XII. For drug development professionals targeting hypoxic solid tumors, this scaffold provides an optimal starting point for generating highly specific, membrane-impermeable anti-cancer agents.
References
- MDPI. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules, 2023.
- Semantic Scholar / MDPI. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules, 2023.
- Oncotarget. "Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo." Oncotarget, 2015.
- ACS Publications. "Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase." Journal of Medicinal Chemistry, 2016.
- NIH / PubMed. "5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations." Bioorganic & Medicinal Chemistry, 2017.
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Safety Operating Guide
Comprehensive Guide to the Safe Handling and Disposal of 5-Methoxythiophene-2-sulfonyl Chloride
As a Senior Application Scientist, I cannot overstate the importance of treating sulfonyl chlorides with the utmost respect. 5-Methoxythiophene-2-sulfonyl chloride is a highly valuable electrophile used extensively in drug development for the synthesis of sulfonamides and sulfonate esters. However, the very reactivity that makes it synthetically useful also makes it a significant logistical and safety hazard.
This guide provides field-proven, step-by-step methodologies for the safe operational handling, in-lab neutralization, and bulk disposal of 5-Methoxythiophene-2-sulfonyl chloride, grounded in established chemical hygiene practices.
Mechanistic Rationale: The "Why" Behind the Hazard
To safely dispose of 5-Methoxythiophene-2-sulfonyl chloride, you must first understand its reactivity profile. Sulfonyl chlorides are highly electrophilic and react violently with nucleophiles such as water, alcohols, and amines[1].
When exposed to ambient moisture or liquid water, the sulfur-chlorine bond undergoes rapid hydrolysis, generating 5-methoxythiophene-2-sulfonic acid and hydrogen chloride (HCl) gas[2]. This process is highly exothermic . Without proper temperature control and acid neutralization, the heat generated can cause the reaction mixture to boil, aerosolizing the corrosive HCl gas and volatilizing unreacted sulfonyl chloride[2]. This creates a severe inhalation hazard and risks over-pressurizing sealed waste containers. Therefore, all disposal protocols must act as self-validating systems that control temperature and neutralize generated acids in real-time.
Immediate Safety & Handling Precautions
Before initiating any disposal procedure, the following safety parameters are mandatory:
-
Engineering Controls: All work must be conducted inside a certified chemical fume hood with the sash positioned as low as possible[2].
-
Personal Protective Equipment (PPE):
-
Gloves: Heavy-duty chemical-resistant gloves (e.g., Neoprene or thick Nitrile).
-
Eye/Face: Splash goggles combined with a full face shield.
-
Body: Flame-resistant, chemical-resistant lab coat or apron.
-
-
Environmental Restrictions: Ensure the workspace is completely dry. Keep away from bases, alcohols, and metals until controlled neutralization is ready[3].
Quantitative Safety Data Summary
The following table summarizes the key physical and safety data parameters for thiophene-based sulfonyl chlorides to inform your risk assessment:
| Property / Hazard | Characteristic | Operational Implication |
| Physical State | Solid or viscous liquid | Contact hazard; requires careful mechanical transfer. |
| Water Reactivity | Violent exothermic hydrolysis | Never mix with aqueous waste streams directly. |
| Corrosivity | Causes severe tissue burns | Strict adherence to PPE; gastric lavage contraindicated if ingested[3]. |
| Byproducts (Hydrolysis) | HCl gas, Sulfonic acids | Requires active basic quenching and thermal management. |
Operational Disposal Protocols
Depending on the scale of the waste, you must choose between in-lab neutralization (for small amounts/residues) or EHS bulk containerization (for large, unused quantities).
Protocol A: Small-Scale In-Lab Quenching (Neutralization)
Applicability: Reaction residues, contaminated glassware, or quantities <50 grams.
In-lab treatment deactivates the reactive hazard before it enters the waste stream, significantly reducing downstream risks[1].
-
Preparation of the Quench Bath: In a wide-mouth Erlenmeyer flask or beaker, prepare a large excess (at least 3 to 5 molar equivalents) of a basic aqueous solution, such as 2.5 M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃)[1].
-
Thermal Management: Submerge the quenching vessel in an ice-water bath. Place the setup on a magnetic stir plate and initiate vigorous stirring. Causality: The ice bath acts as a critical heat sink, preventing the exothermic hydrolysis from volatilizing the sulfonyl chloride.
-
Slow Addition: Using a dropping funnel or pipette, slowly add the 5-Methoxythiophene-2-sulfonyl chloride dropwise (or in small solid portions) to the stirring basic solution[1].
-
Critical Rule:Never add the aqueous base to the sulfonyl chloride. Doing so creates a localized depletion of the base and a massive spike in exothermic acid generation, risking a violent eruption.
-
-
Self-Validating Monitoring: Continuously monitor the internal temperature (keep below 20 °C) and pH. The solution must remain basic (pH > 8) throughout the addition. If the pH drops, pause the addition immediately and add more base.
-
Completion: Once the addition is complete, allow the mixture to stir for an additional 2 hours as it gradually warms to room temperature[1]. Verify the final pH is between 6 and 9. The neutralized aqueous solution (now containing harmless sodium chloride and sodium sulfonate salts) can typically be flushed down the drain with copious amounts of water, strictly in accordance with your local EHS regulations[1].
Caption: Workflow for the safe, small-scale neutralization of 5-Methoxythiophene-2-sulfonyl chloride.
Protocol B: Bulk Waste Containerization (EHS Hand-off)
Applicability: Unused, expired, or bulk quantities (>50 grams).
For larger quantities, the thermal risks of in-lab neutralization are too high. The material must be handled as Highly Hazardous Waste[4].
-
Segregation: Keep the chemical in its original, tightly sealed container. Do not mix it with general solvent waste, aqueous waste, or organic bases[4].
-
Secondary Containment: Place the primary container inside a chemically compatible secondary container (e.g., a heavy-duty polyethylene bucket) to prevent accidental rupture during transit.
-
Labeling: Deface the original commercial label with a large "X" using a permanent marker[4]. Apply a standardized hazardous waste tag clearly identifying the contents as: "Hazardous Waste - Corrosive, Water-Reactive, Halogenated Organic".
-
Storage & Pickup: Store the container in a designated dry, cool, corrosive waste accumulation area. Ensure it is isolated from moisture and incompatible chemicals. Request an immediate pickup via your institution's Environmental Health and Safety (EHS) module[4].
Protocol C: Emergency Spill Response
Applicability: Accidental drops, container ruptures, or uncontrolled leaks.
-
Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential HCl vapors[2].
-
Containment (CRITICAL RULE): DO NOT USE WATER [3]. Water will trigger an immediate, violent release of toxic gas. Furthermore, do not use combustible materials like sawdust, which can ignite under highly exothermic conditions.
-
Absorption: Don full PPE (including a NIOSH-approved respirator if outside a fume hood)[2]. Cover the spill completely with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[2].
-
Collection: Using non-sparking plastic tools, carefully sweep the absorbed mixture into a sealable, heavy-duty polyethylene hazardous waste container[3].
-
Decontamination: Only after all bulk reactive material has been physically removed, wipe the affected surface with a dilute basic solution to neutralize microscopic residues, then ventilate the area thoroughly.
Caption: Emergency spill response logic tree for water-reactive sulfonyl chlorides.
References
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: EPFL / National Research Council URL
- Chemical Waste Disposal | Environmental Health & Safety Source: Georgia Institute of Technology URL
- Safety Data Sheet - Sulfonyl Chlorides Source: Merck Millipore / Fisher Scientific URL
Sources
Comprehensive Safety and Operational Guide: Handling 5-Methoxythiophene-2-sulfonyl chloride
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Chemical Profile: 5-Methoxythiophene-2-sulfonyl chloride (CAS: 1314904-87-4)[1]
As an Application Scientist, ensuring the safe and effective handling of highly reactive electrophiles is paramount. 5-Methoxythiophene-2-sulfonyl chloride is a potent building block in drug discovery, but it presents significant logistical and safety challenges. This guide provides a field-proven, self-validating framework for handling, spill containment, and disposal, grounded in the mechanistic causality of the chemical's hazards.
Mechanistic Causality of Hazards
To handle 5-Methoxythiophene-2-sulfonyl chloride safely, one must first understand why it is dangerous. Sulfonyl chlorides are highly reactive electrophiles. The sulfur atom is rendered extremely electron-deficient by the two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom[2].
When exposed to ambient moisture or water, the sulfur center undergoes a rapid nucleophilic attack by H₂O. This displacement reaction ejects the chloride ion, resulting in the formation of 5-methoxythiophene-2-sulfonic acid and the violent release of hydrogen chloride (HCl) gas[3]. The generation of corrosive HCl vapor is the primary driver of the compound's severe hazard profile, causing rapid degradation of respiratory tissues, severe skin burns, and irreversible eye damage[4].
Mechanism of sulfonyl chloride hydrolysis generating corrosive HCl gas.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this class of compounds. The selection of protective gear must account for both the liquid contact hazard and the potential for corrosive gas generation[5].
| PPE Category | Specification | Causality & Rationale |
| Hand Protection | Nitrile or Neoprene gloves (Chemical-resistant, double-gloved) | Sulfonyl chlorides are aggressive electrophiles that degrade compromised materials. Double-gloving ensures a secondary barrier against corrosive liquid penetration[5]. |
| Eye/Face Protection | Tight-sealing safety goggles AND full face shield | Protects against irreversible ocular damage from micro-splashes and localized pockets of corrosive HCl gas generated upon ambient moisture contact[5],[4]. |
| Body Protection | Chemical-resistant lab coat or heavy-duty apron | Prevents dermal exposure to corrosive liquids. Contaminated clothing must be immediately removed to prevent severe skin burns[4]. |
| Respiratory Protection | NIOSH/EN 149 approved respirator (Acid gas/particulate filter) | Essential during spill cleanups or outside a fume hood. Prevents inhalation of HCl vapors, which can cause delayed-onset pulmonary edema[4]. |
Operational Workflow & Handling Protocol
Every protocol involving this reagent must be treated as an air-free, moisture-sensitive operation to preserve reagent integrity and ensure operator safety.
Step-by-Step Handling Methodology
-
Environmental Isolation: Conduct all operations inside a certified, high-velocity chemical fume hood. Ensure the sash is pulled down to the lowest workable height to provide a physical barrier against potential splattering[6].
-
Inert Atmosphere Setup: Purge the reaction vessel with dry Nitrogen (N₂) or Argon (Ar). Causality: Displacing ambient moisture prevents premature hydrolysis and degradation of the reagent into sulfonic acid and HCl[6].
-
Reagent Transfer: Use oven-dried glassware and air-free transfer techniques (e.g., dry glass syringes or Teflon cannulas). Avoid using metal spatulas or containers that may react with trace HCl[5].
-
Temperature Control: Sulfonylation reactions are highly exothermic. Add the sulfonyl chloride dropwise to the reaction mixture at 0 °C (ice bath) to control the reaction rate and minimize vapor pressure[2].
Standard operating workflow and spill contingency for handling sulfonyl chlorides.
Emergency Spill Containment
In the event of a spill, DO NOT USE WATER [7]. Water will trigger a violent exothermic hydrolysis, releasing massive amounts of toxic HCl gas into the laboratory.
-
Evacuate & Ventilate: Immediately clear personnel not wearing full PPE (including respirators) from the area. Maximize fume hood extraction[7].
-
Neutralization & Absorption: Cover the spill completely with an inert, dry absorbent such as dry sand, diatomaceous earth, or vermiculite[8]. Causality: These materials absorb the liquid without providing nucleophilic water molecules that would trigger HCl release. Do not use combustible materials like sawdust.
-
Collection: Using non-sparking tools, sweep the absorbed mixture into a corrosion-resistant, sealable container (e.g., a high-density polyethylene bucket)[9].
Disposal and Neutralization Plan
Unused or contaminated 5-Methoxythiophene-2-sulfonyl chloride cannot be disposed of directly. It must be chemically quenched to neutralize the reactive sulfonyl chloride group and the resulting acid[8].
Step-by-Step Quenching Protocol
-
Preparation: In a chemical fume hood, prepare a large beaker containing a 5–10% aqueous solution of Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).
-
Thermal Management: Place the basic solution in an ice-water bath. Causality: The hydrolysis reaction is highly exothermic; thermal management prevents the solution from boiling and volatilizing unreacted sulfonyl chloride or HCl gas[8].
-
Controlled Addition: Slowly add the sulfonyl chloride waste dropwise into the basic solution while stirring vigorously. Causality:Never add the aqueous base directly to the sulfonyl chloride. Doing so creates a localized excess of the reactive electrophile, leading to uncontrolled, violent splattering and rapid gas expansion[8].
-
Validation (Self-Validating Step): Continuously monitor the pH of the quenching solution using pH indicator strips. The system is self-validating: if the pH drops below 7, the neutralization capacity is exhausted, and unquenched HCl is accumulating. You must immediately pause the addition and supplement the bath with additional base until a basic pH is restored[8].
-
Final Disposal: Once the addition is complete and the mixture has ceased bubbling (indicating complete consumption of the electrophile and neutralization of HCl), the stable aqueous waste can be transferred to an appropriately labeled hazardous waste carboy for institutional disposal.
References[1] 5-METHOXYTHIOPHENE-2-SULFONYL CHLORIDE (CAS 1314904-87-4). Source: fluorochem.co.uk. View Source[5] What are the safety precautions when handling Benzene Sulfonyl Chloride?. Source: nuomengchemical.com. View Source[8] Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Source: benchchem.com.View Source[9] Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE. Source: chemicalbook.com. View Source[7] BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Source: nj.gov. View Source[4] 4-Cyanobenzene-1-sulfonyl chloride - SAFETY DATA SHEET. Source: fishersci.com. View Source[6] Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Source: coleparmer.com. View Source[2] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Source: benchchem.com. View Source[3] Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Source: horiazonchemical.com. View Source[10] SAFETY DATA SHEET - MilliporeSigma. Source: sigmaaldrich.com. View Source
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
